Product packaging for 2-(4-Phenoxyphenoxy)acetic acid(Cat. No.:CAS No. 38559-90-9)

2-(4-Phenoxyphenoxy)acetic acid

Cat. No.: B1349600
CAS No.: 38559-90-9
M. Wt: 244.24 g/mol
InChI Key: NUTWPVOGVQFHTI-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)acetic acid (CAS 38559-90-9) is a high-purity solid compound with a molecular formula of C14H12O4 and a molecular weight of 244.24 . This chemical features a phenoxyacetic acid structure, making it a compound of significant interest in agrochemical research, particularly in the study of herbicide action . Phenoxy herbicides, which share this core structural motif, are known to function either by mimicking the plant hormone auxin, leading to uncontrolled growth in broad-leaf plants, or by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses . Researchers value this compound as a key synthetic intermediate or reference standard for developing and investigating the structure-activity relationships, environmental fate, and metabolic pathways of this important herbicide class . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1349600 2-(4-Phenoxyphenoxy)acetic acid CAS No. 38559-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTWPVOGVQFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191884
Record name Acetic acid, (4-phenoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38559-90-9
Record name Acetic acid, (4-phenoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-phenoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-(4-phenoxyphenoxy)acetic acid, a molecule of interest in various chemical and biological research fields. The document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale synthesis. Furthermore, it delves into a significant biological signaling pathway potentially modulated by this class of compounds, offering a broader context for its application in drug development and biological studies.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through two principal routes: the Williamson ether synthesis and the Ullmann condensation. Of these, the Williamson ether synthesis is the more direct and widely utilized method.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the formation of ethers. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In the context of this compound synthesis, this involves the reaction of 4-phenoxyphenol with a haloacetic acid or its salt in the presence of a strong base.

The general reaction scheme is as follows:

  • Deprotonation: 4-phenoxyphenol is treated with a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: The resulting 4-phenoxyphenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid salt (e.g., sodium chloroacetate), displacing the halide and forming the ether linkage.

  • Acidification: The final product is obtained by acidifying the reaction mixture to protonate the carboxylate, leading to the precipitation of this compound.

Logical Flow of Williamson Ether Synthesis

Williamson_Ether_Synthesis_Flow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-Phenoxyphenol 4-Phenoxyphenol Deprotonation Deprotonation of 4-Phenoxyphenol 4-Phenoxyphenol->Deprotonation Forms Phenoxide Sodium_Chloroacetate Sodium Chloroacetate SN2_Attack SN2 Attack by Phenoxide Sodium_Chloroacetate->SN2_Attack Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Attack Nucleophile Acidification Acidification SN2_Attack->Acidification Forms Carboxylate Salt Final_Product This compound Acidification->Final_Product Precipitation

Caption: Workflow of the Williamson ether synthesis for this compound.

Ullmann Condensation

An alternative, though often requiring harsher conditions, is the Ullmann condensation. This method involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] For the synthesis of this compound, this would entail the reaction of 4-phenoxyphenol with a halo-substituted benzene ring that also bears the acetic acid moiety, in the presence of a copper catalyst and a base at elevated temperatures.[1] While effective for the formation of diaryl ethers, the Williamson ether synthesis is generally preferred for its milder reaction conditions and broader applicability in this specific case.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the Williamson ether synthesis.

Protocol 1: Williamson Ether Synthesis using Sodium Hydroxide

Materials:

  • 4-Phenoxyphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium 4-phenoxyphenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a specific molar equivalent of 4-phenoxyphenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the 4-phenoxyphenol has completely dissolved to form the sodium phenoxide salt.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in water and carefully neutralize it with a sodium hydroxide solution to a pH of 7-8.

  • Reaction: Add the sodium chloroacetate solution to the flask containing the sodium 4-phenoxyphenoxide. Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours.[2]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to a pH of approximately 2. This will cause the this compound to precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Protocol 2: Williamson Ether Synthesis using Potassium Carbonate (Anhydrous Conditions)

Materials:

  • 4-Phenoxyphenol

  • Ethyl bromoacetate

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Ester Formation: In a round-bottom flask, suspend anhydrous potassium carbonate in a solution of 4-phenoxyphenol in anhydrous acetone or DMF. To this stirred suspension, add ethyl bromoacetate dropwise. Heat the mixture to reflux and maintain for 6-8 hours.

  • Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. To the resulting crude ester, add a solution of sodium hydroxide in ethanol/water and heat to reflux for 2-3 hours to hydrolyze the ester.

  • Work-up and Isolation: After hydrolysis, remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Data Presentation

The following table summarizes typical quantitative data for the Williamson ether synthesis of phenoxyacetic acids, which can be extrapolated for the synthesis of this compound.

ParameterValue/RangeReference/Comment
Yield 50-95%Laboratory scale; dependent on reaction conditions and purity of reagents.[3]
Reaction Time 1-8 hoursCan be significantly reduced with microwave-assisted synthesis.[3]
Reaction Temperature 50-100°CTypical range for Williamson ether synthesis.[3]
Molar Ratio (Phenol:Base) 1:1 to 1:1.2A slight excess of base ensures complete deprotonation of the phenol.
Molar Ratio (Phenoxide:Haloacetate) 1:1 to 1:1.1A slight excess of the alkylating agent can drive the reaction to completion.

Biological Context: Potential Interaction with PPARα Signaling Pathway

Phenoxyacetic acid derivatives have been investigated for a range of biological activities. One significant area of interest is their potential role as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[4] In particular, PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[5]

Activation of PPARα by a ligand, such as a fatty acid or a synthetic agonist, leads to a cascade of events that ultimately alters gene expression. This signaling pathway is a key target for drugs used to treat dyslipidemia.

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus Ligand This compound (Putative Ligand) PPARa PPARα Ligand->PPARa Binding & Activation CoR Co-repressor PPARa->CoR Dissociation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerization & DNA Binding RXR RXR RXR->PPRE Heterodimerization & DNA Binding TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Transcription Initiation mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins involved in Fatty Acid Oxidation mRNA->Protein Translation Metabolic_Effect Increased Fatty Acid Metabolism Protein->Metabolic_Effect

Caption: The PPARα signaling pathway, a potential target for this compound.

The activation of PPARα involves the following key steps:[2]

  • Ligand Binding: A ligand, potentially a molecule like this compound, enters the cell and binds to the ligand-binding domain of PPARα.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARα, causing the dissociation of co-repressor proteins and promoting the formation of a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

  • Recruitment of Co-activators and Gene Transcription: The DNA-bound heterodimer recruits co-activator proteins, which then initiate the transcription of target genes involved in fatty acid transport and oxidation.

The potential for this compound and its derivatives to act as PPARα agonists makes them interesting candidates for further investigation in the context of metabolic disorders.

Conclusion

The synthesis of this compound is readily achievable through the well-established Williamson ether synthesis, offering good yields under relatively mild conditions. The detailed protocols provided in this guide serve as a solid foundation for its laboratory preparation. Furthermore, the exploration of its potential interaction with the PPARα signaling pathway highlights a promising avenue for future research into its biological activities and therapeutic applications. This guide provides the necessary technical information for researchers to both synthesize and explore the biological significance of this compound.

References

An In-depth Technical Guide to 2-(4-Phenoxyphenoxy)acetic acid (CAS Number 38559-90-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenoxyphenoxy)acetic acid is a chemical compound belonging to the phenoxyacetic acid class. This group of compounds is of significant interest in agrochemical and pharmaceutical research. Phenoxyacetic acid derivatives are known for their herbicidal properties, often acting as synthetic auxins that disrupt plant growth. Additionally, various derivatives have been explored for a range of other biological activities, including antibacterial and anti-inflammatory effects. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical and physical properties, synthesis, safety, and potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound, such as melting and boiling points, are not widely reported in the available literature. The data presented is a combination of information from chemical suppliers and computational predictions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 38559-90-9ChemScene[1]
Molecular Formula C₁₄H₁₂O₄ChemScene[1]
Molecular Weight 244.24 g/mol ChemScene[1]
Physical Form SolidCymitQuimica[2]
Purity ≥98%ChemScene[1]
Topological Polar Surface Area (TPSA) 55.76 ŲChemScene[1]
Predicted logP 2.9423ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 5ChemScene[1]
Storage Room temperatureChemScene[1]

Synthesis

The primary and most direct synthetic route for this compound is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with a haloalkane.

General Reaction Scheme: Williamson Ether Synthesis

The synthesis involves two main steps:

  • Formation of the Phenoxide: 4-Phenoxyphenol is deprotonated by a base to form the corresponding phenoxide.

  • Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an α-haloacetic acid or its ester, displacing the halide to form the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4-Phenoxyphenol 4-Phenoxyphenol Target_Molecule This compound 4-Phenoxyphenol->Target_Molecule Nucleophilic Attack Haloacetic_acid α-Haloacetic acid / ester Haloacetic_acid->Target_Molecule Base Base Base->4-Phenoxyphenol Deprotonation

Caption: General workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-Phenoxyphenol

  • Sodium chloroacetate or Ethyl chloroacetate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • A suitable solvent (e.g., acetone, DMF, or water)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Phenoxide Formation:

    • Dissolve 4-phenoxyphenol in a suitable solvent in a round-bottom flask.

    • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.

    • Stir the mixture at room temperature or with gentle heating to facilitate the formation of the sodium or potassium 4-phenoxyphenoxide salt.

  • Etherification:

    • To the phenoxide solution, add a slight excess of sodium chloroacetate or ethyl chloroacetate.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an ester was used, hydrolyze it by adding a solution of sodium hydroxide and heating.

    • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the crude product with cold water to remove inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis_Workflow A 1. Dissolve 4-Phenoxyphenol and Base in Solvent B 2. Add Chloroacetic Acid Derivative A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Acidify C->D E 5. Filter Precipitate D->E F 6. Wash with Water E->F G 7. Recrystallize for Purification F->G

Caption: Proposed experimental workflow for the synthesis of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, a supplier provides the following GHS hazard information, which should be considered when handling this compound.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in the available literature. However, based on its structural similarity to other phenoxyacetic acid derivatives, its potential applications likely lie in the field of agrochemicals, specifically as a herbicide.

Potential Herbicidal Activity

Phenoxyacetic acid derivatives are a well-known class of herbicides. They can exert their phytotoxic effects through two primary mechanisms of action:

5.1.1. Synthetic Auxin Mimicry: Many phenoxy herbicides act as synthetic auxins.[3] They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by the plant. This leads to an accumulation of the synthetic auxin, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible broadleaf plants.[3]

Auxin_Mimicry Synthetic_Auxin Synthetic Auxin (e.g., Phenoxyacetic Acid) Auxin_Receptor Auxin Receptor Synthetic_Auxin->Auxin_Receptor Binds to Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Receptor->Uncontrolled_Growth Triggers Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

5.1.2. Acetyl-CoA Carboxylase (ACCase) Inhibition: A subclass of phenoxy herbicides, known as aryloxyphenoxypropionates or "fops," functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[4] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of ACCase disrupts membrane formation, particularly in rapidly growing meristematic tissues, leading to the death of susceptible grass species.[4] Given the "phenoxy-phenoxy" structure within this compound, it is plausible that it could also exhibit this mode of action.

ACCase_Inhibition ACCase_Inhibitor ACCase Inhibitor (e.g., 'Fop' Herbicides) ACCase Acetyl-CoA Carboxylase (ACCase) ACCase_Inhibitor->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Membrane_Formation Cell Membrane Formation Fatty_Acid_Synthesis->Membrane_Formation Essential for Plant_Death Plant Death Membrane_Formation->Plant_Death Disruption leads to

Caption: Mechanism of action for ACCase-inhibiting herbicides.

Other Potential Biological Activities

Derivatives of phenoxyacetic acid have been investigated for a variety of other biological activities, including:

  • Antibacterial activity [5][6]

  • Antifungal activity [6]

  • Anti-inflammatory activity [7][8]

  • Antitubercular activity [5]

Further research would be required to determine if this compound possesses any of these activities.

Conclusion

This compound, CAS 38559-90-9, is a member of the phenoxyacetic acid class of compounds with potential applications in the agrochemical industry as a herbicide. While its specific experimental properties are not extensively documented, its synthesis can likely be achieved through a Williamson ether synthesis. Its biological mechanism of action is hypothesized to be either as a synthetic auxin mimic or as an inhibitor of acetyl-CoA carboxylase, consistent with other herbicides in its structural class. Further experimental investigation is necessary to fully characterize its physical properties, optimize its synthesis, and elucidate its specific biological activities and mechanisms of action. This guide serves as a foundational resource for researchers and professionals interested in exploring the potential of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Phenoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, detailed, publicly available spectroscopic data (NMR, IR, MS) for 2-(4-Phenoxyphenoxy)acetic acid is limited. To fulfill the requirements of a comprehensive technical guide, this document will present a detailed spectroscopic analysis of a structurally related and well-characterized analog, Phenoxyacetic Acid (C₈H₈O₃) . The principles, protocols, and data interpretation methodologies described herein are directly applicable to the analysis of this compound.

Introduction

Phenoxyacetic acid and its derivatives are a class of organic compounds with applications in pharmaceuticals, herbicides, and as synthesis intermediates. A thorough structural characterization is essential for quality control, regulatory approval, and understanding its physicochemical properties. This guide provides a detailed overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of phenoxyacetic acid. The experimental protocols and data presented serve as a robust framework for the analysis of this compound and other related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Quantitative Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for phenoxyacetic acid, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for Phenoxyacetic Acid [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.34Broad Singlet1HCarboxylic Acid (-COOH)
~7.28Multiplet2HAromatic (C2-H, C6-H)
~7.01Multiplet1HAromatic (C4-H)
~6.91Multiplet2HAromatic (C3-H, C5-H)
4.67Singlet2HMethylene (-O-CH₂-)

Table 2: ¹³C NMR Spectroscopic Data for Phenoxyacetic Acid

Chemical Shift (δ) ppmAssignment
~173-176Carboxylic Acid Carbon (-C OOH)
~157Aromatic Carbon (C1, attached to ether oxygen)
~129Aromatic Carbons (C3, C5)
~122Aromatic Carbon (C4)
~115Aromatic Carbons (C2, C6)
~65Methylene Carbon (-O-C H₂-)
Note: Exact ¹³C chemical shifts are interpreted from spectral data and typical ranges for such functional groups.[2]
Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the analyte.

Materials:

  • Phenoxyacetic acid (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.5-0.7 mL

  • NMR tube (5 mm)

  • Pipette

  • Tetramethylsilane (TMS) internal standard (if not already in solvent)

Procedure:

  • Accurately weigh 5-10 mg of the solid phenoxyacetic acid sample and place it into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ (containing 0.03% TMS) to the vial.

  • Agitate the vial gently to completely dissolve the sample.

  • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the filling height is approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.

  • Place the sample into the NMR spectrometer.

  • Acquire the spectra according to the instrument's standard operating procedures for ¹H and ¹³C analysis. A typical experiment involves tuning, locking, and shimming the instrument before data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Quantitative Data

The key IR absorption bands for phenoxyacetic acid are summarized below.

Table 3: FT-IR Peak Data for Phenoxyacetic Acid [3]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, Very BroadO-H stretch (from hydrogen-bonded -COOH)
~1710Strong, SharpC=O stretch (from dimerized -COOH)
~1600, ~1490Medium-StrongC=C aromatic ring stretches
~1240StrongAsymmetric C-O-C stretch (aryl ether)
~1075StrongSymmetric C-O-C stretch (aryl ether)
950-910Medium, BroadO-H bend (out-of-plane)
~750, ~690StrongC-H bend (out-of-plane) for monosubstituted benzene
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain an infrared spectrum of a solid sample to identify its functional groups.

Materials:

  • Phenoxyacetic acid (solid sample, 1-2 mg)

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount (1-2 mg) of the solid phenoxyacetic acid sample onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR press and apply firm, even pressure to the sample to ensure good contact between the sample and the crystal surface. Do not overtighten.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • After analysis, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer further structural clues.

Quantitative Data

Mass spectral data for phenoxyacetic acid using an electron ionization (EI) source is presented below. For Electrospray Ionization (ESI), the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 151.

Table 4: Key Mass Spectrometry (EI) Fragmentation Data for Phenoxyacetic Acid [4]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment / Putative Fragment
152~90[M]⁺ (Molecular Ion)
107100[M - COOH]⁺ (Loss of carboxyl radical)
94~24[C₆H₅OH]⁺ (Phenol radical cation)
77~93[C₆H₅]⁺ (Phenyl cation)
65~18[C₅H₅]⁺
51~17[C₄H₃]⁺
39~13[C₃H₃]⁺
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion.

Materials:

  • Phenoxyacetic acid (approx. 1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile), 1 mL

  • Volumetric flasks and pipettes for dilution

  • Formic acid (optional, for enhancing ionization)

  • Syringe filter (0.22 µm)

  • Autosampler vial

Procedure:

  • Prepare a stock solution of the sample by dissolving ~1 mg of phenoxyacetic acid in 1 mL of methanol to make a 1 mg/mL solution.

  • Perform a serial dilution to achieve a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL. For example, take 10 µL of the stock solution and dilute it with 990 µL of the solvent.

  • (Optional) To aid deprotonation in negative ion mode, add a very small amount of formic acid to the final solution (e.g., to a final concentration of 0.1%).

  • Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean autosampler vial.

  • Cap the vial and place it in the autosampler tray of the LC-MS system.

  • Set up the instrument method. For direct infusion analysis, the sample is introduced directly into the ESI source. For LC-MS, an appropriate chromatographic method is used.

  • Acquire data in negative ion mode to observe the [M-H]⁻ ion (m/z 151.040) and in positive ion mode to observe the [M+H]⁺ ion (m/z 153.055) or other adducts like [M+Na]⁺.

Data Interpretation and Structural Workflow

The combination of these three spectroscopic techniques allows for the unambiguous elucidation of the structure of phenoxyacetic acid, and by extension, this compound.

Spectroscopic_Workflow cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) MS Acquire Mass Spectrum MW Determine Molecular Weight (e.g., m/z 152 for C₈H₈O₃) MS->MW Molecular Ion Frag Analyze Fragmentation Pattern (e.g., loss of -COOH, presence of C₆H₅) MS->Frag Fragment Ions Proposed_Structure Propose Structure: Phenoxyacetic Acid MW->Proposed_Structure Frag->Proposed_Structure IR Acquire IR Spectrum FG Identify Functional Groups (-COOH, C=O, Ar-O-C, C=C) IR->FG FG->Proposed_Structure NMR Acquire ¹H & ¹³C NMR Spectra CH_Framework Determine C-H Framework (Number of protons, chemical environment) NMR->CH_Framework Connectivity Establish Connectivity (Aromatic, Methylene, Acid) NMR->Connectivity CH_Framework->Proposed_Structure Connectivity->Proposed_Structure Analytical_Synergy MS Mass Spectrometry (MS) - Molecular Formula (from HRMS) - Key Fragments Structure Final Validated Structure MS->Structure Confirms Mass IR Infrared (IR) Spectroscopy - Identifies Functional Groups (-COOH, Ar-O-C, C=C) IR->Structure Confirms Functional Groups NMR NMR Spectroscopy ¹H NMR - Proton Count & Environment - Splitting Patterns ¹³C NMR - Carbon Count & Type NMR->Structure Defines Connectivity

References

Solubility Profile of 2-(4-Phenoxyphenoxy)acetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Phenoxyphenoxy)acetic acid. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents available qualitative information and data from structurally similar compounds to infer a likely solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Introduction

This compound, a carboxylic acid derivative with the chemical formula C₁₄H₁₂O₄, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. A comprehensive solubility profile is essential for designing efficient experimental workflows, including reaction setup, extraction, and crystallization.

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 38559-90-9
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Physical Form Solid

Solubility Data

For reference, the solubility of a structurally analogous compound, 2,4-Dichlorophenoxyacetic acid, is presented below. It is important to note that these values are for a different molecule and should be used as a general guideline only.

Table 1: Solubility of 2,4-Dichlorophenoxyacetic Acid in Select Organic Solvents

SolventSolubility (approximate)
Ethanol30 mg/mL
Dimethyl Sulfoxide (DMSO)30 mg/mL
Dimethylformamide (DMF)30 mg/mL

Disclaimer: The data in Table 1 is for a structurally similar compound and may not be representative of the actual solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

      Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatically controlled shaker A->B Incubate at constant temperature C Allow excess solid to settle B->C Cease agitation D Withdraw and filter supernatant C->D Careful aspiration E Dilute the filtered solution D->E Prepare for analysis F Analyze concentration using HPLC or UV-Vis E->F Inject into analytical instrument G Calculate solubility F->G Use calibration curve

Solubility Determination Workflow

This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocol and workflow diagram offer a clear path to generating the specific and accurate solubility data necessary for advancing scientific research and development.

Theoretical and Computational Approaches to Understanding 2-(4-Phenoxyphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Phenoxyphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, represents a scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate its structural, electronic, and biological properties. While direct computational studies on this specific molecule are not extensively reported in the literature, this document outlines a robust framework for its in-silico analysis by drawing upon established protocols for analogous phenoxyacetic acid and diphenyl ether derivatives. This guide details quantum chemical calculations, molecular docking simulations, molecular dynamics, and ADMET prediction, alongside relevant experimental validation techniques. The content is structured to serve as a practical roadmap for researchers seeking to investigate this compound and similar molecules.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of organic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.[1][2] The molecule this compound features a diphenyl ether core, which provides a unique conformational landscape, linked to an acetic acid moiety, a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[3] Understanding the three-dimensional structure, electronic properties, and potential biological interactions of this molecule is paramount for its rational development in various applications.

Computational and theoretical studies offer a powerful, cost-effective, and time-efficient means to predict molecular properties and guide experimental work.[4] Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide deep insights into the molecule's behavior at an atomic level. This guide presents the theoretical underpinnings and practical considerations for conducting such studies on this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is the determination of the molecule's structure and basic physicochemical properties.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 38559-90-9[5]

  • Molecular Formula: C₁₄H₁₂O₄[5]

  • Molecular Weight: 244.24 g/mol [5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Topological Polar Surface Area (TPSA)55.76 Ų[5]
LogP (octanol-water partition coefficient)2.9423[5]
Hydrogen Bond Acceptors3[5]
Hydrogen Bond Donors1[5]
Rotatable Bonds5[5]

Note: The data in this table is derived from computational predictions for the specified molecule.

Theoretical and Computational Methodologies

This section details the key computational protocols applicable to the study of this compound.

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules.[6] It is widely used for phenoxyacetic acid derivatives to determine optimized geometries, vibrational frequencies, and electronic properties like Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).[6]

Experimental Protocol: DFT Calculation

  • Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using software like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization without constraints. A common level of theory for such molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[6] This provides the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: From the optimized structure, calculate properties such as:

    • HOMO-LUMO energies: To assess chemical reactivity and kinetic stability.[6]

    • Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack.[6]

    • Natural Bond Orbital (NBO) analysis: To study charge delocalization and intramolecular interactions.

Table 2: Representative DFT-Calculated Parameters for a Phenoxyacetic Acid Derivative

ParameterDescriptionRepresentative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
ΔE (HOMO-LUMO gap)Energy gap, indicative of chemical stability5.3 eV
Dipole MomentMeasure of the molecule's overall polarity2.5 D

Note: The values in this table are representative examples based on studies of similar molecules and are not specific to this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For phenoxyacetic acid derivatives, which are known to exhibit anti-inflammatory activity, a relevant target could be Cyclooxygenase-2 (COX-2).[1]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Prepare the 3D structure of this compound. This involves geometry optimization using a force field (e.g., MMFF94) and assigning appropriate charges.

  • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Define the binding site (active site) of the protein based on the co-crystallized ligand or through literature analysis.

  • Docking Simulation: Use docking software like AutoDock Vina or Glide to perform the docking calculations. The program will generate multiple binding poses of the ligand within the active site.

  • Analysis: Analyze the results based on the docking score (binding affinity) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Table 3: Representative Molecular Docking Results for a Phenoxyacetic Acid Derivative against COX-2

ParameterDescriptionRepresentative Value
Binding AffinityEstimated free energy of binding-8.5 kcal/mol
Interacting ResiduesKey amino acids in the active site forming bondsArg120, Tyr355, Ser530
Type of InteractionsNature of the chemical bonds formedHydrogen bonds, π-π stacking

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a molecular docking study.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Use the best-ranked pose from molecular docking as the starting structure. Place the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system.

  • Minimization: Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration: Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure (NPT ensemble) for several nanoseconds.

  • Production Run: Run the simulation for an extended period (e.g., 50-100 ns) to collect trajectory data.

  • Analysis: Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Visualization of Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a phenoxyacetic acid derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start 4-Phenoxyphenol + Chloroacetic Acid reaction Williamson Ether Synthesis (Base, Solvent) start->reaction product Crude 2-(4-Phenoxyphenoxy) acetic acid reaction->product purify Recrystallization product->purify charac Spectroscopic Analysis (NMR, IR, Mass Spec) purify->charac final Pure Compound charac->final

Caption: General workflow for synthesis and characterization.

Computational Analysis Workflow

This diagram outlines the logical flow of a comprehensive in-silico investigation.

G cluster_quantum Quantum Mechanics cluster_interaction Biological Interaction cluster_properties Property Prediction mol_model 3D Molecular Model of Compound dft DFT Calculations (Geometry, Electronics) mol_model->dft docking Molecular Docking (Binding Affinity) mol_model->docking admet ADMET Prediction (Pharmacokinetics) mol_model->admet dft->admet final_analysis Comprehensive Analysis & Report Generation dft->final_analysis md Molecular Dynamics (Complex Stability) docking->md md->admet md->final_analysis admet->final_analysis

Caption: Workflow for computational analysis.

Hypothetical Signaling Pathway Modulation

Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, often targeting the COX pathway which is central to prostaglandin synthesis.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain, Fever pgs->inflammation compound 2-(4-Phenoxyphenoxy) acetic acid compound->cox Inhibition

Caption: Inhibition of the COX pathway by a hypothetical agent.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its molecular properties, potential biological activities, and mechanism of action. The detailed protocols and representative data presented herein serve as a valuable resource for initiating and conducting in-silico research on this and related compounds, ultimately accelerating the process of drug discovery and materials development. The integration of these computational approaches with experimental validation is crucial for a complete and accurate understanding of the molecule's behavior.

References

A Technical Guide to the Biological Activities of 2-(4-Phenoxyphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-phenoxyphenoxy)acetic acid scaffold has emerged as a versatile pharmacophore, yielding derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the potential therapeutic applications, mechanisms of action, and synthetic methodologies of these compounds. The information is compiled from various scientific studies to aid researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is primarily achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenol with a haloacetic acid or its ester in the presence of a base.

A general synthetic pathway involves the following steps:

  • Formation of the Phenoxide : 4-phenoxyphenoxy is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

  • Etherification : The resulting phenoxide is then reacted with a haloacetate, such as sodium chloroacetate.

  • Acidification : The reaction mixture is acidified with a strong acid, like hydrochloric acid, to precipitate the final this compound derivative.[1]

An alternative approach involves the condensation of a phenol with an ester of a haloacetic acid, followed by the hydrolysis of the resulting ester intermediate to yield the final acid derivative.[1] Microwave irradiation has also been explored as a green chemistry approach to accelerate the reaction and improve yields.[1]

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, herbicidal, and hypolipidemic effects.

Anti-inflammatory Activity

A significant area of investigation for these derivatives is their potent anti-inflammatory activity, primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

Mechanism of Action: COX Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[2][5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3]

Several studies have reported the synthesis of this compound derivatives that exhibit high selectivity for COX-2.[2][3][5]

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection GI Protection Prostaglandins (Physiological)->GI Protection Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain This compound derivatives This compound derivatives This compound derivatives->COX-2 (inducible) Selective Inhibition

Caption: Selective COX-2 Inhibition by this compound Derivatives.

Quantitative Data on Anti-inflammatory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2In Vivo Paw Edema Inhibition (%)Reference
Compound 5f-0.06>166.6763.35[3][5]
Compound 7b-0.08>12546.51[3][5]
Compound 6a-0.03365.4-[6]
Compound 6c-0.03196.9-[6]
Meclofenamic Acid Derivative 7-0.07--[7]
Celecoxib (Reference)14.930.05298.6-[2][8]
Mefenamic Acid (Reference)29.91.98--[2][8]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Antimicrobial Activity

Certain derivatives have shown promising activity against various bacterial and fungal strains.[9][10][11]

Mechanism of Action: Bacterial Cell Membrane Disruption

While the exact mechanisms are still under investigation, a plausible mode of action for phenolic compounds is the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[9]

Bacterial_Membrane_Disruption cluster_bacterium Bacterial Cell Bacterial Cell Membrane Cell Membrane (Lipid Bilayer) Intracellular Components Essential Components Leakage Leakage of Components Intracellular Components->Leakage Derivative 2-(4-Phenoxyphenoxy)acetic acid derivative Disruption Derivative->Disruption Interaction Disruption->Bacterial Cell Membrane Cell Death Cell Death Leakage->Cell Death

Caption: Postulated Mechanism of Bacterial Cell Membrane Disruption.

Quantitative Data on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Candida albicans (µg/mL)Reference
KVM-2190.78 - 12.512.51.56[11]
V1, V3, V4, V6Good activity (comparable to Ampicillin)Good activity (comparable to Ampicillin)-[12]
Anticancer Activity

Several studies have explored the anticancer potential of phenoxyacetic acid derivatives against various cancer cell lines.[13][14][15] These compounds have been shown to induce apoptosis and inhibit cell proliferation.[15]

Quantitative Data on Anticancer Activity (IC₅₀)

CompoundCell LineIC₅₀ (µM)Reference
Compound 3cMCF-7 (Breast Cancer)Not specified, but active[13][14]
Compound 3cSK-N-SH (Neuroblastoma)Not specified, but active[13][14]
Phenoxyacetamide IHepG2 (Liver Cancer)1.43[15]
Phenoxyacetamide IIHepG2 (Liver Cancer)6.52[15]
Phenoxyacetamide IMCF-7 (Breast Cancer)7.43[15]
5-Fluorouracil (Reference)HepG2 (Liver Cancer)5.32[15]
Other Biological Activities
  • Herbicidal Activity : Aryloxyphenoxypropionate herbicides, which share a similar structural motif, are known to target the acetyl-coenzyme A carboxylase (ACCase) in monocotyledonous plants.[16][17]

  • Hypolipidemic Activity : Certain derivatives have shown the potential to lower serum levels of total cholesterol, triglycerides, LDL, and VLDL, while increasing HDL levels in animal models.[18]

  • Antiviral and Antitubercular Activities : While some studies have synthesized and tested derivatives for antiviral and antitubercular activities, the results have been varied, with some compounds showing moderate activity.[19][20]

Experimental Protocols

This section outlines generalized experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on protocols described in the literature.

General Synthesis Protocol
  • Esterification : React a substituted phenol with an appropriate haloacetate (e.g., ethyl bromoacetate) in a suitable solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃).[2][8]

  • Stirring : Stir the reaction mixture at room temperature for a specified duration (e.g., 12 hours).[2][8]

  • Hydrolysis : Hydrolyze the resulting ester using an aqueous base (e.g., NaOH) in a solvent like methanol.[2][8]

  • Acidification : Acidify the mixture to precipitate the crude product.

  • Purification : Purify the final compound by recrystallization or column chromatography.[9]

  • Characterization : Confirm the structure and purity of the synthesized derivatives using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity against ovine COX-1 and human COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.[2]

  • Preparation : Prepare solutions of the test compounds, reference inhibitors (e.g., celecoxib, mefenamic acid), and enzymes according to the kit's instructions.

  • Incubation : Incubate the enzyme with the test compounds or reference inhibitors for a specified time.

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement : Measure the absorbance at a specific wavelength to determine the extent of prostaglandin production.

  • Calculation : Calculate the percentage of inhibition and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[9]

  • Preparation : Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with a standardized suspension of the target microorganism.

  • Controls : Include a growth control (inoculum without compound) and a sterility control (broth only).[9]

  • Incubation : Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory effects of the compounds.[2][5]

  • Animal Grouping : Divide animals (e.g., rats) into groups: control, carrageenan-treated, reference drug-treated (e.g., celecoxib), and test compound-treated groups.

  • Compound Administration : Administer the test compounds and reference drug orally or intraperitoneally.

  • Induction of Edema : After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume : Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation : Calculate the percentage of inhibition of edema for each group compared to the carrageenan-treated group.

Experimental and Logical Workflows

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization Start Starting Materials Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Pure Compound Pure Derivative Characterization->Pure Compound In Vitro In Vitro Assays (e.g., COX Inhibition, MIC) Pure Compound->In Vitro In Vivo In Vivo Studies (e.g., Paw Edema) In Vitro->In Vivo Promising Candidates Data Analysis Data Analysis & SAR In Vivo->Data Analysis Lead Lead Compound Data Analysis->Lead

Caption: General Experimental Workflow for the Development of Novel Derivatives.

Conclusion

The this compound framework represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The well-established synthetic routes and the clear structure-activity relationships for some of the biological targets, particularly COX-2, provide a solid foundation for further research. This guide summarizes the current state of knowledge and provides essential protocols to facilitate the exploration of this important class of compounds. Future work may focus on optimizing the lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and toxicological profiles.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenoxyacetic acids, a versatile scaffold with significant applications in both agriculture and medicine. From their well-established role as auxin-mimicking herbicides to their emerging potential as therapeutic agents, this document delves into the key structural modifications that govern their biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel phenoxyacetic acid derivatives.

Introduction to Phenoxyacetic Acids

Phenoxyacetic acid consists of a phenyl ring linked to an acetic acid moiety through an ether bond.[1] While the parent compound has limited biological activity, its derivatives are a cornerstone of the agrochemical industry and a promising scaffold in drug discovery.[2][3] The biological effects of these compounds can be dramatically altered by the nature, number, and position of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.[4]

The most well-known application of phenoxyacetic acid derivatives is as selective herbicides for the control of broadleaf weeds.[5] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) function as synthetic auxins, leading to uncontrolled growth and ultimately the death of susceptible plants.[4][6]

Beyond their herbicidal properties, phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory (COX-2 inhibitors), antisickling, and antiepileptic agents.[5][7][8] This guide will explore the SAR of phenoxyacetic acids in these different contexts, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Structure-Activity Relationship (SAR) Data

The biological activity of phenoxyacetic acid derivatives is highly dependent on their chemical structure. The following tables summarize quantitative data from various studies, highlighting the impact of structural modifications on herbicidal and COX-2 inhibitory activities.

Herbicidal Activity

The herbicidal activity of phenoxyacetic acids is primarily influenced by the substitution pattern on the phenyl ring. Halogen and methyl groups are common substituents that enhance activity.

Compound/SubstituentTarget SpeciesActivity (IC50 in mmol L⁻¹)Reference
Phenoxyacetic Acid Derivatives
2,4-D (2,4-dichlorophenoxyacetic acid)Brassica campestris (root)~0.010[6]
MCPA (4-chloro-2-methylphenoxyacetic acid)Brassica campestris (root)~0.023[6]
Longifolene-derived 2,4-D salt (6b)Lolium multiflorum (root)~0.010[6]
Longifolene-derived MCPA salt (6c)Lolium multiflorum (root)~0.023[6]
N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
2-(2,4-dichlorophenoxy) (6an)Lactuca sativa42.7 g/ha[9]
COX-2 Inhibitory Activity

Phenoxyacetic acid derivatives have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The nature and position of substituents on the phenyl ring, as well as modifications to the acetic acid side chain, play a crucial role in determining potency and selectivity.

Compound/SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Hydrazone Derivatives of Phenoxyacetic Acid
5c0.11 ± 0.0112.27 ± 0.05111.53[7]
5d0.09 ± 0.0110.98 ± 0.03122.00[7]
5f0.07 ± 0.019.33 ± 0.03133.34[7]
7b0.08 ± 0.017.89 ± 0.0298.66[7]
10c0.07 ± 0.016.54 ± 0.0293.43[7]
10f0.06 ± 0.015.54 ± 0.0192.33[7]
Celecoxib (Reference)0.05 ± 0.0214.93 ± 0.04298.6[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of phenoxyacetic acid derivatives.

General Synthesis of Phenoxyacetic Acid Derivatives

The following is a general procedure for the synthesis of phenoxyacetic acids via the Williamson ether synthesis.

Materials:

  • Substituted phenol

  • Sodium hydroxide (NaOH)

  • Monochloroacetic acid

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice water bath.

  • Adjust the pH to 8-9 with a 30% NaOH solution to obtain a sodium chloroacetate solution.

  • In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with stirring.

  • Slowly add 45 mmol of the desired substituted phenol to the NaOH solution and stir for 20 minutes.

  • Add the previously prepared sodium chloroacetate solution to the phenolate solution.

  • Reflux the reaction mixture at 102°C for 5 hours.

  • After cooling to room temperature, adjust the pH to 1-2 with 2.0 mol·L⁻¹ HCl to precipitate the product.

  • Filter the precipitate, wash it three times with dilute hydrochloric acid, and dry it at 60°C.

  • For purification, the crude product can be dispersed in hot deionized water, the pH adjusted to 8.0 with saturated potassium carbonate solution, filtered, and the filtrate re-acidified to precipitate the pure phenoxyacetic acid derivative.

Bioassay for Herbicidal Activity

This protocol describes a petri dish bioassay to evaluate the pre-emergence herbicidal activity of phenoxyacetic acid derivatives.

Materials:

  • Test compounds (phenoxyacetic acid derivatives)

  • Acetone

  • Tween 80

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of a susceptible plant species (e.g., Lactuca sativa - lettuce)

  • Growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions of the test compound in distilled water containing 0.05% (v/v) Tween 80.

  • Place two layers of filter paper in each petri dish and add 5 mL of the test solution or a control solution (distilled water with 0.05% Tween 80 and the same concentration of acetone as in the test solutions).

  • Place 20 seeds of the indicator plant species on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber at 25 ± 1°C with a 12-hour light/12-hour dark cycle.

  • After 7 days, measure the root and shoot length of the seedlings.

  • Calculate the percent inhibition of root and shoot growth compared to the control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of growth).

In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay for screening COX-2 inhibitors.[10]

Materials:

  • COX-2 inhibitor screening kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and a known inhibitor like Celecoxib)

  • 96-well white opaque plate with a flat bottom

  • Multi-well spectrophotometer (fluorescence plate reader)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare reagents according to the kit instructions. Dilute test inhibitors to 10X the desired final concentration with COX Assay Buffer.

  • Add 10 µl of the diluted test inhibitor or assay buffer (for enzyme control) to the appropriate wells of the 96-well plate.

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µl of the reaction mix to each well.

  • Add 10 µl of diluted COX-2 enzyme to each well (except for the no-enzyme control).

  • Initiate the reaction by adding 10 µl of diluted arachidonic acid/NaOH solution to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Calculate the rate of reaction and the percent inhibition for each test compound.

  • Determine the IC50 value for each active compound.

Antisickling Activity Assay (Emmel Test)

This protocol describes the Emmel test to evaluate the antisickling activity of phenoxyacetic acid derivatives.[11][12]

Materials:

  • Fresh blood from a sickle cell patient

  • 2% sodium metabisulfite solution (freshly prepared)

  • 0.9% NaCl solution (physiological saline)

  • Test compounds dissolved in a suitable solvent (e.g., methanol)

  • Microscope slides and coverslips

  • Optical microscope

Procedure:

  • Mix 500 µL of fresh sickle cell blood with 500 µL of 2% sodium metabisulfite solution.

  • Dilute the mixture by adding 1000 µL of 0.9% NaCl.

  • Prepare various concentrations of the test compounds (e.g., 12.5, 25, 50, and 100 µg/mL) in 0.9% NaCl.

  • Mix a small volume of the treated blood with an equal volume of the test compound solution on a microscope slide.

  • Cover with a coverslip and seal the edges with petroleum jelly.

  • Incubate the slides at 37°C for 30 minutes.

  • Examine the slides under a microscope and count the number of sickled and normal red blood cells in several fields.

  • Calculate the percentage of sickled cells for each treatment and compare it to a control (blood treated with saline only).

  • A decrease in the percentage of sickled cells indicates antisickling activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of phenoxyacetic acids.

Auxin Signaling Pathway

This diagram illustrates the mechanism of action of auxin and auxin-mimicking herbicides like phenoxyacetic acids in plants.

Auxin_Signaling_Pathway Auxin Signaling Pathway Auxin Auxin / Phenoxyacetic Acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Initiates Uncontrolled_Growth Uncontrolled Growth Gene_Expression->Uncontrolled_Growth

Caption: Auxin signaling pathway in plants.

Experimental Workflow for a SAR Study

This diagram outlines a typical workflow for conducting a structure-activity relationship study of phenoxyacetic acid derivatives.

SAR_Workflow Experimental Workflow for SAR Study cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization A Lead Compound Identification (e.g., Phenoxyacetic Acid) B Design of Analogs (Varying Substituents) A->B C Chemical Synthesis B->C D In Vitro Bioassays (e.g., Herbicidal, COX-2) C->D E Data Collection (e.g., IC50 values) D->E F Data Analysis & SAR Identification E->F G Quantitative SAR (QSAR) Modeling F->G H Design of New Analogs F->H H->C Iterative Cycle I Lead Optimization H->I

Caption: A typical workflow for a SAR study.

Conclusion

The phenoxyacetic acid scaffold is a remarkable example of how subtle changes in chemical structure can lead to profound differences in biological activity. The SAR data and experimental protocols presented in this guide underscore the importance of systematic investigation in the development of both effective herbicides and promising therapeutic agents. The continued exploration of this versatile chemical class, guided by the principles of SAR, holds great promise for future innovations in agriculture and medicine.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives have emerged as a versatile and highly promising scaffold in modern medicinal chemistry. Possessing a privileged structure, these compounds have demonstrated a remarkable breadth of pharmacological activities, positioning them as lead candidates for the development of novel therapeutics against a wide array of diseases. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel phenoxyacetic acid derivatives, offering a comprehensive resource for researchers and drug development professionals. The core of this scaffold is present in numerous commercially available drugs, highlighting its clinical significance.[1]

A Spectrum of Biological Activities

Derivatives of phenoxyacetic acid have been shown to exhibit a multitude of biological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, and anticancer properties. This wide range of activities stems from the adaptability of the phenoxyacetic acid core, which allows for molecular modifications that can fine-tune its interaction with various biological targets.

Quantitative Biological Data of Representative Phenoxyacetic Acid Derivatives

The following tables summarize the quantitative biological activity of several recently developed phenoxyacetic acid derivatives across different therapeutic areas.

Table 1: Anti-inflammatory and Analgesic Activity

Compound IDTargetIn Vitro AssayIC50 (µM)In Vivo Model% InhibitionReference
5f COX-2COX Inhibition Assay0.06Carrageenan-induced paw edema63.35% (thickness), 68.26% (weight)[2][3]
7b COX-2COX Inhibition Assay-Carrageenan-induced paw edema46.51% (thickness), 64.84% (weight)[2][3]
Tiaprofenic acid NSAID----[1]
Aceclofenac Anti-inflammatory----[1]

Table 2: Anticonvulsant Activity

Compound IDIn Vivo ModelOutcome% Protection/ReductionReference
7b Pentylenetetrazol (PTZ)-induced seizuresComplete seizure protection100%[4][5]
7b Pilocarpine-induced temporal lobe epilepsyDelay in seizure onset188.6%[4]
7b Pilocarpine-induced temporal lobe epilepsyReduction in TNF-α56.9%[4][5]
7b Pilocarpine-induced temporal lobe epilepsyReduction in IL-663.0%[4][5]

Table 3: Antidiabetic Activity

Compound IDTargetIn Vitro AssayEC50 (nM)In Vivo ModelOutcomeReference
16 FFA1 AgonistAgonist Activity Assay43.6Type 2 diabetic miceImproved hyperglycemia[6]
18b FFA1 AgonistAgonist Activity Assay62.3ICR miceImproved oral glucose tolerance[7]

Table 4: Anticancer and Cytotoxic Activity

Compound IDCell LineIn Vitro AssayIC50 (µg/mL)Reference
4-Cl-phenoxyacetic acid Breast cancer cellsCytotoxicity Assay0.194 ± 0.09[1]
Derivative [Structure 30] HeLa CellsAntiproliferative Assay1.64 ± 0.41 µM[1]

Table 5: Antimicrobial and Antifungal Activity

Compound IDOrganismMethodActivityReference
Compound 3 E. coli, S. aureusDisc diffusionGood antibacterial activity[1]
4-(2-methyl-phenylazo)-phenoxyacetic acid S. pyogenesIn-vitro antimicrobial assay20mm zone of inhibition[1]
(S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3, 5-dimethylphenoxy) acetyl)-1H- indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acid C. albicansAntifungal assay24mm zone of inhibition[1]

Experimental Protocols: Synthesis and Biological Evaluation

The successful discovery and development of novel phenoxyacetic acid derivatives hinge on robust and reproducible experimental methodologies.

General Synthesis of Phenoxyacetic Acid Derivatives

A common and versatile method for the synthesis of the phenoxyacetic acid scaffold involves the reaction of a substituted phenol with chloroacetic acid under basic conditions.[8][9] Further derivatization can be achieved through various chemical transformations.

Protocol 1: Synthesis of Phenoxyacetic Acid

  • Preparation of Sodium Chloroacetate: Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice water bath. Adjust the pH to 8-9 using a 30% NaOH solution to obtain a sodium chloroacetate solution.[9]

  • Preparation of Sodium Phenoxide: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring. Slowly add 45 mmol of the desired phenol to this solution.[9]

  • Reaction: After stirring the sodium phenoxide solution for 20 minutes, add the previously prepared sodium chloroacetate solution.[9]

  • Reflux: Heat the reaction mixture to reflux at 102°C for 5 hours.[9] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]

  • Work-up: After cooling to room temperature, acidify the mixture with dilute hydrochloric acid to precipitate the crude product.[9]

  • Purification: Filter the precipitate, wash it with dilute hydrochloric acid, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[9]

Protocol 2: Synthesis of Phenoxyacetic Acid Hydrazide Derivatives

  • Esterification: React the synthesized phenoxyacetic acid with an alcohol (e.g., methanol) in the presence of a catalytic amount of sulfuric acid under reflux to obtain the corresponding ester.[5]

  • Hydrazinolysis: Reflux the ester with hydrazine hydrate in a suitable solvent like methanol to yield the phenoxyacetic acid hydrazide.[5][10]

  • Condensation: React the hydrazide with various aldehydes or ketones in a solvent such as ethanol with a catalytic amount of acetic acid to produce the final hydrazone derivatives.[2][3]

Key Biological Assays

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Procedure: Pre-incubate the test compounds with the enzyme in a buffer solution for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

  • Animal Model: Use male Wistar rats or a similar rodent model.

  • Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at various time points after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.[2][3]

Protocol 5: FFA1 Agonist Activity Assay

  • Cell Line: Use a cell line stably expressing the human free fatty acid receptor 1 (FFA1), such as CHO cells.

  • Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compounds at various concentrations.

  • Signal Detection: Measure the increase in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 values by plotting the fluorescence response against the compound concentration.[6]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the discovery workflow, the following diagrams illustrate key signaling pathways and the general experimental process.

G cluster_0 General Workflow for Discovery and Synthesis A Design & Synthesis of Phenoxyacetic Acid Derivatives B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Lead Compound Identification B->C D In Vivo Evaluation (e.g., Animal Models of Disease) C->D E Preclinical Development D->E

Caption: A generalized workflow for the discovery of novel phenoxyacetic acid derivatives.

G cluster_1 Anti-inflammatory Signaling Pathway (COX-2 Inhibition) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxy_Derivative Phenoxyacetic Acid Derivative (e.g., 5f) Phenoxy_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

G cluster_2 Antidiabetic Signaling Pathway (FFA1 Agonism) FFA1_Agonist Phenoxyacetic Acid Derivative (FFA1 Agonist) FFA1_Receptor FFA1 Receptor (on Pancreatic β-cells) FFA1_Agonist->FFA1_Receptor Activation Intracellular_Ca ↑ Intracellular Ca²⁺ FFA1_Receptor->Intracellular_Ca Insulin_Secretion Glucose-Stimulated Insulin Secretion Intracellular_Ca->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose

Caption: FFA1 agonism by phenoxyacetic acid derivatives for antidiabetic effects.[6][7]

Conclusion and Future Directions

The phenoxyacetic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. Future research should focus on the continued exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the structure-activity relationships and the molecular mechanisms underlying their therapeutic effects will be crucial for the rational design of the next generation of phenoxyacetic acid-based drugs. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

2-(4-Phenoxyphenoxy)acetic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenoxyphenoxy)acetic acid is a valuable bifunctional molecule that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and agrochemistry. Its structure, featuring a diaryl ether linkage and a carboxylic acid moiety, provides a versatile scaffold for the development of a diverse range of bioactive compounds. This technical guide explores the core utility of this compound as a foundational building block, detailing its synthesis, key chemical transformations, and its role in the creation of compounds with notable biological activities, including herbicidal and anti-inflammatory properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
CAS Number 38559-90-9
Appearance White to off-white solid
Melting Point 138-141 °C
Solubility Soluble in many organic solvents such as DMSO and ethanol.

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-phenoxyphenol with a haloacetic acid or its ester in the presence of a base.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-phenoxyphenol 4-Phenoxyphenol Ester_intermediate Ester Intermediate 4-phenoxyphenol->Ester_intermediate Haloacetic_acid_ester Haloacetic Acid Ester (e.g., Ethyl chloroacetate) Haloacetic_acid_ester->Ester_intermediate Base Base (e.g., K₂CO₃, NaOH) Base->Ester_intermediate Solvent Solvent (e.g., Acetone, DMF) Solvent->Ester_intermediate Heat Heat (Reflux) Heat->Ester_intermediate Final_product This compound Ester_intermediate->Final_product Hydrolysis (e.g., NaOH, then H⁺)

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-phenoxyphenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

Step 1: Esterification

  • To a solution of 4-phenoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis

  • Dissolve the crude ester intermediate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2 equivalents) to the mixture.

  • Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This compound as a Building Block

The carboxylic acid functionality of this compound is a key handle for a variety of chemical transformations, allowing for its incorporation into larger and more complex molecules. The most common derivatizations involve esterification and amide bond formation.

Esterification Reactions

Esterification of the carboxylic acid group can be achieved through various methods, most commonly by acid-catalyzed reaction with an alcohol (Fischer esterification) or by reaction of the corresponding acyl chloride with an alcohol.

Materials:

  • This compound

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Amide Coupling Reactions

Amide bond formation is a crucial reaction for introducing nitrogen-containing functionalities. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM under an inert atmosphere, add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction for the cessation of gas evolution (SO₂ and HCl).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-phenoxyphenoxy)acetyl chloride, which can often be used in the next step without further purification.

Materials:

  • 2-(4-Phenoxyphenoxy)acetyl chloride

  • Desired primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the amine (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent at 0 °C.

  • Slowly add a solution of 2-(4-phenoxyphenoxy)acetyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Applications in Agrochemicals: Herbicides

Derivatives of this compound, particularly the corresponding propionates, are a well-established class of herbicides known as "fops". These compounds are effective against grass weeds in broadleaf crops.

Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to cell death.

G cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Cell_Membranes Cell_Membranes Fatty_Acids->Cell_Membranes APP_Herbicide Aryloxyphenoxypropionate Herbicide ACCase ACCase APP_Herbicide->ACCase Inhibits

Figure 2: Simplified signaling pathway showing the inhibition of ACCase by aryloxyphenoxypropionate herbicides.
Quantitative Data for Herbicidal Derivatives

The following table summarizes data for some representative herbicidal derivatives synthesized from precursors structurally related to this compound.

Derivative StructureTarget WeedApplication Rate (g/ha)Efficacy (%)
Fenoxaprop-P-ethylWild oat69>90
Quizalofop-P-ethylAnnual grasses25-50>85
Haloxyfop-P-methylJohnsongrass105>90

Applications in Drug Development: Anti-inflammatory Agents

Recent research has explored derivatives of phenoxyacetic acids as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

G cluster_inhibition Inhibition Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ Prostaglandin_H2 Prostaglandin_H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 / COX-2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Isomerases Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Phenoxyacetic_Acid_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Acid_Derivative->Prostaglandin_H2 Inhibits

Figure 3: Inhibition of the prostaglandin synthesis pathway by phenoxyacetic acid derivatives.
Quantitative Data for Anti-inflammatory Derivatives

The following table presents in vitro data for some phenoxyacetic acid derivatives as COX inhibitors.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)15.00.04375
Derivative A8.20.07117
Derivative B12.50.09139

Note: Derivative A and B are representative examples from the literature of compounds containing the phenoxyacetic acid scaffold.

Conclusion

This compound is a highly adaptable and valuable building block in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid group allow for the efficient construction of a wide array of derivatives. The successful development of potent herbicides and the promising anti-inflammatory activity of its analogues underscore the importance of this scaffold in both agrochemical and pharmaceutical research. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this compound in their respective fields.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Phenoxyphenoxy)acetic acid is an aryloxyacetic acid derivative with potential applications in pharmaceutical and materials science research. The Williamson ether synthesis provides a reliable and straightforward method for the preparation of such compounds. This application note details a two-step protocol for the synthesis of this compound. The first step involves the formation of an ester intermediate, ethyl 2-(4-phenoxyphenoxy)acetate, through the reaction of 4-phenoxyphenol with ethyl chloroacetate in the presence of a strong base. The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid product. This document provides comprehensive experimental procedures, a summary of reactant and product data, and graphical representations of the synthetic workflow.

Data Presentation

A summary of the physical and chemical properties of the key reactants and the final product is provided in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Hazards
4-PhenoxyphenolC₁₂H₁₀O₂186.2180-84177-180 (at 11 mmHg)Not AvailableHarmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.
Ethyl ChloroacetateC₄H₇ClO₂122.55-261431.145Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes serious eye damage.
Sodium Hydride (60% in mineral oil)NaH24.00800 (decomposes)Not Applicable0.92 (solid)In contact with water releases flammable gases which may ignite spontaneously, Causes severe skin burns and eye damage.
Ethyl 2-(4-phenoxyphenoxy)acetateC₁₆H₁₆O₄272.29Not AvailableNot AvailableNot AvailableNot specifically available, handle with care as an intermediate.
This compoundC₁₄H₁₂O₄244.24Not AvailableNot AvailableNot AvailableBased on analogous compounds, may be harmful if swallowed and cause skin and eye irritation.[1]

Experimental Protocols

Part 1: Williamson Ether Synthesis of Ethyl 2-(4-phenoxyphenoxy)acetate

This procedure details the synthesis of the ester intermediate via a Williamson ether synthesis.

Materials:

  • 4-Phenoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl chloroacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • In a separate flask, dissolve 4-phenoxyphenol (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the 4-phenoxyphenol solution to the sodium hydride suspension at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 equivalents) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2-(4-phenoxyphenoxy)acetate. The crude product can often be used in the next step without further purification.

Part 2: Hydrolysis of Ethyl 2-(4-phenoxyphenoxy)acetate

This procedure describes the conversion of the ester intermediate to the final carboxylic acid product.[2]

Materials:

  • Crude ethyl 2-(4-phenoxyphenoxy)acetate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-(4-phenoxyphenoxy)acetate from Part 1 in ethanol.

  • Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid, which will cause the precipitation of the carboxylic acid.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure product.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products cluster_hydrolysis Hydrolysis R1 4-Phenoxyphenol P1 Ethyl 2-(4-phenoxyphenoxy)acetate R1->P1 1. Deprotonation 2. Nucleophilic Attack R2 Ethyl Chloroacetate R2->P1 Base Sodium Hydride (NaH) Base->R1 in DMF P2 This compound P1->P2 NaOH, H₂O, EtOH then H₃O⁺

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Part 1: Ester Synthesis cluster_hydrolysis Part 2: Hydrolysis cluster_product Final Product start Mix 4-Phenoxyphenol & NaH in DMF add_ester Add Ethyl Chloroacetate start->add_ester react Heat and Stir (4-8h) add_ester->react workup Quench, Extract with Ether, Wash react->workup isolate_ester Dry and Evaporate Solvent workup->isolate_ester dissolve Dissolve Crude Ester in EtOH isolate_ester->dissolve add_base Add NaOH solution dissolve->add_base reflux Reflux (2-4h) add_base->reflux acidify Remove EtOH, Acidify with HCl reflux->acidify isolate_acid Filter and Recrystallize acidify->isolate_acid product This compound isolate_acid->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-(4-Phenoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Phenoxyphenoxy)acetic acid is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its structural similarity to active pharmaceutical ingredients (APIs) necessitates a reliable analytical method for its identification and quantification to ensure the quality and safety of final drug products. This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte
  • Structure: this compound possesses a carboxylic acid functional group, making it an acidic compound.

  • pKa: The pKa is estimated to be around 4-5, similar to other carboxylic acids like fenoprofen (pKa 4.5)[1]. This implies that the mobile phase pH will significantly influence its ionization state and retention behavior.

  • UV Absorbance: The presence of two phenyl rings suggests strong UV absorbance, making UV detection a suitable technique. A detection wavelength of around 270 nm is likely to provide good sensitivity[1][2][3][4].

  • Polarity: The molecule has both hydrophobic (phenoxy-phenyl moiety) and hydrophilic (acetic acid group) characteristics, making it suitable for reversed-phase chromatography.

Experimental Protocols

This section provides a detailed methodology for the development of an HPLC method for this compound.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Acetic acid (analytical grade)

  • Ammonium acetate (analytical grade)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions Development

The initial screening should involve columns with different stationary phase chemistries to evaluate selectivity.

  • Recommended Columns:

    • C18 (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm)

    • C8 (e.g., YMC Pack C8, 250 mm x 4.6 mm, 5 µm)[2][4]

    • Phenyl-Hexyl (for alternative selectivity based on π-π interactions)

The mobile phase composition is critical for achieving optimal separation.

  • Mobile Phase A (Aqueous):

    • Start with a simple acidic mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. A good starting point is 0.1% formic acid or 0.1% acetic acid in water[5].

    • Buffers like ammonium acetate (e.g., 10 mM, pH adjusted) can also be evaluated.

  • Mobile Phase B (Organic):

    • Acetonitrile is a common choice due to its low viscosity and UV transparency.

    • Methanol can be tested as an alternative to alter selectivity.

  • Inject a standard solution of this compound and acquire the UV spectrum using a PDA detector to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, a wavelength of 270 nm is a suitable starting point[1][2][3][4].

A gradient elution is recommended to ensure the timely elution of the analyte with good peak shape and to separate it from potential impurities.

  • Initial Gradient:

    • Start with a relatively low percentage of organic modifier (e.g., 30-40% Acetonitrile) and increase it linearly to a high percentage (e.g., 90-95%) over 15-20 minutes.

    • Include a hold at the high organic percentage to elute any strongly retained components, followed by a re-equilibration step at the initial conditions.

  • Flow Rate: For a 4.6 mm internal diameter column, a flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C ) to ensure reproducible retention times[1].

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Sample Solution: The preparation of sample solutions will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase or a suitable solvent. For drug product analysis, an extraction step may be necessary.

Data Presentation

The following tables summarize hypothetical data from the method development experiments.

Table 1: Comparison of Chromatographic Columns

Column TypeRetention Time (min)Tailing FactorTheoretical Plates
C1812.51.115000
C810.81.213500
Phenyl-Hexyl11.51.312000

Table 2: Effect of Mobile Phase pH on Retention Time

Mobile Phase ApHRetention Time (min)
0.1% Formic Acid in Water2.712.5
10 mM Ammonium Acetate4.59.8
10 mM Ammonium Acetate6.05.2

Table 3: Optimized Method Parameters and Performance

ParameterOptimized Value
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Acetic Acid in Water
Mobile Phase BAcetonitrile
Gradient40% B to 90% B in 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength270 nm
Injection Volume10 µL
Retention Time~12.5 min
Linearity (r²)> 0.999
LOD0.05 µg/mL
LOQ0.15 µg/mL

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Objective prop Analyte Physicochemical Properties Review start->prop col Column Selection (C18, C8, Phenyl) prop->col mob Mobile Phase Screening (Aqueous & Organic) prop->mob det Detector Wavelength Selection (UV Scan) prop->det grad Gradient Optimization col->grad mob->grad det->grad flow Flow Rate & Temperature Optimization grad->flow val Method Validation (Linearity, LOD, LOQ, etc.) flow->val end Final HPLC Method val->end

Caption: Workflow for HPLC Method Development.

Mobile_Phase_pH_Effect cluster_pH Mobile Phase pH cluster_analyte Analyte State (R-COOH) cluster_retention Retention on C18 Column low_pH Low pH (e.g., 2.7) unionized Unionized (R-COOH) low_pH->unionized Favors high_pH High pH (e.g., > pKa) ionized Ionized (R-COO-) high_pH->ionized Favors strong_retention Stronger Retention unionized->strong_retention Leads to weak_retention Weaker Retention ionized->weak_retention Leads to

Caption: Influence of Mobile Phase pH on Analyte Retention.

Conclusion

The protocol described in this application note provides a comprehensive framework for the development of a robust and reliable RP-HPLC method for the analysis of this compound. By systematically optimizing the chromatographic parameters, including the stationary phase, mobile phase composition, and detection wavelength, a method with high sensitivity, specificity, and reproducibility can be achieved. This method is suitable for the quality control of raw materials, in-process samples, and final drug products containing this compound.

References

Application Note: Detection and Quantification of 2-(4-Phenoxyphenoxy)acetic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Phenoxyphenoxy)acetic acid is a chemical compound of interest in various fields, including environmental monitoring and drug development, due to its structural similarity to certain herbicides and potential biological activity. Accurate and sensitive quantification of this analyte in complex matrices requires a robust analytical method. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable detection and quantification of this compound. The method utilizes a straightforward sample preparation procedure and a highly selective MS/MS detection approach, making it suitable for high-throughput analysis.

Experimental Protocols

1. Sample Preparation (Solid Phase Extraction - SPE)

This protocol is designed for the extraction of this compound from aqueous samples such as surface water or groundwater.

  • Materials:

    • SPE Cartridges (e.g., Isolute ENV+)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Nitrogen gas evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Acidify the water sample (e.g., 100 mL) to pH 2.5 with formic acid. Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove excess water.

    • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filtration: Vortex the reconstituted sample and filter through a 0.22 µm syringe filter into an LC autosampler vial for analysis.[1][2]

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 20% B

      • 1-8 min: 20% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 20% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Ion Source Temperature: 500°C[3]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Note: Specific transitions for this compound need to be determined by infusing a standard solution. For a related compound like 2,4-D, transitions such as m/z 219 -> 161 are used. A similar fragmentation pattern involving the loss of the carboxylic acid group and cleavage of the ether bond would be expected.

      • Example Precursor Ion [M-H]⁻: m/z 243.07

      • Example Product Ions (for quantification and confirmation): To be determined empirically.

    • Collision Gas: Argon

    • Dwell Time: 100 ms

Quantitative Data Summary

The following table summarizes representative quantitative data for phenoxyacetic acid herbicides analyzed by LC-MS/MS, which can be used as a benchmark for the expected performance of the method for this compound.[4]

ParameterResult
Limit of Detection (LOD)0.00008 - 0.0047 µg/L
Limit of Quantification (LOQ)0.01 - 0.05 µg/L
Linearity (r²)> 0.99
Recovery71% - 118%
Relative Standard Deviation (RSD)< 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidification (pH 2.5) Sample->Acidify SPE Solid Phase Extraction Acidify->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap Filter Filtration Evap->Filter LC Liquid Chromatography Separation Filter->LC ESI Electrospray Ionization (Negative) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Quant Quantification MS2->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_extraction Extraction & Cleanup cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection Analyte This compound in Matrix SPE SPE (Analyte Concentration & Matrix Removal) Analyte->SPE Input HPLC HPLC (Isolation from Co-eluents) SPE->HPLC Purified Extract MSMS MS/MS (Selective & Sensitive Detection) HPLC->MSMS Separated Analyte Data Quantitative Result MSMS->Data Signal Output

Caption: Logical relationship of the analytical steps.

References

Application of 2-(4-Phenoxyphenoxy)acetic Acid in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenoxyphenoxy)acetic acid is a member of the phenoxyacetic acid class of compounds, a group known for its significant applications in the agrochemical industry. While extensive research has been conducted on chlorinated derivatives such as 2,4-Dichlorophenoxyacetic acid (2,4-D), specific public domain data on the herbicidal application of this compound is limited. However, based on its structural similarity to other aryloxyphenoxy herbicides, its potential as a selective herbicide warrants investigation. Diaryl ether scaffolds are prevalent in both medicinal and agrochemical agents, exhibiting a wide range of biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2][3]

This document provides an overview of the synthesis of this compound, its presumed mode of action based on related compounds, and general experimental protocols for its evaluation as a potential herbicide.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis. This method involves the reaction of 4-phenoxyphenol with a haloacetic acid or its ester in the presence of a base.

Protocol 1: Synthesis of this compound

Materials:

  • 4-phenoxyphenol

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., water, ethanol)

Procedure:

  • Formation of the Phenoxide: Dissolve 4-phenoxyphenol in a suitable solvent and treat it with a strong base like sodium hydroxide to form sodium 4-phenoxyphenoxide.

  • Etherification: React the resulting sodium 4-phenoxyphenoxide with sodium chloroacetate. The reaction mixture is typically heated to ensure the completion of the reaction.

  • Acidification: After the reaction is complete, cool the mixture and acidify it with a strong acid, such as hydrochloric acid. This will precipitate the final product, this compound.

  • Purification: The precipitated product can be collected by filtration, washed with water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent.

Note: The purity of the synthesized compound should be confirmed using analytical techniques such as NMR, IR, and mass spectrometry.

Presumed Mode of Action

Based on its chemical structure, this compound is presumed to act as a synthetic auxin herbicide, similar to other phenoxycarboxylic acids.[4] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are not readily metabolized by plants. This leads to an overload of auxin signaling, causing uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants.[4]

The primary mode of action for aryloxyphenoxypropionate herbicides, a closely related class, is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[4][5][6] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[5][6] Inhibition of ACCase disrupts the production of new membranes required for cell growth, leading to a breakdown of cell integrity and plant death.[4][5] While this compound is a phenoxyacetic acid and not a propionate, the diaryl ether moiety is common in ACCase inhibitors. Therefore, it is plausible that it could also exhibit some inhibitory activity towards this enzyme, particularly in grassy weeds.

The herbicidal effects of phenoxyacetic acids are typically selective, with broadleaf weeds being more susceptible than grasses.[4][7]

Signaling Pathway of Synthetic Auxin Herbicides (Presumed)

Auxin_Signaling_Pathway Synthetic_Auxin This compound (Presumed Synthetic Auxin) TIR1_AFB_Receptor TIR1/AFB Receptor Complex Synthetic_Auxin->TIR1_AFB_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor TIR1_AFB_Receptor->Aux_IAA_Repressor Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Represses Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Elongation & Division Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Presumed signaling pathway of this compound as a synthetic auxin herbicide.

Experimental Protocols for Herbicidal Activity Evaluation

The following are general protocols for assessing the herbicidal activity of a test compound like this compound. These protocols should be adapted based on the specific research objectives, target weed species, and available resources.[8][9]

Protocol 2: Whole-Plant Bioassay for Herbicidal Efficacy

This protocol is designed to assess the post-emergence herbicidal activity of the test compound.[8][9]

Materials:

  • Seeds of target weed species (e.g., barnyardgrass (Echinochloa crus-galli) for monocots, and common lambsquarters (Chenopodium album) for dicots).

  • Pots or trays filled with a suitable potting mix.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Commercial herbicide standard (e.g., 2,4-D for broadleaf weeds, Fenoxaprop-p-ethyl for grasses).

  • Untreated control (solvent + surfactant only).

  • Greenhouse or controlled environment chamber.

  • Spraying equipment calibrated to deliver a precise volume.

Procedure:

  • Plant Growth: Sow seeds of the target weed species in pots and grow them in a greenhouse or controlled environment chamber until they reach the 2-4 leaf stage.

  • Treatment Preparation: Prepare a stock solution of the test compound. From this stock, prepare a series of dilutions to test a range of application rates. Also prepare solutions of the commercial standard and the untreated control.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Assessment: Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no injury, 100% = complete plant death).

  • Data Collection: At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent inhibition of growth compared to the untreated control. Determine the GR50 value (the concentration of the herbicide that causes a 50% reduction in plant growth).[10][11][12]

Experimental Workflow for Whole-Plant Bioassay

Experimental_Workflow A Seed Sowing & Germination B Plant Growth to 2-4 Leaf Stage A->B D Herbicide Application (Spraying) B->D C Preparation of Herbicide Solutions (Test Compound, Standard, Control) C->D E Incubation in Controlled Environment D->E F Visual Assessment of Injury (3, 7, 14, 21 DAT) E->F G Biomass Harvest & Dry Weight Measurement F->G H Data Analysis (GR50 Calculation) G->H

Caption: General workflow for a whole-plant herbicide bioassay.

Data Presentation

Quantitative data from herbicidal efficacy studies should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Template for Herbicidal Activity Data of this compound

Application Rate (g a.i./ha)Target Weed SpeciesGrowth Stage at ApplicationVisual Injury (%) (21 DAT)Dry Weight Reduction (%)
e.g., 50e.g., Chenopodium album2-4 leaf
e.g., 100e.g., Chenopodium album2-4 leaf
e.g., 200e.g., Chenopodium album2-4 leaf
e.g., 50e.g., Echinochloa crus-galli2-4 leaf
e.g., 100e.g., Echinochloa crus-galli2-4 leaf
e.g., 200e.g., Echinochloa crus-galli2-4 leaf
Standard Herbicidee.g., Chenopodium album2-4 leaf
Standard Herbicidee.g., Echinochloa crus-galli2-4 leaf
Untreated ControlBoth2-4 leaf00

DAT: Days After Treatment a.i./ha: active ingredient per hectare

Conclusion

While this compound is a compound of interest within the broader class of phenoxyacetic acids, its specific application and efficacy as a herbicide require further empirical investigation. The protocols and information provided here serve as a foundational guide for researchers to synthesize and evaluate its potential in agrochemical research. Based on its structural characteristics, it is hypothesized to function as a synthetic auxin herbicide, though other mechanisms of action cannot be ruled out without experimental evidence. Future research should focus on whole-plant bioassays to determine its herbicidal spectrum and potency, followed by mode of action studies to elucidate its specific molecular target(s).

References

Application Notes and Protocols: 2-(4-Phenoxyphenoxy)acetic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(4-phenoxyphenoxy)acetic acid as a versatile intermediate in pharmaceutical research and development. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry. Its rigid phenoxyphenoxy scaffold, combined with the reactive carboxylic acid moiety, makes it an ideal starting point for the synthesis of a variety of derivatives with potential therapeutic applications. This intermediate is particularly relevant in the development of novel anti-inflammatory, anti-mycobacterial, and hypoglycemic agents. The synthetic route to this compound is straightforward, primarily involving a two-step process: a Williamson ether synthesis followed by alkaline hydrolysis.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of an ester intermediate, ethyl 2-(4-phenoxyphenoxy)acetate, via Williamson ether synthesis. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Alkaline Hydrolysis 4-Phenoxyphenol 4-Phenoxyphenol Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) 4-Phenoxyphenol->Base_Solvent Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Base_Solvent Ethyl_ester Ethyl 2-(4-phenoxyphenoxy)acetate Base_Solvent->Ethyl_ester Ethyl_ester_hydrolysis Ethyl 2-(4-phenoxyphenoxy)acetate Base_Acid 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) Ethyl_ester_hydrolysis->Base_Acid Final_Product This compound Base_Acid->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-phenoxyphenoxy)acetate

This protocol details the Williamson ether synthesis to produce the ethyl ester intermediate.

Materials:

  • 4-Phenoxyphenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-phenoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(4-phenoxyphenoxy)acetate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(4-phenoxyphenoxy)acetate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-(4-phenoxyphenoxy)acetate from Protocol 1 in ethanol.

  • Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid, which will cause the product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

The following tables summarize the key reagents and expected properties of the synthesized compounds.

Table 1: Reagents for Synthesis
Compound Molecular Formula Molecular Weight ( g/mol ) Role
4-PhenoxyphenolC₁₂H₁₀O₂186.21Starting Material
Ethyl chloroacetateC₄H₇ClO₂122.55Reagent
Potassium CarbonateK₂CO₃138.21Base
Sodium HydroxideNaOH40.00Hydrolysis Reagent
Hydrochloric AcidHCl36.46Acidification Reagent
Table 2: Properties of Synthesized Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity
Ethyl 2-(4-phenoxyphenoxy)acetateC₁₆H₁₆O₄272.29>95%
This compoundC₁₄H₁₂O₄244.24≥98%[1]

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate for the synthesis of various derivatives with potential pharmacological activities. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, to generate a library of compounds for biological screening.

Applications cluster_derivatives Chemical Derivatization cluster_targets Potential Therapeutic Targets Intermediate This compound Amides Amide Derivatives Intermediate->Amides Esters Ester Derivatives Intermediate->Esters Heterocycles Heterocyclic Conjugates Intermediate->Heterocycles Inflammation Anti-inflammatory Agents (e.g., COX inhibitors) Amides->Inflammation Infection Anti-mycobacterial Agents Esters->Infection Metabolic Hypoglycemic Agents Heterocycles->Metabolic

Caption: Derivatization of this compound for therapeutic applications.

Anti-inflammatory Agents

Phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The general structure of this compound provides a scaffold that can be modified to enhance potency and selectivity for COX-2, potentially leading to new anti-inflammatory drugs with reduced gastrointestinal side effects.

Anti-mycobacterial Agents

In the search for new treatments for tuberculosis, phenoxyacetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial activity.[2][3] The core structure can be elaborated with various pharmacophores known to be active against Mycobacterium tuberculosis.

Hypoglycemic Agents

The structural motif of this compound is also found in compounds being investigated for the treatment of diabetes. By incorporating this intermediate into more complex molecules, researchers aim to develop new agents that can help regulate blood glucose levels.

Conclusion

This compound is a readily accessible and highly versatile intermediate for pharmaceutical synthesis. The straightforward and scalable synthetic route, coupled with its utility in generating a diverse range of potential therapeutic agents, makes it a compound of significant interest to the drug discovery and development community. The protocols and data provided herein offer a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols for the Esterification of 2-(4-Phenoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 2-(4-phenoxyphenoxy)acetic acid, a molecule of interest in medicinal chemistry and materials science. Derivatives of phenoxyacetic acid have shown a range of biological activities, including anti-inflammatory and herbicidal properties.[1][2][[“]][4][5] The protocols outlined below describe two common and effective methods for ester synthesis: the Fischer-Speier esterification and the Steglich esterification.

Overview of Esterification Methods

Fischer-Speier Esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] It is a cost-effective method suitable for large-scale synthesis. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[7][8]

Steglich Esterification is a milder method that uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[9] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[9]

Potential Applications

Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. Some derivatives are known to act as selective COX-2 inhibitors, making them promising candidates for anti-inflammatory drugs with potentially reduced gastrointestinal side effects.[[“]][5][10] Others function as synthetic auxins, a class of herbicides that induce uncontrolled growth in broad-leaf plants.[1][11][12] The esterification of this compound allows for the modification of its physicochemical properties, which can influence its biological activity, bioavailability, and formulation characteristics.

Quantitative Data Summary

The following table summarizes representative quantitative data for the esterification of phenoxyacetic acid derivatives based on established protocols for similar compounds. The exact yields and reaction times for this compound may vary.

ParameterFischer-Speier Esterification (Ethanol)Steglich Esterification (Ethanol)
Catalyst/Reagent Sulfuric Acid (H₂SO₄)DCC, DMAP
Solvent Ethanol (excess) or TolueneDichloromethane (DCM)
Temperature Reflux (approx. 78-110 °C)Room Temperature
Reaction Time 4-12 hours2-6 hours
Typical Yield 65-95%[7]70-95%
Purification Extraction, RecrystallizationFiltration, Extraction, Chromatography

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of ethyl 2-(4-phenoxyphenoxy)acetate using an excess of ethanol as both a reactant and a solvent, with sulfuric acid as a catalyst.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of absolute ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water, to yield the pure ethyl 2-(4-phenoxyphenoxy)acetate.[13][14]

Protocol 2: Steglich Esterification of this compound

This protocol details the synthesis of ethyl 2-(4-phenoxyphenoxy)acetate using DCC as a coupling agent and DMAP as a catalyst in an aprotic solvent.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add absolute ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate using a sintered glass funnel and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2-(4-phenoxyphenoxy)acetate.

Visualizations

Fischer_Esterification_Workflow start Start reactants 1. Mix Carboxylic Acid, excess Ethanol, and catalytic H₂SO₄ start->reactants reflux 2. Heat to Reflux (4-12 hours) reactants->reflux cool 3. Cool to Room Temperature reflux->cool evaporate 4. Remove excess Ethanol cool->evaporate dissolve 5. Dissolve in Ethyl Acetate evaporate->dissolve wash 6. Wash with H₂O, NaHCO₃, and Brine dissolve->wash dry 7. Dry over Na₂SO₄ and Concentrate wash->dry purify 8. Recrystallize dry->purify product Pure Ester purify->product

Caption: Workflow for the Fischer-Speier Esterification.

Steglich_Esterification_Workflow start Start reactants 1. Dissolve Carboxylic Acid, Ethanol, and DMAP in DCM start->reactants cool_add 2. Cool to 0°C and add DCC solution reactants->cool_add react 3. Stir at Room Temp (2-6 hours) cool_add->react filter 4. Filter off Dicyclohexylurea (DCU) react->filter wash 5. Wash with HCl, NaHCO₃, and Brine filter->wash dry 6. Dry over Na₂SO₄ and Concentrate wash->dry purify 7. Column Chromatography dry->purify product Pure Ester purify->product

Caption: Workflow for the Steglich Esterification.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 Stimulus (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE₂) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation phenoxy_ester Phenoxyacetic Acid Ester Derivative phenoxy_ester->cox2 Inhibition

Caption: Anti-inflammatory action via COX-2 inhibition.

References

Application Notes & Protocols: Derivatization of 2-(4-Phenoxyphenoxy)acetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenoxyphenoxy)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This scaffold has been successfully modified to target various biological systems, leading to the development of potent antimicrobial, anti-inflammatory, and metabolic regulating agents. These notes provide detailed protocols for the synthesis and biological evaluation of this compound derivatives, along with quantitative data to facilitate the selection and development of compounds for further investigation.

Synthetic Protocols

The derivatization of this compound typically involves modifications at the carboxylic acid moiety. A common strategy is the formation of amide or ester linkages with various functionalized amines or alcohols.

General Synthesis of 2-(4-Phenoxyphenoxy)acetamide Derivatives

A prevalent method for synthesizing derivatives of this compound is through the formation of an amide bond. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a desired amine.

Protocol 1: Synthesis of N-substituted 2-(4-phenoxyphenoxy)acetamides

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amide Bond Formation:

    • To the activated acid solution, add the desired primary or secondary amine (1.1 equivalents).

    • Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acetamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Biological Screening Protocols

Derivatives of this compound have shown promise in several therapeutic areas. Below are protocols for screening these compounds for antimicrobial and anti-inflammatory activities.

Antimicrobial Susceptibility Testing

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Stock Solutions:

    • Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.

  • Microdilution Method:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.[1]

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.[1]

    • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.[1]

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).[1]

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]

    • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth.[1]

Anti-inflammatory Activity Screening

A significant number of phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.[2][3]

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1 and COX-2 enzyme preparations.

    • Prepare a solution of arachidonic acid (the substrate) in an appropriate buffer.

  • Assay Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds (or a vehicle control) in a 96-well plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a set time (e.g., 2 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Detection of Prostaglandin E2 (PGE2):

    • The product of the COX reaction, PGE2, is quantified using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

    • The absorbance is read using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from the literature.

Table 1: Antimicrobial Activity of 2-[(Acetyl phenoxy) N-(4-substituent phenyl)] acetoamide Derivatives

CompoundSubstituentAntibacterial Activity Zone of Inhibition (mm) vs. Escherichia coliAntibacterial Activity Zone of Inhibition (mm) vs. Staphylococcus aureus
3-H1815
4-Br1714
5-Cl1613
6-NO₂1512

Table 2: In Vitro COX-2 Inhibitory Activity of Phenoxy Acetic Acid Derivatives [2][3]

CompoundIC50 (µM) vs. COX-2
5d0.06 ± 0.01
5e0.07 ± 0.01
5f0.08 ± 0.01
7b0.09 ± 0.01
10c0.07 ± 0.01
10d0.06 ± 0.01
10e0.08 ± 0.01
10f0.09 ± 0.01
Celecoxib (Reference)0.05 ± 0.02
Mefenamic acid (Reference)1.98 ± 0.02

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start This compound activation Carboxylic Acid Activation start->activation coupling Amide/Ester Coupling activation->coupling purification Purification (Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization screening Derivative Library characterization->screening Submit for Screening antimicrobial Antimicrobial Assays (MIC) screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX-2) screening->anti_inflammatory other_assays Other Biological Assays (e.g., PPAR) screening->other_assays data_analysis Data Analysis (IC50, MIC) antimicrobial->data_analysis anti_inflammatory->data_analysis other_assays->data_analysis hit_identification hit_identification data_analysis->hit_identification Hit Identification

Caption: Workflow from synthesis to biological screening.

Signaling Pathway: COX-2 Inhibition

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivative Phenoxyacetic Acid Derivative Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

Signaling Pathway: PPAR Agonism

ppar_pathway Derivative Phenoxyacetic Acid Derivative (Agonist) PPAR PPAR Receptor (e.g., PPARα, PPARγ) Derivative->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Forms Complex with RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Lipid Metabolism, Insulin Sensitization) Gene_Expression->Biological_Response Leads to

Caption: PPAR agonist mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-Phenoxyphenoxy)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-(4-phenoxyphenoxy)acetic acid represent a class of compounds with significant therapeutic potential, particularly as anti-inflammatory and anti-tubercular agents. A notable mechanism of action for some of these analogs is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2][3][4] High-throughput screening (HTS) of analog libraries is a critical step in identifying lead compounds with enhanced potency and selectivity. These application notes provide detailed protocols and data presentation formats for the screening of these compounds.

Biological Target: Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The this compound scaffold has been explored for the development of selective COX-2 inhibitors.

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade.

COX2_Pathway COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2->Cell Membrane Phospholipids acts on COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin Synthases->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain This compound analogs This compound analogs This compound analogs->COX-2 inhibit

Caption: Role of COX-2 in the inflammatory pathway and the inhibitory action of this compound analogs.

High-Throughput Screening (HTS) Workflow

The following diagram outlines a typical HTS workflow for screening this compound analog libraries for COX-2 inhibitory activity.

HTS_Workflow High-Throughput Screening Workflow for COX-2 Inhibitors cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis cluster_3 Hit Validation Compound Library Compound Library Compound Dispensing Compound Dispensing Compound Library->Compound Dispensing Assay Plates Assay Plates Assay Plates->Compound Dispensing Reagent Preparation Reagent Preparation Enzyme & Substrate Addition Enzyme & Substrate Addition Reagent Preparation->Enzyme & Substrate Addition Compound Dispensing->Enzyme & Substrate Addition Incubation Incubation Enzyme & Substrate Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Raw Data Raw Data Signal Detection->Raw Data Normalization Normalization Raw Data->Normalization Hit Identification Hit Identification Normalization->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Hit Confirmation Hit Confirmation IC50 Determination->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Selectivity Assays Selectivity Assays Dose-Response->Selectivity Assays Lead Optimization Lead Optimization Selectivity Assays->Lead Optimization

Caption: A generalized workflow for high-throughput screening of compound libraries to identify novel COX-2 inhibitors.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available colorimetric COX inhibitor screening assays.[5]

Principle:

This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Cayman® colorimetric COX inhibitor screening assay kit (or equivalent)

  • Ovine COX-1 and human COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 590 nm

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This includes the assay buffer, heme, enzymes, arachidonic acid, and colorimetric substrate.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and reference inhibitors (e.g., celecoxib, mefenamic acid).

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to the background wells.

    • Add 10 µL of solvent (e.g., DMSO) to the 100% initial activity wells.

    • Add 10 µL of the diluted test compounds or reference inhibitors to the inhibitor wells.

  • Enzyme Addition:

    • Add 10 µL of COX-1 or COX-2 enzyme to the 100% initial activity and inhibitor wells.

  • Incubation: Gently shake the plate and incubate for a predetermined time at room temperature (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation:

    • Add 20 µL of the colorimetric substrate solution to all wells.

    • Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Signal Detection:

    • Quickly shake the plate to mix and incubate for a specified time (e.g., 5 minutes) at room temperature.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation

The quantitative data for COX-1 and COX-2 inhibition should be summarized in a clear and structured table for easy comparison of the analogs' potency and selectivity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Analogs

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
7a Unsubstituted0.13 ± 0.06Data not providedData not provided
7b 4-Bromo on phenoxyData not provided0.06 ± 0.01Data not provided
10a-b UnsubstitutedData not providedData not providedData not provided
10d-e 4-Bromo on phenoxyData not provided0.08 ± 0.01Data not provided
5c Details not providedSimilar to CelecoxibData not providedData not provided
5d-f Details not providedData not provided0.06 - 0.09Data not provided
10c-f Details not providedData not provided0.06 - 0.09Data not provided
Celecoxib Reference Drug14.93 ± 0.12Data not providedData not provided
Mefenamic Acid Reference Drug29.9 ± 0.09Data not providedData not provided

Note: The provided search results did not contain a complete dataset with all corresponding COX-1 and COX-2 IC50 values for each compound, which is necessary to calculate the Selectivity Index. The table has been populated with the available data.[1]

Other Potential Applications and Screening Targets

While the primary focus has been on anti-inflammatory activity, analogs of this compound have also been investigated for other therapeutic purposes.

  • Antitubercular Activity: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown moderate to potent activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 4 to 64 µg/mL.[6]

  • Anticancer Activity: Some phenoxyacetamide derivatives have been evaluated as potential apoptotic inducers against hepatocellular carcinoma cell lines like HepG2.[7]

High-throughput screening for these activities would involve different assay platforms, such as cell viability assays, apoptosis assays, or bacterial growth inhibition assays.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The provided protocols and workflows offer a framework for the high-throughput screening and evaluation of analog libraries to identify compounds with desired biological activities, particularly as selective COX-2 inhibitors. Careful data analysis and presentation are crucial for making informed decisions in the drug discovery pipeline.

References

Application Notes and Protocols for Testing the Herbicidal Efficacy of 2-(4-Phenoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Phenoxyphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of chemicals. Herbicides in this class typically function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][3][4][5][6][7] At herbicidal concentrations, these synthetic auxins lead to an overdose, causing uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible species.[4][5][6] This document provides detailed protocols for evaluating the herbicidal efficacy of this compound, intended for researchers, scientists, and professionals in drug development. The protocols cover experimental design, execution of whole-plant bioassays, data collection, and analysis.

Safety Precautions

Before conducting any experiments, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other chemicals used. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the neat compound and concentrated stock solutions should be performed in a certified chemical fume hood.

Experimental Design

A randomized complete block design is recommended for these experiments to minimize the effects of environmental variability within the greenhouse or growth chamber.[3][8] Each treatment, including controls, should be replicated at least four times.[3]

Treatments will include:

  • Negative Control: Plants treated with the solvent used to dissolve the test compound (e.g., water with a surfactant).

  • Positive Control: A commercial herbicide with a known auxin-mimic mechanism of action (e.g., 2,4-D).

  • Test Compound: this compound applied at a range of concentrations to determine the dose-response relationship.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol details the steps for assessing the herbicidal efficacy of this compound on whole plants.

Materials:

  • Seeds of target weed species (e.g., Arabidopsis thaliana, Amaranthus retroflexus)

  • Seeds of a monocot crop species for selectivity testing (e.g., Triticum aestivum, Zea mays)

  • Pots (10 cm diameter) filled with a standard potting mix

  • This compound

  • Commercial auxin herbicide (e.g., 2,4-D)

  • Surfactant

  • Precision bench sprayer

  • Growth chamber or greenhouse with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod)

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed and crop species in pots.

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Grow the plants in a controlled environment until they reach the 2-4 true leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Create a series of dilutions from the stock solution to achieve the desired application rates. A suggested range is 0, 10, 50, 100, 250, 500, and 1000 g a.i./ha (grams of active ingredient per hectare).

    • Prepare the positive control herbicide according to the manufacturer's recommended dose and a series of dilutions.

    • Add a non-ionic surfactant to all herbicide solutions (including the negative control) as recommended for the positive control or at a standard concentration (e.g., 0.1% v/v).

  • Herbicide Application:

    • Calibrate a precision bench sprayer to deliver a consistent volume of spray solution (e.g., 200 L/ha).

    • Arrange the pots in a randomized complete block design within the spray cabinet.

    • Apply the respective herbicide treatments to the plants.

    • Return the treated plants to the growth chamber or greenhouse, maintaining the randomized block design.

  • Data Collection:

    • Assess the plants at 7, 14, and 21 days after treatment (DAT).

    • Visual Injury Assessment: Rate the plants on a scale of 0% (no effect) to 100% (complete death) based on symptoms such as epinasty (twisting of stems and petioles), chlorosis (yellowing), necrosis (tissue death), and stunting.

    • Plant Survival: Count the number of surviving plants in each pot at each assessment point.

    • Biomass Measurement (at 21 DAT): Harvest the above-ground biomass for each pot. Determine the fresh weight immediately. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

Protocol 2: Seed Germination Assay (Petri Dish Bioassay)

This protocol assesses the pre-emergent herbicidal activity of the test compound.

Materials:

  • Seeds of the target weed species

  • Petri dishes (9 cm) with filter paper

  • This compound stock solution

  • Distilled water

  • Growth chamber with controlled temperature and light

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions of this compound in distilled water to achieve final concentrations (e.g., 0, 1, 10, 100, 1000 µM).

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Add 5 mL of the respective treatment solution to each dish.

    • Place a defined number of seeds (e.g., 25) on the moist filter paper in each dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber in the dark at a suitable temperature for germination.

  • Data Collection:

    • After 7-10 days, count the number of germinated seeds.

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the germination percentage and the percentage inhibition of root and shoot growth relative to the control.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Visual Injury Ratings (%) at 21 Days After Treatment

TreatmentApplication Rate (g a.i./ha)Replicate 1Replicate 2Replicate 3Replicate 4Mean Injury (%)Std. Deviation
Negative Control000000.00.0
This compound10
50
100
250
500
1000
Positive Control (2,4-D)Manufacturer's Rate

Table 2: Plant Dry Weight Reduction (%) Relative to Control at 21 DAT

TreatmentApplication Rate (g a.i./ha)Mean Dry Weight (g)Std. Deviation% Reduction
Negative Control00
This compound10
50
100
250
500
1000
Positive Control (2,4-D)Manufacturer's Rate

Data Analysis

The dose-response data can be analyzed using a non-linear regression model, such as a four-parameter log-logistic model.[9] This analysis allows for the calculation of the effective dose required to cause a 50% reduction in a measured parameter (ED50), such as dry weight or survival. Statistical software packages (e.g., R with the 'drc' package, SAS, or GraphPad Prism) can be used for this analysis.

Visualizations

Experimental_Workflow A Seed Germination & Seedling Growth B Plant Cultivation (2-4 Leaf Stage) A->B D Randomized Complete Block Design B->D C Preparation of Herbicide Solutions (Test Compound, Controls) E Herbicide Application (Precision Bench Sprayer) C->E D->E F Incubation in Growth Chamber E->F G Data Collection (7, 14, 21 DAT) - Visual Injury - Survival Rate - Biomass F->G H Data Analysis (Dose-Response Curves, ED50) G->H I Results & Interpretation H->I

Figure 1. Experimental workflow for whole-plant herbicide efficacy testing.

Auxin_Signaling_Pathway cluster_nucleus Nucleus TIR1_AFB TIR1/AFB Receptor SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Forms Complex with Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Ub->Proteasome Leads to Degradation Degradation Transcription Gene Transcription Auxin_Genes->Transcription Response Uncontrolled Growth & Plant Death Transcription->Response Herbicide This compound (Synthetic Auxin) Herbicide->TIR1_AFB Binds to

Figure 2. Simplified signaling pathway for auxin-mimicking herbicides.

In this pathway, the synthetic auxin herbicide binds to the TIR1/AFB receptor, promoting the interaction between the SCF E3 ligase complex and the Aux/IAA repressor proteins.[1][2][10] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[2] The degradation of these repressors releases the Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.[10] The resulting over-expression of these genes leads to a hormonal imbalance, uncontrolled cell division and elongation, and ultimately, plant death.[11]

References

Application Notes & Protocols for the Purity Assessment of 2-(4-Phenoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Phenoxyphenoxy)acetic acid is a chemical intermediate whose purity is critical for its intended applications, particularly in the synthesis of pharmaceuticals and other high-value chemical products. Ensuring the purity of this compound involves the identification and quantification of the main component, as well as the detection and characterization of any process-related impurities, by-products, and residual solvents. This document provides detailed application notes and protocols for a multi-faceted analytical approach to assess the purity of this compound, employing chromatographic, spectroscopic, and titrimetric techniques.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the potency of this compound and for separating, detecting, and quantifying its organic impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended for its ability to resolve the main compound from its potential degradation products and synthesis-related impurities.

Experimental Protocol
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 25.0 mg of the this compound sample.

    • Transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (Acetonitrile:Water 50:50 v/v). The final concentration is approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions: The conditions outlined below are a starting point and may require optimization.[1][2]

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Analysis and Calculation:

    • Inject a blank (diluent), a standard solution of known concentration, and the sample solution.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Parameters
ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 30 minutes

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Column Separation Injector->Column Detector UV Detector (225 nm) Column->Detector Acquisition Data Acquisition (Chromatogram) Detector->Acquisition Integration Peak Integration Acquisition->Integration Report Purity Calculation & Report Integration->Report

Workflow for HPLC purity analysis.

Gas Chromatography (GC) for Residual Solvents

Gas Chromatography is the ideal technique for detecting and quantifying volatile residual solvents that may be present from the synthesis and purification processes. A headspace GC method with a Flame Ionization Detector (FID) is typically employed.[3]

Experimental Protocol
  • Chromatographic System: A GC system with a headspace autosampler, a capillary column, and a Flame Ionization Detector (FID).

  • Sample Preparation (Headspace Vial):

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Chromatographic Conditions:

    • Column: DB-1 or equivalent (30 m x 0.53 mm, 5.0 µm film thickness).[3]

    • Carrier Gas: Nitrogen or Helium.

    • Inlet Temperature: 160 °C.[3]

    • Detector Temperature (FID): 250 °C.[3]

    • Oven Temperature Program:

      • Initial: 40 °C for 5 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 20 minutes.

  • Analysis and Calculation:

    • Analyze a blank (solvent-filled vial) and a standard solution containing known concentrations of expected residual solvents.

    • Identify and quantify the residual solvents in the sample by comparing peak retention times and areas to the standard. The external standard method is commonly used for calculation.[3]

Data Presentation: GC Parameters
ParameterValue
Column DB-1 (30 m x 0.53 mm, 5.0 µm)
Carrier Gas Nitrogen
Inlet Temperature 160 °C
Detector (FID) Temp. 250 °C
Oven Program 40°C (5 min), ramp 10°C/min to 220°C, hold 5 min
Headspace Temp. 80 °C

Visualization: Headspace GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc Headspace GC Analysis cluster_data Data Processing Prep Weigh Sample into Headspace Vial + Add Solvent Headspace Vial Incubation & Injection Prep->Headspace Column GC Column Separation Headspace->Column FID FID Detector Column->FID Acquisition Data Acquisition FID->Acquisition Quantification Solvent Quantification Acquisition->Quantification Report Residual Solvent Report Quantification->Report

Workflow for residual solvent analysis by HS-GC.

Mass Spectrometry (MS) for Impurity Identification

Mass Spectrometry, typically coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of unknown impurities. It provides mass-to-charge ratio (m/z) information that helps in determining the molecular weight and fragmentation patterns of impurities.[4][5]

Experimental Protocol
  • System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Methodology:

    • Utilize the HPLC method described in Section 1, ensuring the mobile phase is compatible with MS (e.g., using formic acid instead of non-volatile buffers like phosphate).[1]

    • Set the mass spectrometer to operate in both positive and negative electrospray ionization (ESI) modes to capture a wide range of potential impurities.

    • Perform a full scan (e.g., m/z 100-650) to detect all ionizable species.

    • Perform tandem MS (MS/MS) experiments on the impurity peaks to induce fragmentation. The resulting fragmentation patterns provide structural clues for identification.

Data Presentation: Expected Mass Data
CompoundFormulaExpected [M-H]⁻ (m/z)Key Fragments (Hypothetical)
This compound C₁₄H₁₂O₄243.06199 ([M-H-CO₂]⁻), 167 ([M-H-C₂H₂O₃]⁻)
Impurity: Phenol C₆H₆O93.03-
Impurity: 4-Phenoxyphenol C₁₂H₁₀O₂185.06-

Visualization: LC-MS Impurity Identification Logic

LCMS_Logic A HPLC Separation of Sample Components B Full Scan MS: Detect m/z of Eluting Peaks A->B C Is m/z of peak unknown? B->C D Identify as Known Impurity/Standard C->D No E Perform MS/MS on Unknown Peak C->E Yes F Analyze Fragmentation Pattern E->F G Propose Structure of Unknown Impurity F->G QNMR_Workflow A Accurately weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Integrate Analyte & Standard Peaks C->D E Calculate Purity Using Formula D->E Titration_Workflow A Weigh Sample B Dissolve in Neutralized Solvent A->B C Titrate with Standardized 0.1M NaOH B->C D Detect Endpoint (Potentiometric/Indicator) C->D E Record Titrant Volume D->E F Calculate Assay (%) E->F Strategy cluster_tests Analytical Techniques cluster_results Purity Attributes Assessed Sample Test Sample: This compound HPLC RP-HPLC-UV Sample->HPLC GC Headspace-GC-FID Sample->GC Titr Potentiometric Titration Sample->Titr Spec Spectroscopy (NMR, LC-MS) Sample->Spec Res1 Assay (Potency) HPLC->Res1 Res2 Organic Impurities HPLC->Res2 Res3 Residual Solvents GC->Res3 Titr->Res1 Spec->Res1 Spec->Res2 Res4 Identity & Structure of Unknowns Spec->Res4 Final Final Purity Report Res1->Final Res2->Final Res3->Final Res4->Final

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-phenoxyphenoxy)acetic acid. The information is presented in a question-and-answer format to directly address common issues that may lead to low yields.

Troubleshooting Guides & FAQs

Q1: My reaction yield is very low, and I have a significant amount of unreacted 4-phenoxyphenol. What are the likely causes?

A1: Low conversion of 4-phenoxyphenol is a common issue and can stem from several factors related to the reaction conditions. The primary synthetic route is the Williamson ether synthesis, which involves the deprotonation of 4-phenoxyphenol to its corresponding phenoxide, followed by nucleophilic attack on a haloacetate.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The base used may be too weak or insufficient to fully deprotonate the 4-phenoxyphenol. Phenols are more acidic than alcohols, but a strong enough base is still required to drive the equilibrium towards the phenoxide.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent can also be effective. Ensure at least one molar equivalent of the base is used.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be aware that excessively high temperatures can promote side reactions.

  • Poor Solubility: The reactants may not be adequately dissolved in the chosen solvent, leading to a slow or incomplete reaction.

    • Solution: Select a solvent that can dissolve both the phenoxide salt and the haloacetate. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often good choices as they can accelerate the reaction rate.[1][2]

Q2: I've isolated my product, but the yield is still low, and I have an unknown impurity. What could this be?

A2: A common side reaction in the Williamson ether synthesis with phenoxides is C-alkylation, where the haloacetate reacts with the aromatic ring of the phenoxide instead of the oxygen atom. This is because the phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the carbon atoms of the ring).

Identifying and Mitigating C-Alkylation:

  • Cause: The choice of solvent can significantly influence the ratio of O-alkylation to C-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, leaving the ring more available for electrophilic attack.

  • Solution: To favor the desired O-alkylation, use a polar aprotic solvent such as acetonitrile or DMF. These solvents do not solvate the oxygen atom as strongly, making it more nucleophilic and promoting the formation of the ether linkage.

Q3: I am using the two-step method of synthesizing the ethyl ester of this compound followed by hydrolysis. My final yield is low after the hydrolysis step. What could be the problem?

A3: Low yield after the hydrolysis of ethyl 2-(4-phenoxyphenoxy)acetate can be due to incomplete reaction or degradation of the product.

Troubleshooting the Hydrolysis Step:

  • Incomplete Hydrolysis (Saponification): The hydrolysis of an ester to a carboxylic acid is an equilibrium process.

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction. To drive the reaction to completion, a large excess of water is needed.[3][4]

    • Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible because the final carboxylate salt is deprotonated and thus unreactive towards the alcohol. However, an insufficient amount of base or too short a reaction time can lead to incomplete hydrolysis.

    • Solution: For base-catalyzed hydrolysis, use at least one equivalent of a strong base like NaOH or KOH and ensure the reaction is heated under reflux for a sufficient period. Monitor the disappearance of the starting ester by TLC. For acid-catalyzed hydrolysis, use a large excess of dilute acid.[3]

  • Product Degradation: While phenoxyacetic acids are generally stable, harsh reaction conditions (e.g., very high temperatures or prolonged exposure to strong acid/base) could potentially lead to some degradation. In some cases of related compounds, cleavage of the ether linkage can occur under acidic conditions.[5]

    • Solution: Use moderately concentrated acid or base and avoid excessive heating. Monitor the reaction to determine the optimal time for completion without significant byproduct formation.

Q4: How can I effectively purify my crude this compound to remove unreacted starting materials and byproducts?

A4: Purification can be achieved through a combination of extraction and recrystallization.

  • Acid-Base Extraction: Since the desired product is a carboxylic acid, it can be separated from neutral organic impurities (like unreacted haloacetate or C-alkylation byproducts) and basic impurities through acid-base extraction.

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Unreacted 4-phenoxyphenol, being more acidic than the carboxylic acid, will also be extracted.

    • To separate the desired product from the unreacted phenol, carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 3-4. The carboxylic acid will precipitate out while the less acidic phenol may remain in solution.

  • Recrystallization: After extraction, the crude product can be further purified by recrystallization from a suitable solvent. A common solvent for recrystallizing phenoxyacetic acids is hot water or an ethanol/water mixture.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. Below is a summary of how different parameters can affect the outcome of the Williamson ether synthesis.

ParameterConditionExpected Outcome on YieldRationale
Base Weak Base (e.g., K₂CO₃)ModerateMay not fully deprotonate the phenol, leading to incomplete reaction.
Strong Base (e.g., NaOH, KOH)Good to HighEnsures complete formation of the highly reactive phenoxide nucleophile.
Very Strong Base (e.g., NaH)HighIrreversibly deprotonates the phenol, driving the reaction forward. Requires an aprotic solvent.
Solvent Protic (e.g., Ethanol, Water)LowerCan solvate the phenoxide, reducing its nucleophilicity and potentially favoring C-alkylation.
Polar Aprotic (e.g., Acetonitrile, DMF)HighSolvates the cation but not the phenoxide, increasing its reactivity and favoring O-alkylation.[1][2]
Temperature Low (e.g., Room Temp)LowReaction rate will be very slow.
Moderate (e.g., 50-100 °C)OptimalProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.[1]
High (e.g., >100 °C)May DecreaseCan lead to an increase in side reactions such as elimination of the haloacetate.
Alkylating Agent Chloroacetic acidGoodA common and effective reagent.
Bromoacetic acid/esterBetterBromide is a better leaving group than chloride, potentially leading to a faster reaction.
Iodoacetic acid/esterBestIodide is the best leaving group among the halogens, resulting in the fastest reaction rate.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol describes the direct synthesis from 4-phenoxyphenol and chloroacetic acid.

Materials:

  • 4-phenoxyphenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 4-phenoxyphenol in an aqueous solution of sodium hydroxide (at least 2 molar equivalents). Gentle warming may be required to ensure complete dissolution.

  • Add a solution of chloroacetic acid (1-1.2 molar equivalents) in water to the flask.

  • Heat the reaction mixture to 90-100 °C under reflux for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2. The product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash with cold deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture. Dry the purified crystals under vacuum.

Protocol 2: Hydrolysis of Ethyl 2-(4-Phenoxyphenoxy)acetate

This protocol describes the conversion of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 2-(4-phenoxyphenoxy)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(4-phenoxyphenoxy)acetate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (1.5-2 molar equivalents).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in water and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 2. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_main Main Reaction: Williamson Ether Synthesis cluster_side Potential Side Reactions 4-phenoxyphenol 4-phenoxyphenol Phenoxide Phenoxide 4-phenoxyphenol->Phenoxide + Base (e.g., NaOH) Product_Ester Ethyl 2-(4-phenoxyphenoxy)acetate Phenoxide->Product_Ester + ClCH2COOEt (R=Ethyl) Final_Product This compound Phenoxide->Final_Product + ClCH2COOH (R=H) C_Alkylation C-Alkylation Product Phenoxide->C_Alkylation Ring Attack Haloacetate ClCH2COOR (R=H or Ethyl) Product_Ester->Final_Product Hydrolysis (H+ or OH-)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Conversion TLC analysis of crude product Start->Check_Conversion Unreacted_SM High amount of starting material? Check_Conversion->Unreacted_SM Yes Side_Products Unknown spots on TLC? Check_Conversion->Side_Products No Incomplete_Reaction Incomplete Reaction Unreacted_SM->Incomplete_Reaction Yes Check_Base Is base strong enough? Is stoichiometry correct? Incomplete_Reaction->Check_Base Optimize_Conditions Increase reaction time/temp Check solvent Check_Base->Optimize_Conditions No End Improved Yield Check_Base->End Yes (Corrected) Optimize_Conditions->End C_Alkylation Suspect C-alkylation Side_Products->C_Alkylation Yes Purification_Issue Yield loss during purification Side_Products->Purification_Issue No Change_Solvent Switch to polar aprotic solvent (e.g., Acetonitrile) C_Alkylation->Change_Solvent Change_Solvent->End Optimize_Purification Optimize extraction pH Recrystallization solvent screen Purification_Issue->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield.

Parameter_Relationships Influence of Parameters on Yield & Purity cluster_params Reaction Parameters cluster_outcomes Intermediate Factors Yield_Purity Yield & Purity Base Base Reaction_Rate Reaction_Rate Base->Reaction_Rate Solvent Solvent Selectivity O- vs C-alkylation Solvent->Selectivity Temperature Temperature Temperature->Reaction_Rate Side_Reactions Side_Reactions Temperature->Side_Reactions Time Time Time->Reaction_Rate Reaction_Rate->Yield_Purity Selectivity->Yield_Purity Side_Reactions->Yield_Purity

Caption: Key parameter relationships affecting synthesis outcome.

References

Optimizing reaction conditions for Williamson ether synthesis of phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the Williamson ether synthesis for preparing phenoxyacetic acids. It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Williamson ether synthesis for phenoxyacetic acids?

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1] In the synthesis of phenoxyacetic acids, a phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an α-haloacetic acid, such as chloroacetic acid, displacing the halide and forming the ether linkage.[2][3]

Q2: Why is a base necessary for this reaction?

A base is required to deprotonate the phenolic hydroxyl group.[3] Phenols are more acidic than aliphatic alcohols, but they are generally not nucleophilic enough to react directly with the alkyl halide at a practical rate.[4] The resulting phenoxide ion is a much stronger nucleophile, which is essential for the SN2 reaction to proceed efficiently.[5]

Q3: Can I use a secondary or tertiary alkyl halide instead of chloroacetic acid?

It is strongly discouraged. The Williamson ether synthesis is most efficient with methyl or primary alkyl halides.[5][6] Secondary alkyl halides can lead to a competing E2 elimination reaction, resulting in the formation of an alkene byproduct and reducing the yield of the desired ether.[3][7] Tertiary alkyl halides will almost exclusively yield elimination products.[3]

Q4: What are the most common solvents for this reaction?

Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often preferred as they can accelerate the reaction rate.[3][8] However, for the synthesis of phenoxyacetic acids, aqueous solutions are also commonly used, as seen in many standard protocols.[2][9] Protic solvents can slow down the reaction by solvating the nucleophile, but their use is often practical and effective in this specific application.[10]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting phenol, you can observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Insufficiently strong base or incomplete deprotonation. For phenols, bases like NaOH and KOH are generally sufficient.[2][9] Ensure the base is fresh and has been stored correctly. For less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary, though this is less common for this specific synthesis.[6]
Presence of water in the reaction. If using anhydrous conditions with solvents like DMF or acetonitrile, ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with strong bases and hydrolyze the alkyl halide.[7][10]
Low reaction temperature or short reaction time. The reaction typically requires heating. A common temperature range is 50-100°C for 1 to 8 hours.[7][8] For the synthesis of 4-methylphenoxyacetic acid, heating in a water bath at 90-100°C for 30-40 minutes is a reported condition.[9] Consider increasing the temperature or extending the reaction time while monitoring with TLC.
Poor quality of reagents. Use purified starting materials. Impurities in the phenol or chloroacetic acid can lead to side reactions.
Side reactions (elimination). This is less of a concern with chloroacetic acid (a primary halide) but can be an issue with other alkylating agents. Ensure you are using a primary alkyl halide.[6]
Inefficient stirring. In heterogeneous mixtures, ensure vigorous stirring to maximize the contact between reactants.

Problem 2: Formation of multiple products or impurities.

Possible Cause Suggested Solution
Alkylation on the aromatic ring. The phenoxide ion is an ambident nucleophile and can undergo C-alkylation as a side reaction.[8] This is generally less favored than O-alkylation under standard Williamson conditions but can occur. Optimizing the solvent and counter-ion can help minimize this.
Unreacted starting materials. If the reaction has not gone to completion, you will have unreacted phenol and/or chloroacetic acid in your crude product. Increase reaction time or temperature.[8][9] The purification process, which involves an acid-base extraction, is designed to remove these.[9]
Hydrolysis of the product. While generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures during workup could potentially lead to some hydrolysis. Neutralize the reaction mixture promptly after the reaction is complete.

Problem 3: Difficulty in product isolation and purification.

Possible Cause Suggested Solution
Product is not precipitating upon acidification. The phenoxyacetic acid product is typically a solid that precipitates from the aqueous solution upon acidification.[2][9] Ensure the solution is sufficiently acidic by checking with pH paper. Cooling the mixture in an ice bath can also aid precipitation.[2][3]
Formation of an emulsion during extraction. Emulsions can form during the extraction with an organic solvent like diethyl ether. To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Difficulty in recrystallization. Finding the right solvent for recrystallization is key. Water is often used for phenoxyacetic acids.[2][9] Use the minimum amount of hot solvent to dissolve the crude product and allow it to cool slowly to form pure crystals.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid[9]

This protocol details a common laboratory procedure for the synthesis of a phenoxyacetic acid.

Reactants and Reagents:

ReagentQuantity
4-Methylphenol (p-cresol)~1.0 g
30% Aqueous NaOH5 mL
Chloroacetic Acid1.5 g
6M HClAs needed for acidification
Diethyl EtherFor extraction
Saturated Sodium BicarbonateFor extraction

Procedure:

  • Combine 4-methylphenol, 30% aqueous NaOH, and chloroacetic acid in a test tube.

  • Stir to dissolve the reagents, with gentle warming if necessary.

  • Heat the mixture in a hot water bath at 90-100°C for 30-40 minutes.

  • Cool the reaction mixture and dilute with approximately 10 mL of water.

  • Acidify the solution with 6M HCl until it is acidic to litmus paper.

  • Extract the product into diethyl ether.

  • Wash the ether layer with water.

  • Extract the ether layer with a saturated sodium bicarbonate solution to separate the acidic product from any unreacted phenol.

  • Acidify the bicarbonate layer with 6M HCl to precipitate the crude product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from hot water to obtain the purified phenoxyacetic acid.

Protocol 2: Synthesis of a Methylphenoxyacetic Acid using KOH[2]

This protocol provides an alternative base and setup for the synthesis.

Reactants and Reagents:

ReagentQuantity
Potassium Hydroxide (KOH)4.0 g
Water8 mL
Cresol (isomers)2.0 g
50% Aqueous Chloroacetic Acid6 mL
Concentrated HClAs needed for acidification

Procedure:

  • Dissolve KOH in water in a round-bottom flask.

  • Add the cresol and swirl until a homogenous solution is formed.

  • Heat the solution to a gentle boil under reflux.

  • Add the 50% aqueous chloroacetic acid dropwise over 10 minutes.

  • Continue refluxing for an additional 10 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl, monitoring with pH paper.

  • Cool the mixture in an ice bath to promote precipitation.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude solid from boiling water.

Data Presentation

Table 1: Comparison of Reaction Conditions from Cited Protocols

ParameterProtocol 1 (NaOH)[9]Protocol 2 (KOH)[2]General Conditions[8]
Phenol 4-MethylphenolCresol (isomers)Phenols (Aryloxides)
Alkylating Agent Chloroacetic AcidChloroacetic AcidPrimary Alkyl Halides
Base 30% Aqueous NaOHKOHNaOH, KOH, K₂CO₃
Solvent WaterWaterAcetonitrile, DMF, DMSO
Temperature 90-100°CBoiling (Reflux)50-100°C
Reaction Time 30-40 minutes20 minutes1-8 hours

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification reactant_node reactant_node process_node process_node product_node product_node phenol Phenol deprotonation Deprotonation (Phenoxide Formation) phenol->deprotonation base Base (e.g., NaOH, KOH) base->deprotonation alkyl_halide Chloroacetic Acid sn2 SN2 Attack alkyl_halide->sn2 deprotonation->sn2 Phenoxide acidification Acidification sn2->acidification Crude Product Mixture extraction Extraction acidification->extraction Precipitated Product recrystallization Recrystallization extraction->recrystallization Isolated Crude Product final_product Phenoxyacetic Acid recrystallization->final_product Purified Product Troubleshooting_Williamson_Synthesis start_node start_node decision_node decision_node solution_node solution_node check_node check_node start Low/No Yield check_reagents Check Reagent Quality (Phenol, Base, Halide) start->check_reagents Start Here check_deprotonation Was Deprotonation Complete? check_reagents->check_deprotonation Reagents OK check_conditions Check Reaction Conditions (Temp, Time, Stirring) increase_temp_time Increase Temperature or Reaction Time check_conditions->increase_temp_time Suboptimal check_workup Was Workup Correct? (Acidification, Extraction) check_conditions->check_workup OK check_sn2 Are SN2 Conditions Optimal? check_deprotonation->check_sn2 Yes use_stronger_base Use Fresh/Stronger Base Ensure Anhydrous Conditions check_deprotonation->use_stronger_base No check_sn2->check_conditions Yes use_ptc Consider Phase Transfer Catalyst or Polar Aprotic Solvent check_sn2->use_ptc No optimize_workup Optimize pH for Precipitation Improve Extraction Technique check_workup->optimize_workup No

References

Identifying and minimizing side products in 2-(4-Phenoxyphenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-phenoxyphenoxy)acetic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. The primary reasons include incomplete reaction, formation of side products, and mechanical losses during workup and purification.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The phenolic proton of 4-phenoxyphenol must be completely removed to form the nucleophilic phenoxide.

    • Solution: Ensure you are using at least one full equivalent of a suitable base (e.g., NaOH, KOH, K₂CO₃). For bases like K₂CO₃, which are weaker, a slight excess and longer reaction times may be necessary. The use of strong bases like sodium hydride (NaH) in an appropriate aprotic solvent can also ensure complete deprotonation.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at excessively high temperatures.

    • Solution: Most Williamson ether syntheses of phenoxyacetic acids proceed well with gentle heating (refluxing in a suitable solvent). A typical temperature range is 80-110°C, depending on the solvent.[2]

  • Poor Quality Reagents: Impurities in 4-phenoxyphenol or chloroacetic acid can interfere with the reaction.

    • Solution: Use reagents of high purity. If necessary, purify the starting materials before use.

  • Side Reactions: The most common side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom. Elimination reactions of the alkylating agent can also occur, though this is less likely with chloroacetic acid.

    • Solution: To favor O-alkylation, use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Protic solvents like water or ethanol can solvate the phenoxide oxygen, making it less available for O-alkylation and thus increasing the likelihood of C-alkylation.[3]

Q2: I am observing significant amounts of side products. How can I identify and minimize them?

A2: The primary side product of concern is the C-alkylated isomer. Unreacted starting materials may also be present as impurities.

Identification of Side Products:

  • C-Alkylated Product: This isomer will have a different retention time in HPLC and a distinct NMR spectrum. In the ¹H NMR spectrum, the characteristic singlet for the -O-CH₂- protons of the desired product will be absent, and new signals for a -C-CH₂- group attached to the aromatic ring will appear, along with a change in the aromatic proton splitting patterns.

  • Unreacted 4-phenoxyphenol: This can be identified by TLC or HPLC by comparing with a standard of the starting material.

  • Unreacted Chloroacetic Acid/Salt: This is typically removed during the aqueous workup.

Minimizing Side Products:

The choice of solvent has a significant impact on the ratio of O-alkylation to C-alkylation. Polar aprotic solvents favor the desired O-alkylation, while protic solvents can increase the amount of the C-alkylated side product.

SolventO-Alkylation Product (%)C-Alkylation Product (%)Reference
Acetonitrile973[3]
Methanol7228[3]
Table 1: Effect of Solvent on O- vs. C-Alkylation in a Williamson Ether Synthesis. Data from a representative study on a similar system.[3]

Q3: I am having difficulty purifying the final product. What are the best methods?

A3: Purification of this compound typically involves acid-base extraction followed by recrystallization.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be effectively separated from non-acidic impurities.

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Extract with an aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble carboxylate salt.[2]

    • Separate the aqueous layer, which now contains the product.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to precipitate the purified this compound.[2]

    • Collect the solid product by vacuum filtration.

  • Recrystallization: This is an effective final purification step.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For phenoxyacetic acids, common solvents include ethanol, or a two-solvent system like ethanol/water or toluene/hexane.[4][5] To select a solvent, test the solubility of a small amount of the crude product in various hot and cold solvents.

Frequently Asked Questions (FAQs)

Q4: What is the primary reaction mechanism for the synthesis of this compound?

A4: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] In the first step, a base is used to deprotonate the hydroxyl group of 4-phenoxyphenol, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate, displacing the chloride ion and forming the ether linkage.

Q5: Which base is most suitable for this synthesis?

A5: For the synthesis of aryl ethers like this, moderately strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[1] The choice may depend on the solvent and reaction conditions. Stronger bases like sodium hydride (NaH) can also be used, typically in anhydrous polar aprotic solvents like DMF.

Q6: Can I use bromoacetic acid instead of chloroacetic acid?

A6: Yes, bromoacetic acid or its salts can be used. In Sₙ2 reactions, bromide is a better leaving group than chloride, which may lead to a faster reaction. However, chloroacetic acid and its salts are often more readily available and cost-effective.

Q7: How can I monitor the progress of the reaction?

A7: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is co-spotted on a TLC plate with a spot of the starting material (4-phenoxyphenol). The disappearance of the starting material spot indicates the completion of the reaction. The product, being more polar than the starting phenol but likely showing a distinct Rf value, can also be tracked. An appropriate solvent system for the TLC (e.g., a mixture of hexane and ethyl acetate) would need to be determined empirically.

Q8: What are the key safety precautions for this synthesis?

A8:

  • Corrosive Reagents: Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroacetic Acid: Chloroacetic acid is toxic and a skin irritant. Avoid inhalation and skin contact.

  • Solvents: Organic solvents like diethyl ether and DMF are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids.[2][5]

Materials:

  • 4-phenoxyphenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium Chloroacetate: In a beaker, dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of water. Cool the beaker in an ice bath and slowly add a 30% aqueous NaOH solution until the pH is neutral (pH 7-8).

  • Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxyphenol (1 equivalent) in an appropriate solvent (e.g., a mixture of water and ethanol). Add a solution of NaOH (1 equivalent) in water and stir until the 4-phenoxyphenol has completely dissolved to form the sodium phenoxide.

  • Reaction: Heat the phenoxide solution to a gentle reflux. Add the prepared sodium chloroacetate solution dropwise to the refluxing mixture over 15-20 minutes.

  • Reflux: Continue to heat the reaction mixture at reflux for 1-2 hours. Monitor the reaction by TLC until the 4-phenoxyphenol starting material is consumed.

  • Workup - Acidification: Cool the reaction mixture to room temperature and transfer it to a beaker. Slowly acidify the mixture with concentrated HCl until the pH is approximately 1-2 (test with litmus paper). A precipitate of the crude this compound should form.

  • Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a small-scale reaction). Combine the organic layers.

  • Workup - Purification: Wash the combined organic layers with water (2 x 50 mL). Extract the organic layer with a saturated NaHCO₃ solution (3 x 50 mL). The product will move into the aqueous basic layer.

  • Precipitation: Carefully acidify the combined aqueous bicarbonate layers with concentrated HCl to pH 1-2. The purified product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold water, and allow it to air dry.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as aqueous ethanol. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-Phenoxyphenol 4-Phenoxyphenol Base Base (e.g., NaOH) Chloroacetic_Acid_Salt Sodium Chloroacetate Target_Product 2-(4-Phenoxyphenoxy) acetic acid Chloroacetic_Acid_Salt->Target_Product Phenoxide 4-Phenoxyphenoxide Anion Phenoxide->Target_Product + Sodium Chloroacetate (SN2 Attack) Salt NaCl

Williamson Ether Synthesis Pathway for the target molecule.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Significant side products observed? Check_Completion->Check_Side_Products Yes Incomplete_Sol - Check base stoichiometry - Increase reaction time/temp - Verify reagent purity Check_Completion->Incomplete_Sol No Check_Workup Problem with workup/purification? Check_Side_Products->Check_Workup No Side_Product_Sol - Switch to polar aprotic solvent (e.g., DMF, Acetonitrile) - Optimize temperature Check_Side_Products->Side_Product_Sol Yes Workup_Sol - Ensure correct pH for extraction - Choose optimal recrystallization solvent - Minimize mechanical losses Check_Workup->Workup_Sol Yes Success Yield Improved Check_Workup->Success No Incomplete_Sol->Success Side_Product_Sol->Success Workup_Sol->Success O_vs_C_Alkylation Factors Influencing O- vs. C-Alkylation Phenoxide Phenoxide Intermediate (Ambident Nucleophile) O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Solvent Solvent Choice Solvent->Phenoxide Solvent->O_Alkylation Polar Aprotic (e.g., DMF) favors Solvent->C_Alkylation Protic (e.g., Ethanol) favors Temperature Reaction Temperature Temperature->Phenoxide Temperature->O_Alkylation Lower Temp (Kinetic Control) Temperature->C_Alkylation Higher Temp (Thermodynamic Control)

References

Purification challenges of 2-(4-Phenoxyphenoxy)acetic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(4-phenoxyphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via a Williamson ether synthesis, can lead to several common impurities. These can include:

  • Unreacted Starting Materials: The most common impurities are unreacted 4-phenoxyphenol and the haloacetic acid reagent (e.g., chloroacetic acid or bromoacetic acid).

  • Byproducts of the Etherification Reaction: Side reactions can lead to the formation of undesired ethers or other byproducts.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., acetone, ethanol, dimethylformamide) may be present in the final product.[1][2]

  • Salts: Inorganic salts, such as potassium carbonate or sodium hydroxide, used in the reaction may not be completely removed during workup.

Q2: What is the recommended starting method for the purification of crude this compound?

A2: For most common impurities, recrystallization is a highly effective and recommended initial purification method.[3][4] A solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase method using a C8 or C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often with a small amount of acid like phosphoric or formic acid) is a good starting point.[5][6][7][8] Detection is typically performed using a UV detector.

Q4: Are there alternative purification methods to recrystallization?

A4: Yes, if recrystallization does not provide the desired purity, other methods can be employed:

  • Acid-Base Extraction: As this compound is a carboxylic acid, it can be purified by dissolving the crude product in a water-immiscible organic solvent and extracting it into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the desired acid is precipitated by acidification.

  • Column Chromatography: For difficult separations, column chromatography using silica gel can be effective. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to elute the compound and separate it from impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate, or an insufficient volume is used.Select a more suitable solvent where the compound has higher solubility at the solvent's boiling point. Increase the volume of the hot solvent incrementally until the compound dissolves.[9]
The compound "oils out" instead of forming crystals. The solution is too concentrated, the cooling rate is too fast, or the solvent is not ideal.Dilute the solution with more solvent. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Try a different solvent or a co-solvent system.[10]
No crystals form upon cooling. The solution is not saturated, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[10]
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
The recrystallized product is still impure. The chosen solvent does not effectively separate the impurity.Perform a second recrystallization. Choose a different solvent where the impurity has a significantly different solubility profile from the desired compound.[9]
HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Poor peak shape (tailing or fronting). Column degradation, inappropriate mobile phase pH, or sample overload.Use a new column or a guard column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration.
Poor resolution between the main peak and impurity peaks. The mobile phase composition is not optimized.Adjust the organic-to-aqueous ratio in the mobile phase. Try a different organic modifier (e.g., methanol instead of acetonitrile). Change the pH of the aqueous phase.
Drifting baseline. Column temperature fluctuations, or column not equilibrated.Use a column oven to maintain a constant temperature. Ensure the column is fully equilibrated with the mobile phase before injection.
No peaks detected. Detector issue, or no sample injected.Check the detector lamp and settings. Verify the injection process and ensure the sample is properly dissolved.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Start by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, or a mixture like ethanol/water) to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold. A 50:50 mixture of water and ethanol is a good starting point to try.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

General HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient could be from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 258 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL.

Data Presentation

Table 1: Illustrative Purity and Recovery for Different Purification Methods

Purification MethodTypical Purity AchievedTypical RecoveryKey Considerations
Single Recrystallization 98.0 - 99.5%70 - 90%Dependent on impurity profile and solvent choice.
Double Recrystallization > 99.5%50 - 80%Higher purity but lower overall yield.
Acid-Base Extraction > 99.0%80 - 95%Effective for removing neutral impurities.
Column Chromatography > 99.8%60 - 85%Time-consuming and requires more solvent, but offers high resolution.

Note: The values in this table are illustrative and based on general expectations for the purification of organic acids. Actual results will vary depending on the specific impurities and experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>99.5%) Purity_Check1->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check1->Further_Purification Purity Not OK Acid_Base Acid-Base Extraction Further_Purification->Acid_Base Chromatography Column Chromatography Further_Purification->Chromatography Purity_Check2 Purity Check (HPLC) Acid_Base->Purity_Check2 Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Solution_Oiling Dilute solution Cool slowly Change solvent Oiling_Out->Solution_Oiling Solution_NoCrystals Concentrate solution Scratch flask Add seed crystal No_Crystals->Solution_NoCrystals Solution_LowYield Use minimum hot solvent Cool thoroughly Low_Yield->Solution_LowYield Solution_Oiling->Start Retry Solution_NoCrystals->Start Retry Solution_LowYield->Start Retry

References

Technical Support Center: Improving the Solubility of 2-(4-Phenoxyphenoxy)acetic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 2-(4-Phenoxyphenoxy)acetic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a member of the phenoxyacetic acid class, is expected to have low aqueous solubility. As a weak carboxylic acid, its solubility is pH-dependent, increasing in alkaline conditions. For most in vitro assays requiring physiological pH, direct dissolution in aqueous buffers is challenging.

Q2: Which organic solvent is recommended for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for use in biological assays.[1][2] DMSO can dissolve a wide range of both polar and nonpolar compounds.[2]

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines in in vitro assays?

A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant toxic effects.[3] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control to assess the impact of DMSO on your specific assay.[3] Concentrations above 1-2% can lead to cytotoxic effects or interfere with the assay results.[4]

Q4: Can I use other solvents like ethanol to dissolve this compound?

A4: While ethanol can be used to dissolve some organic compounds, DMSO is generally superior for creating highly concentrated stock solutions of poorly soluble drugs. If ethanol is used, it's also critical to control its final concentration in the assay, as it can have effects on cellular systems.[4] For carboxylic acids, dissolving in a small amount of 1 N NaOH to form a salt and then diluting with water is another potential strategy, though pH changes must be carefully managed.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The compound will not dissolve in 100% DMSO. The compound may require energy to dissolve, or the concentration is too high.Gently warm the solution to 37°C and vortex or sonicate the mixture.[3] If solubility is still an issue, consider reducing the stock solution concentration.
The compound precipitates out of solution when diluted into aqueous media. The compound has "crashed out" due to its low aqueous solubility.Perform serial dilutions of the DMSO stock solution in the aqueous medium.[1] Adding the concentrated stock solution dropwise to the stirred aqueous buffer can also help.[3] Ensure the final DMSO concentration is consistent across all experimental conditions.
I am observing cellular toxicity or unexpected effects in my vehicle control group. The final concentration of the solvent (e.g., DMSO) is too high for your specific cell line.Reduce the final concentration of DMSO in your assay. A dose-response curve for DMSO on your cells is recommended to determine the maximum tolerable concentration.[3] For sensitive primary cells, concentrations below 0.1% may be necessary.[3]
How can I prepare a working solution for my assay from a DMSO stock? Direct dilution of a highly concentrated stock can cause precipitation.A stepwise dilution is recommended. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute the stock to 1 mM in DMSO, then to 100 µM in culture medium, and finally add this intermediate dilution to your assay plate.

Quantitative Data Summary

The following table summarizes the recommended concentrations for using DMSO as a solvent in cell-based assays.

Parameter Concentration Notes
Stock Solution Concentration in DMSO 10-50 mMDependent on the solubility of the specific compound lot.
Final DMSO Concentration in Assay (General Cell Lines) ≤ 0.5%This concentration is well-tolerated by most cell lines.[3]
Final DMSO Concentration in Assay (Sensitive/Primary Cells) ≤ 0.1%A lower concentration is recommended to avoid subtle cellular effects.[3]
Final DMSO Concentration in High-Throughput Screening (HTS) 0.1% - 1%Optimization is required based on the specific assay and cell line.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 258.25 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 2.58 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.[3]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Objective: To prepare a final concentration of 10 µM of the compound in a cell culture well with a final DMSO concentration of 0.1%.

Procedure:

  • Intermediate Dilution: Prepare a 100X working stock (1 mM) by diluting your 10 mM stock solution 1:10 in sterile DMSO.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to every 1 mL of cell culture medium. This will result in a final compound concentration of 1 µM. For a 10 µM final concentration, add 10 µL of the 1 mM stock to 1 mL of medium. Alternatively, to minimize DMSO concentration, add 1 µL of the 10 mM stock to 1 mL of medium to achieve a 10 µM concentration with 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.

Potential Signaling Pathway

Derivatives of phenoxyacetic acid have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction of pro-inflammatory mediators.[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation PGs->Inflammation PGE2 PGE2 TNFa TNF-α IL6 IL-6 Inflammatory_Cytokines Pro-inflammatory Cytokines Inflammatory_Cytokines->Inflammation Compound This compound Compound->COX Compound->Inflammatory_Cytokines Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

References

Preventing decomposition of 2-(4-Phenoxyphenoxy)acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Phenoxyphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and to offer troubleshooting solutions for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize decomposition?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture, as these factors can accelerate degradation. For long-term storage, maintaining a temperature of -20°C is advisable.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of phenoxyacetic acids, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ether linkage and the carboxylic acid group can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the cleavage of the molecule, potentially forming 4-phenoxyphenol and other related byproducts.

  • Oxidation: The aromatic rings can undergo oxidation, leading to the formation of hydroxylated derivatives or ring-opened products.

  • Photolysis: Exposure to UV light can induce photochemical degradation, leading to the formation of various photoproducts through radical mechanisms.

Q3: What are the common signs of decomposition of this compound?

A3: Visual signs of decomposition can include a change in color or the appearance of impurities. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound, especially after prolonged storage or exposure to suboptimal conditions.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating HPLC method is the most effective way to monitor the purity of your sample over time. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow you to quantify any degradation.

Troubleshooting Guides

Issue 1: Unexpected experimental results or loss of biological activity.
  • Possible Cause: Decomposition of the this compound stock solution or solid sample.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of your current stock of this compound using a validated stability-indicating HPLC method.

    • Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh solutions from a new or properly stored solid sample.

    • Review Storage Conditions: Ensure that both solid samples and solutions are stored under the recommended conditions (cool, dry, dark). Avoid repeated freeze-thaw cycles for solutions.

    • Evaluate Solvent Stability: Consider the possibility of the compound degrading in the chosen solvent. If necessary, perform a short-term stability study of the compound in the experimental solvent.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a this compound sample.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks and propose potential structures for the degradation products.

    • Perform Forced Degradation Studies: To confirm the origin of the unknown peaks, conduct forced degradation studies (see Experimental Protocols section). Comparing the chromatograms of the stressed samples with your sample can help identify the degradation products.

    • Optimize HPLC Method: If the unknown peaks are not well-resolved from the main peak, further optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method to assess the stability of this compound.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a suitable gradient, e.g., 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength of maximum absorbance (e.g., 275 nm)
Injection Volume 10 µL
Column Temperature 30°C

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Inject the standard solution and optimize the mobile phase gradient to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

  • Prepare stressed samples by subjecting the compound to forced degradation conditions (see Protocol 2).

  • Inject the stressed samples and evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Adjust the HPLC method parameters as necessary to achieve baseline separation between the parent compound and all major degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[1]

Table 2: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation Solid sample at 105°C48 hours
Photodegradation Solution exposed to UV light (e.g., 254 nm)24 hours

Methodology:

  • Prepare separate solutions of this compound for each stress condition.

  • For hydrolytic studies, neutralize the samples with an equivalent amount of base or acid, respectively, before HPLC analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

  • Compare the chromatograms to identify the degradation products formed under each condition.

Visualizations

Decomposition_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) parent This compound hydrolysis_product1 4-Phenoxyphenol parent->hydrolysis_product1 Ether Cleavage hydrolysis_product2 Glycolic Acid parent->hydrolysis_product2 Side-chain Cleavage oxidation_product Hydroxylated Derivatives parent->oxidation_product Aromatic Hydroxylation photolysis_product Radical-induced Products parent->photolysis_product Photochemical Reaction

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Sample of this compound storage Store under recommended conditions (Cool, Dry, Dark) start->storage stability_check Periodic Stability Check storage->stability_check hplc Analyze by Stability-Indicating HPLC stability_check->hplc decision Purity > 98%? hplc->decision use Proceed with Experiment decision->use Yes troubleshoot Troubleshoot: Investigate Decomposition decision->troubleshoot No forced_degradation Perform Forced Degradation Studies troubleshoot->forced_degradation characterize Identify Degradation Products (e.g., LC-MS) forced_degradation->characterize

Caption: Workflow for ensuring the stability of this compound.

References

Overcoming poor reproducibility in experiments with 2-(4-Phenoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to experimental reproducibility with 2-(4-Phenoxyphenoxy)acetic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its likely mechanism of action?

A1: this compound belongs to the phenoxyacetic acid class of compounds. Structurally similar to fenofibric acid, the active metabolite of the drug fenofibrate, its primary mechanism of action is expected to be the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[3][4] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.

Q2: What are the primary causes of poor reproducibility in experiments with this compound?

A2: The most significant challenge stems from its physicochemical properties, specifically its very low aqueous solubility.[5][6] This can lead to inconsistent concentrations in experimental setups. Other major factors include compound stability in solution, interaction with serum proteins in cell culture media, and variability in experimental models (e.g., cell line passage number, animal genetics).[5]

Q3: How does the compound's solubility impact experimental design and results?

A3: Due to its poor water solubility, this compound requires an organic solvent, typically DMSO, to prepare a high-concentration stock solution.[5] When diluting this stock into aqueous buffers or cell culture media, the compound can precipitate if its final concentration exceeds its solubility limit in that medium. This leads to an actual concentration that is lower and more variable than intended, causing inconsistent results.[5] Careful preparation and visual inspection of working solutions are critical.

Q4: How do serum components in cell culture media affect the compound's activity?

A4: Components in fetal bovine serum (FBS) and other sera can bind to compounds like this compound, reducing the free (and thus active) concentration available to the cells.[5] This binding can vary between different serum lots, introducing a significant source of variability. It is recommended to test a range of serum concentrations or consider using serum-free media if the cell line permits.[5][7]

Troubleshooting Guides

In Vitro Experimentation

Issue: Inconsistent cytotoxicity, metabolic activity, or gene expression results in cell-based assays.

This is a common problem often linked to the effective concentration of the compound reaching the cells.

Potential Cause Troubleshooting Steps & Recommendations Citation
Compound Precipitation 1. Visually inspect the final working solution in media for any signs of precipitation (cloudiness, particles). 2. Prepare fresh stock solutions in DMSO for each experiment. 3. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells, including vehicle controls.[5]
Inaccurate Compound Concentration 1. Validate the concentration of your stock solution using an analytical method like LC-MS/MS. 2. Perform a solubility test in your specific cell culture medium to determine the maximum usable concentration.[8][9]
Serum Protein Binding 1. Test different concentrations of FBS to assess the impact on compound activity. 2. If possible, adapt the cell line to a serum-free or low-serum medium. 3. Ensure the same lot of FBS is used for all experiments within a study to minimize variability.[5][7]
Cellular Health & Confluency 1. Use cells with a low passage number, as long-term culture can lead to altered drug responses. 2. Seed cells at a consistent density and treat them at the same level of confluency. High confluency can alter cellular metabolism.[5]
In Vivo Experimentation

Issue: High inter-individual variability in plasma concentrations and biological endpoints (e.g., lipid levels).

In vivo studies introduce additional layers of complexity related to absorption, distribution, metabolism, and excretion (ADME).

Potential Cause Troubleshooting Steps & Recommendations Citation
Poor Bioavailability 1. The compound's low aqueous solubility leads to poor and variable oral absorption. 2. Utilize a formulation strategy to enhance solubility, such as creating a suspension in a vehicle like carboxymethylcellulose (CMC) or preparing a solid dispersion.[6]
Inconsistent Dosing 1. Ensure all personnel are thoroughly trained in the dosing technique (e.g., oral gavage) to guarantee consistent delivery to the stomach. 2. Use precise, calibrated equipment for dose preparation and administration.[6]
Food Effect 1. The absorption of similar compounds (fibrates) is significantly affected by food, especially high-fat meals. 2. Standardize the feeding schedule. Consistently dose animals in either a fasted or fed state across all study groups.[6]
Genetic Variation 1. Use well-characterized, inbred animal strains to minimize genetic heterogeneity. 2. If using outbred stocks, increase the sample size to account for higher inherent variability.[5]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions for Cell Culture

This protocol outlines the steps for preparing solutions of this compound to minimize solubility-related issues.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[5]

    • Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Crucially , add the DMSO stock to the media (not vice-versa) while vortexing or swirling the tube to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.

    • The final concentration of DMSO in the medium should be kept constant across all treatments and vehicle controls (typically ≤ 0.1%).[5]

  • Verification:

    • After dilution, let the media sit at the incubation temperature (e.g., 37°C) for 15-30 minutes.

    • Visually inspect each concentration for any signs of cloudiness or precipitate against a dark background. If precipitation is observed, those concentrations are likely too high for the chosen medium.

Protocol 2: General PPARα Reporter Gene Assay

This assay measures the activation of the PPARα signaling pathway.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at a predetermined density.

  • Transfection: Co-transfect the cells with three plasmids:

    • A PPARα expression vector.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with Peroxisome Proliferator Response Elements (PPREs).

    • A control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., fenofibric acid), and a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the control reporter's activity. Plot the normalized activity against the compound concentration to determine the EC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(4-Phenoxyphenoxy) acetic acid RXR_PPAR PPARα-RXR (Inactive Complex) Compound->RXR_PPAR Enters cell & binds complex PPRE PPRE RXR_PPAR->PPRE Translocates to nucleus & binds DNA Gene Target Genes (e.g., CPT1, ACO) PPRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation

Caption: Simplified PPARα signaling pathway activation.

Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Solubility Is Compound Precipitating in Media? Start->Check_Solubility Check_Cells Are Cell Conditions Consistent? Check_Solubility->Check_Cells No Prep_Fresh 1. Prepare Fresh Stock 2. Check Final DMSO % (<0.1%) 3. Pre-warm media before adding compound Check_Solubility->Prep_Fresh Yes Check_Reagents Are Reagents (e.g., Serum) Consistent? Check_Cells->Check_Reagents Yes Standardize_Cells 1. Use Low Passage Cells 2. Standardize Seeding Density 3. Treat at Same Confluency Check_Cells->Standardize_Cells No Standardize_Reagents 1. Use Same Serum Lot 2. Consider Serum-Free Media Check_Reagents->Standardize_Reagents No Analyze Re-run Experiment Check_Reagents->Analyze Yes Lower_Conc Reduce Max Concentration Prep_Fresh->Lower_Conc Lower_Conc->Analyze Standardize_Cells->Analyze Standardize_Reagents->Analyze

Caption: Workflow for troubleshooting inconsistent in vitro data.

Logic_Tree Start Goal: Overcome Poor Reproducibility Source Identify Source of Variability Start->Source Compound Compound-Related Source->Compound System System-Related Source->System Solubility Solubility & Stability Compound->Solubility Purity Purity & Identity Compound->Purity InVitro In Vitro System System->InVitro InVivo In Vivo System System->InVivo Sol_Actions • Validate solubility in media • Prepare fresh solutions • Control solvent concentration Solubility->Sol_Actions Pur_Actions • Confirm identity (NMR, MS) • Check purity (HPLC) Purity->Pur_Actions IVit_Actions • Control cell passage/confluency • Standardize serum lot InVitro->IVit_Actions IViv_Actions • Use inbred strains • Standardize diet/dosing • Use appropriate vehicle InVivo->IViv_Actions

Caption: Logical breakdown of sources of experimental variability.

References

Method refinement for the analysis of 2-(4-Phenoxyphenoxy)acetic acid in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of 2-(4-Phenoxyphenoxy)acetic acid in complex matrices. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
No or Low Analyte Signal Inefficient extractionOptimize extraction solvent and pH. For acidic compounds like this compound, acidification of the sample can improve extraction efficiency.
Analyte degradationEnsure sample stability by keeping samples cold and minimizing exposure to light. Prepare fresh standards and samples.
Instrument sensitivity issueCheck instrument parameters, such as source conditions and detector settings. Infuse a standard solution directly into the mass spectrometer to verify sensitivity.
Incorrect MS/MS transitionVerify the precursor and product ions for this compound. Optimize collision energy.
Poor Peak Shape (Tailing, Fronting, or Split Peaks) Column contamination or degradationFlush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[1][2]
Incompatible sample solventThe sample solvent should be similar in strength to the initial mobile phase to avoid peak distortion.[1][2]
Secondary interactions with the stationary phaseAdd a small amount of a competing acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape for acidic analytes.
Column voidA void at the head of the column can cause peak splitting. Reverse flush the column at a low flow rate or replace it.[2]
High Background or Matrix Effects Insufficient sample cleanupEmploy a more rigorous sample preparation method, such as solid-phase extraction (SPE) or a QuEChERS-based method, to remove interfering matrix components.[3]
Ion suppression or enhancementDilute the sample extract to reduce the concentration of co-eluting matrix components.[4] Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.
Contaminated LC-MS systemFlush the entire LC system, including the autosampler and tubing, with appropriate cleaning solutions. Clean the mass spectrometer ion source.[5]
Inconsistent Retention Times Fluctuation in mobile phase compositionPrepare fresh mobile phase and ensure it is properly degassed.
Temperature variationsUse a column oven to maintain a stable column temperature.[1]
Leaks in the LC systemCheck all fittings and connections for leaks.
Column equilibration issueEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Low Recovery Inefficient extraction from the matrixOptimize the extraction procedure, including the choice of solvent, pH, and extraction time. For soil samples, techniques like Soxhlet extraction or pressurized liquid extraction may be necessary.
Analyte binding to labwareUse silanized glassware to prevent adsorption of the analyte.
Incomplete derivatization (for GC analysis)Optimize derivatization conditions (reagent, temperature, and time). Ensure the sample is dry before adding the derivatization reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for the analysis of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound in complex matrices. It offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in the presence of interfering compounds.[3][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analyte.[7]

Q2: How can I extract this compound from a complex matrix like soil or plasma?

A2: For soil samples, common extraction techniques include liquid-solid extraction with an organic solvent (e.g., acetonitrile, ethyl acetate) after acidification of the sample.[8] For more exhaustive extraction, methods like Soxhlet or pressurized liquid extraction can be employed. For biological matrices like plasma, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used.[7][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for both soil and biological samples.[3]

Q3: What are matrix effects and how can I minimize them?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[4] This can lead to either suppression or enhancement of the analyte signal, affecting the accuracy and precision of the analysis. To minimize matrix effects, you can:

  • Improve sample cleanup to remove interfering components.

  • Optimize chromatographic separation to separate the analyte from matrix components.

  • Dilute the sample extract.

  • Use a matrix-matched calibration curve.

  • Employ a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is generally required for the analysis of this compound by GC-MS. As a polar and acidic compound, it has low volatility. Derivatization with reagents like silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide) converts the carboxylic acid group into a less polar and more volatile ester, making it suitable for GC analysis.[7][10] For LC-MS/MS analysis, derivatization is typically not necessary.

Q5: What are the key parameters to validate for an analytical method for this compound?

A5: According to regulatory guidelines, the key validation parameters for an analytical method include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix and in standard solutions under various storage conditions.

Experimental Protocols

General Protocol for LC-MS/MS Analysis

This is a general protocol and should be optimized for your specific application and instrumentation.

1. Sample Preparation (Soil)

  • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid).

  • Vortex for 1 minute and shake for 30 minutes on a mechanical shaker.

  • Add salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and dilute with water before injection.

2. Chromatographic Conditions

ParameterTypical Value
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

3. Mass Spectrometry Conditions

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ of this compound
Product Ions To be determined by infusion of a standard solution.
Source Parameters Optimize gas flows, temperatures, and voltages for your specific instrument.
General Protocol for GC-MS Analysis (with Derivatization)

1. Sample Preparation and Extraction

  • Follow a similar extraction procedure as for LC-MS/MS to obtain a clean extract.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen.

  • The residue must be completely dry before adding the derivatization reagent.

2. Derivatization

  • Add a suitable derivatization reagent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., 50 µL of pyridine).

  • Cap the vial tightly and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes).

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions

ParameterTypical Value
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Start at a low temperature, ramp to a high temperature to ensure elution of the derivatized analyte.
Injection Mode Splitless
Injector Temperature 250 - 280 °C
Ion Source Temperature 230 °C
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI)
Scan Mode Selected Ion Monitoring (SIM) or Full Scan

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of phenoxyacetic acid herbicides, which are structurally similar to this compound. These values should be used as a general guide, and specific parameters should be determined during method development and validation for the target analyte.

Table 1: Typical LC-MS/MS Parameters for Phenoxyacetic Acids

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
2,4-D21916112515
MCPA1991419718
Mecoprop2131419718
Dichlorprop23316112515

Table 2: Method Validation Data for Phenoxyacetic Acid Analysis in Water (LC-MS/MS)

Parameter 2,4-D MCPA
Linearity (r²) > 0.995> 0.995
Recovery (%) 85 - 11080 - 115
RSD (%) < 15< 15
LOQ (ng/L) 1010

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sampling Sample Collection (Soil, Water, Plasma) extraction Extraction (LLE, SPE, QuEChERS) sampling->extraction cleanup Extract Cleanup (dSPE, Filtration) extraction->cleanup concentration Concentration/ Reconstitution cleanup->concentration lc_ms LC-MS/MS Analysis concentration->lc_ms derivatization Derivatization concentration->derivatization If GC-MS quantification Quantification lc_ms->quantification gc_ms GC-MS Analysis gc_ms->quantification derivatization->gc_ms reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_tree start Analytical Issue (e.g., No Peak, Poor Shape) check_system Check LC-MS System Suitability start->check_system system_ok System OK? check_system->system_ok check_sample_prep Review Sample Preparation system_ok->check_sample_prep Yes fix_system Troubleshoot Instrument (Clean source, check for leaks) system_ok->fix_system No prep_ok Prep OK? check_sample_prep->prep_ok check_method Review Method Parameters prep_ok->check_method Yes optimize_prep Optimize Extraction/Cleanup (Solvent, pH, SPE) prep_ok->optimize_prep No method_ok Method OK? check_method->method_ok optimize_method Optimize Method (Gradient, column, MS params) method_ok->optimize_method No consult Consult Senior Scientist/ Technical Support method_ok->consult Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

Addressing matrix effects in LC-MS analysis of 2-(4-Phenoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-(4-Phenoxyphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for my this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[4][5] For an acidic compound like this compound, ion suppression is a frequent challenge, especially in complex biological matrices like plasma or urine.[2] These effects can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]

cluster_LC LC Column cluster_MS MS Ion Source Analyte Analyte (this compound) Ionization Ionization Process Analyte->Ionization Co-elution Matrix Matrix Components Matrix->Ionization Suppression Ion Suppression Ionization->Suppression Competition for charge/ droplet surface Enhancement Ion Enhancement Ionization->Enhancement Improved ionization efficiency

Caption: The mechanism of matrix effects in LC-MS analysis.

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The most common method is the post-extraction spike method , which provides a quantitative assessment of matrix effects.[2] This involves comparing the peak response of the analyte spiked into a blank matrix extract against the response of the analyte in a pure solvent at the same concentration.[1][2] A significant difference between the two responses indicates the presence of matrix effects.[2] Another useful qualitative technique is the post-column infusion experiment .[2][6] In this method, a constant flow of this compound is introduced into the mass spectrometer after the LC column.[2] When a blank matrix extract is injected, any dips or rises in the baseline signal will reveal retention times where interfering components elute, thus identifying regions of ion suppression or enhancement.[2][6]

Q3: What are the primary strategies to address matrix effects?

A3: A multi-faceted approach is generally the most effective, focusing on two main goals: minimizing the effect or compensating for it.

  • Minimize Matrix Effects: This is achieved by reducing the amount of interfering components that reach the detector. Key strategies include:

    • Optimizing Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components.[1][7]

    • Adjusting Chromatographic Conditions: Modify the mobile phase, gradient, or column chemistry to achieve better separation between the analyte and interfering matrix components.[1][8]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this is only feasible if the assay sensitivity is high enough.[4][8]

  • Compensate for Matrix Effects: If matrix effects cannot be eliminated, their impact can be corrected for during data analysis.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique.[3][4] A SIL-IS of this compound will co-elute and experience nearly identical matrix effects as the analyte.[1][9] By using the response ratio of the analyte to the SIL-IS, the variability caused by suppression or enhancement can be effectively normalized.[1][10]

    • Matrix-Matched Calibration: Prepare calibration standards in the same blank matrix as the samples.[1] This ensures that the standards and samples are affected by the matrix in the same way, improving accuracy.[3]

Troubleshooting Guide

Q4: I'm observing poor peak shape and inconsistent retention times for this compound. Could this be a matrix effect?

A4: Yes, while often associated with signal intensity, severe matrix effects can also impact chromatography. Co-eluting matrix components can alter the localized mobile phase environment on the column or interact with the analyte, affecting its retention behavior and peak shape.[3]

Troubleshooting Steps:

  • Improve Sample Cleanup: This is the first and most critical step. Use a more selective sample preparation method like SPE.[7]

  • Check Mobile Phase pH: Since this compound is acidic, ensure the mobile phase pH is at least 2 units below its pKa to keep it in a neutral, protonated form for consistent retention on a C18 column.[2][11]

  • Reduce Injection Volume: Injecting a smaller volume can lessen the overall matrix load on the column.[8]

  • Consider a Different Column: An embedded polar group (EPG) column might offer different selectivity and reduce interactions with matrix components.[2]

Q5: My signal for this compound is low and highly variable between replicate injections. What should I do?

A5: This is a classic symptom of significant and variable ion suppression. The variability suggests that the composition of your matrix differs between samples.

Troubleshooting Steps:

Start Problem: Low & Variable Signal Step1 Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Step1 Step2 Is a SIL-IS available/feasible? Step1->Step2 Step3a Yes: Use SIL-IS to normalize signal. This is the preferred method. Step2->Step3a Yes Step3b No: Improve Sample Preparation Step2->Step3b No End Result: Improved Precision & Accuracy Step3a->End Step4 Switch from Protein Precipitation to SPE or LLE Step3b->Step4 Step5 Optimize Chromatography (e.g., gradient, column) Step4->Step5 Step5->End

Caption: Troubleshooting workflow for low and variable LC-MS signals.

  • Implement a SIL-IS: This is the most robust solution to correct for variability.[1][10] The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates.[1]

  • Enhance Sample Cleanup: If a SIL-IS is not available, you must improve the removal of matrix components. Protein precipitation (PPT) is often insufficient; switch to a more rigorous technique like SPE or LLE.[7]

  • Evaluate Matrix-Matched Calibrants: If your blank matrix is consistent, creating your calibration curve in that matrix can compensate for predictable ion suppression.[1]

Q6: I have low analyte recovery after my sample preparation. How can I improve it?

A6: Low recovery is often an issue with the extraction efficiency of your sample preparation protocol.

Troubleshooting Steps:

  • For Liquid-Liquid Extraction (LLE):

    • Optimize pH: Adjust the sample pH to be well below the pKa of this compound. This ensures it is protonated and more soluble in organic extraction solvents.[11]

    • Optimize Solvent: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partitioning for your analyte.[11]

  • For Solid-Phase Extraction (SPE):

    • Select the Right Sorbent: For an acidic compound, a mixed-mode anion exchange SPE, which combines reversed-phase and ion-exchange mechanisms, is often highly effective.[2][7]

    • Optimize Wash/Elution Solvents: Ensure your wash steps are strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For an anion-exchange mechanism, this often involves a basic eluent (e.g., 5% ammonium hydroxide in methanol).[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
TechniqueEffectiveness in Removing InterferencesTypical Analyte RecoveryPropensity for Matrix Effects
Protein Precipitation (PPT) LowHighHigh[7]
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighLow to Moderate[7]
Solid-Phase Extraction (SPE) HighHighLow[7]
Mixed-Mode SPE Very HighHighVery Low[7]
Table 2: Quantitative Assessment of Matrix Effect (Hypothetical Data)

The Matrix Factor (MF) is calculated to quantify the extent of ion suppression or enhancement.

Formula: MF = (Peak Area in Post-Spiked Matrix Extract) / (Peak Area in Neat Solvent)

Sample LotPeak Area (Neat Solvent)Peak Area (Post-Spiked Matrix)Matrix Factor (MF)Interpretation
Lot A1,250,000850,0000.6832% Ion Suppression
Lot B1,250,000780,0000.6238% Ion Suppression
Lot C1,250,0001,450,0001.1616% Ion Enhancement

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[12] An MF between 0.8 and 1.2 is often considered acceptable, but this depends on assay requirements.

Experimental Protocols

Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effect
  • Prepare Blank Matrix Extract: Extract a sample of the blank biological matrix (e.g., plasma) using your finalized sample preparation method.

  • Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level). This is Solution A .

  • Prepare Post-Spike Sample: Take an aliquot of the blank matrix extract from Step 1 and spike it with the analyte to the same final concentration as Solution A . This is Solution B .

  • Analysis: Inject both Solution A and Solution B into the LC-MS system and record the analyte peak areas.

  • Calculation: Calculate the Matrix Factor (MF) using the formula provided in Table 2.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of plasma sample, add the internal standard and 50 µL of 1 M HCl to acidify the sample (adjust pH to < 2).

  • Extraction: Add 2 mL of methyl tert-butyl ether. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.[2]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase, vortex, and inject into the LC-MS system.[2]

Protocol 3: Mixed-Mode Anion Exchange Solid-Phase Extraction (SPE)
  • Condition Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.[2]

  • Equilibrate Cartridge: Pass 1 mL of 2% formic acid in water through the cartridge.[2]

  • Load Sample: Pre-treat 500 µL of plasma by adding 500 µL of 2% formic acid. Load this diluted sample onto the SPE cartridge.[2]

  • Wash:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.[2]

    • Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.[2]

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.[2]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for injection.[2]

References

Validation & Comparative

A Comparative Analysis of 2-(4-Phenoxyphenoxy)acetic acid and 2,4-D Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the herbicidal activities of 2-(4-Phenoxyphenoxy)acetic acid, a representative aryloxyphenoxypropionate herbicide, and 2,4-D (2,4-Dichlorophenoxyacetic acid), a widely used phenoxyacetic acid herbicide. The comparison focuses on their distinct modes of action, herbicidal efficacy supported by experimental data, and the underlying biochemical pathways.

Executive Summary

This compound and 2,4-D are both prominent herbicides, yet they operate through fundamentally different mechanisms, resulting in distinct weed control spectrums. 2,4-D is a synthetic auxin that selectively targets broadleaf weeds by inducing uncontrolled growth.[1][2][3][4][5] In contrast, this compound and its derivatives, such as fenoxaprop-p-ethyl, are acetyl-CoA carboxylase (ACCase) inhibitors that are highly effective against grass weeds while generally sparing broadleaf plants.[6] This differential activity is a cornerstone of modern weed management strategies, allowing for selective weed control in various cropping systems.

Data Presentation: Comparative Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of fenoxaprop-p-ethyl (as a representative of this compound derivatives) and 2,4-D on a range of common grass and broadleaf weeds. Data has been compiled from various efficacy studies.

Table 1: Efficacy of Fenoxaprop-p-ethyl on Grass and Broadleaf Weeds

Weed SpeciesCommon NameWeed TypeApplication Rate (g a.i./ha)Efficacy (% Control)Reference
Echinochloa crus-galliBarnyardgrassGrass90 - 100>90[7]
Echinochloa glabrescensWatergrassGrass90 - 100>90[7]
Setaria pumilaYellow Bristle GrassGrassNot SpecifiedGood Control[8]
Digitaria sanguinalisSummer GrassGrassNot SpecifiedKilled[8]
Panicum capillareWitchgrassGrassNot SpecifiedKilled[8]
Eleusine indicaCrowfoot GrassGrassNot SpecifiedKilled[8]
Broadleaf Weeds(Various)BroadleafNot SpecifiedIneffective[6]

Table 2: Efficacy of 2,4-D on Broadleaf and Grass Weeds

Weed SpeciesCommon NameWeed TypeApplication Rate (g a.e./ha)Efficacy (% Control)Reference
Amaranthus retroflexusPigweedBroadleafNot SpecifiedEffective[1]
Chenopodium albumCommon LambsquartersBroadleafNot SpecifiedEffective
Taraxacum officinaleDandelionBroadleafNot SpecifiedEffective[1]
Cirsium arvenseCanada ThistleBroadleafNot SpecifiedEffective[1]
Poaceae FamilyGrasses (various)GrassNot SpecifiedIneffective[1][3][4]

Experimental Protocols

The evaluation of herbicidal efficacy typically involves standardized experimental protocols conducted in greenhouse or field settings. These protocols are designed to assess the dose-response relationship and the overall effectiveness of the herbicide on target weed species.

General Experimental Design for Efficacy Trials

A common experimental design for herbicide efficacy trials is the Randomized Complete Block Design (RCBD) .[9][10] This design helps to minimize the effects of environmental variability within the experimental area.

Key Components of the Protocol:

  • Experimental Units: Plots of a specific size, either in a greenhouse or a field, where a single treatment is applied.

  • Treatments: Include a range of herbicide doses (for dose-response curves), a positive control (a standard commercial herbicide), and an untreated control.[10][11]

  • Replication: Each treatment is replicated multiple times (typically 3-4) to ensure the statistical validity of the results.[9][10]

  • Application: Herbicides are applied using calibrated sprayers to ensure uniform coverage and accurate dosage.

  • Data Collection:

    • Phytotoxicity Assessment: Visual ratings of plant injury are taken at specific intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT).[12] Ratings are often based on a scale of 0% (no injury) to 100% (complete plant death).[13]

    • Biomass Reduction: At the end of the trial, the above-ground biomass of the weeds in each plot is harvested, dried, and weighed to quantify the reduction in growth compared to the untreated control.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of the treatment effects.[10][11]

Signaling Pathways and Modes of Action

The stark difference in the herbicidal activity of this compound and 2,4-D stems from their distinct molecular targets and the signaling pathways they disrupt.

2,4-D: The Synthetic Auxin Pathway

2,4-D mimics the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants.[1][2][3] This ultimately results in the death of the plant.

Synthetic_Auxin_Pathway cluster_cell Plant Cell (Broadleaf Weed) Two4D 2,4-D TIR1_AFB TIR1/AFB Receptor Complex Two4D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Synthetic auxin (2,4-D) signaling pathway leading to uncontrolled growth in broadleaf weeds.

This compound: ACCase Inhibition Pathway

Herbicides in the aryloxyphenoxypropionate class, such as fenoxaprop-p-ethyl, selectively inhibit the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses.[6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.

ACCase_Inhibition_Pathway cluster_cell Plant Cell (Grass Weed) FOP 2-(4-Phenoxyphenoxy) acetic acid (FOP) ACCase Acetyl-CoA Carboxylase (ACCase) FOP->ACCase Inhibits Fatty_Acid_Syn Fatty Acid Biosynthesis ACCase->Fatty_Acid_Syn Catalyzes Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Syn->Membrane_Integrity Essential for Cell_Death Cell Leakage & Death Membrane_Integrity->Cell_Death Loss of leads to

Caption: ACCase inhibition pathway by this compound in susceptible grass weeds.

Logical Workflow for Comparative Analysis

The comparative analysis of these two herbicides follows a logical progression from understanding their fundamental properties to evaluating their practical application in weed management.

Comparative_Analysis_Workflow A Herbicide Identification (2,4-D vs. This compound) B Mechanism of Action Analysis (Synthetic Auxin vs. ACCase Inhibitor) A->B C Signaling Pathway Elucidation B->C D Herbicidal Efficacy Data Collection (Dose-Response Studies) B->D E Comparative Data Synthesis (Tables & Summary) C->E D->E F Conclusion & Application Insights E->F

Caption: Logical workflow for the comparative analysis of the two herbicides.

Conclusion

The comparative analysis of this compound and 2,4-D highlights a critical principle in herbicide science: target specificity. 2,4-D remains a vital tool for the selective control of broadleaf weeds in grass crops and turf due to its auxin-mimicking action.[1][2][3][4][5] Conversely, this compound and its derivatives are indispensable for controlling grass weeds in broadleaf crops by targeting the ACCase enzyme.[6] Understanding these distinct mechanisms and their resulting selectivities is paramount for developing effective and sustainable integrated weed management programs. This guide provides the foundational data and conceptual framework to aid researchers and professionals in making informed decisions regarding the use of these important herbicides.

References

Validating the Mechanism of Action of 2-(4-Phenoxyphenoxy)acetic acid in Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the potential mechanisms of action of 2-(4-Phenoxyphenoxy)acetic acid. Due to its structural characteristics, this compound could plausibly exhibit herbicidal activity as a synthetic auxin or insecticidal properties as a juvenile hormone analog. This guide will explore both potential pathways, offering a side-by-side comparison with established compounds and detailing the experimental protocols required for validation.

Potential Herbicidal Activity: Synthetic Auxin Mechanism

The phenoxyacetic acid scaffold is a well-established feature of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible broadleaf plants.[1] A primary alternative for comparison is 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide in this class.[2]

Comparative Performance Data

To validate the herbicidal efficacy of this compound, its performance should be quantified and compared against a known standard like 2,4-D. The following table illustrates the type of data that should be generated.

CompoundTarget OrganismEC50 (µM)Primary Morphological Effects
This compound Arabidopsis thaliana[Experimental Data][Observe and Record]
2,4-Dichlorophenoxyacetic acid (2,4-D)Arabidopsis thaliana0.5 - 2.0Epinasty, stem curling, root growth inhibition

Note: EC50 (Half-maximal effective concentration) values for 2,4-D can vary depending on the specific experimental conditions and the ecotype of Arabidopsis thaliana used.

Signaling Pathway and Experimental Workflow

The signaling pathway of synthetic auxins involves their binding to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes. This cascade results in the observed physiological effects.

Synthetic Auxin Signaling Pathway cluster_cell Plant Cell Synthetic_Auxin This compound or 2,4-D Auxin_Receptor Auxin Receptor (e.g., TIR1) Synthetic_Auxin->Auxin_Receptor Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Responsive_Genes->Uncontrolled_Growth

Caption: Synthetic auxin signaling pathway in a plant cell.

A typical experimental workflow to validate this mechanism of action is outlined below.

Herbicidal Activity Validation Workflow Start Start: Synthesize and purify compound Dose_Response Dose-Response Assay on Arabidopsis thaliana Start->Dose_Response EC50 Determine EC50 and observe morphological changes Dose_Response->EC50 Gene_Expression Gene Expression Analysis (qRT-PCR) of auxin- responsive genes EC50->Gene_Expression Receptor_Binding Competitive Receptor Binding Assay with labeled auxin EC50->Receptor_Binding Conclusion Conclusion: Validate auxin-like activity Gene_Expression->Conclusion Receptor_Binding->Conclusion

Caption: Experimental workflow for validating herbicidal activity.

Experimental Protocols

1.3.1. Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a standard method to quantify auxin-like activity.

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

    • Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar

    • Petri dishes (9 cm)

    • This compound and 2,4-D stock solutions in DMSO

    • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

  • Procedure:

    • Sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes, and then rinse five times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Prepare MS agar plates containing a range of concentrations of this compound and 2,4-D. A solvent control (DMSO) plate must be included.

    • Plate the stratified seeds on the prepared plates (approximately 10-15 seeds per plate).

    • Seal the plates and place them vertically in a growth chamber.

    • After 5-7 days of growth, measure the primary root length of the seedlings.

    • Calculate the percentage of root growth inhibition relative to the solvent control for each concentration.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Insecticidal Activity: Juvenile Hormone Analog Mechanism

The phenoxy ether linkage is also found in a class of insect growth regulators that act as juvenile hormone analogs. These compounds disrupt the normal development and metamorphosis of insects. A relevant compound for comparison is Pyriproxyfen, which is effective against a variety of insect pests.[3]

Comparative Performance Data

To assess the insecticidal potential of this compound, its activity against a model insect, such as the yellow fever mosquito (Aedes aegypti), can be compared with Pyriproxyfen.

CompoundTarget OrganismLC50 (µg/mL)Primary Developmental Effects
This compound Aedes aegypti (larvae)[Experimental Data][Observe and Record]
PyriproxyfenAedes aegypti (larvae)0.0001 - 0.001Inhibition of adult emergence, pupal mortality

Note: LC50 (Lethal concentration for 50% of the population) values for Pyriproxyfen can vary based on the mosquito strain and experimental conditions.

Signaling Pathway and Experimental Workflow

Juvenile hormone analogs bind to the juvenile hormone receptor complex, leading to the activation of genes that maintain the larval state and prevent metamorphosis.

Juvenile Hormone Analog Signaling Pathway cluster_cell Insect Cell JH_Analog This compound or Pyriproxyfen JH_Receptor Juvenile Hormone Receptor (Met/Gce) JH_Analog->JH_Receptor Kr-h1 Krüppel-homolog 1 (Kr-h1) JH_Receptor->Kr-h1 Activates transcription Metamorphosis_Genes Metamorphosis-promoting Genes (e.g., E93) Kr-h1->Metamorphosis_Genes Represses transcription Developmental_Arrest Inhibition of Metamorphosis Metamorphosis_Genes->Developmental_Arrest

Caption: Juvenile hormone analog signaling pathway in an insect cell.

The following workflow can be used to validate the insecticidal activity of the compound.

Insecticidal_Activity_Validation_Workflow Start Start: Synthesize and purify compound Larval_Bioassay Larval Bioassay on Aedes aegypti Start->Larval_Bioassay LC50 Determine LC50 and observe developmental defects Larval_Bioassay->LC50 Gene_Expression Gene Expression Analysis (qRT-PCR) of JH- responsive genes (e.g., Kr-h1) LC50->Gene_Expression Receptor_Binding Competitive Receptor Binding Assay with labeled JH LC50->Receptor_Binding Conclusion Conclusion: Validate JH analog activity Gene_Expression->Conclusion Receptor_Binding->Conclusion

References

Cross-Validation of Analytical Methods for 2-(4-Phenoxyphenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(4-Phenoxyphenoxy)acetic acid. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, ranging from environmental samples to pharmaceutical formulations. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for method selection and validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques, based on data from structurally similar phenoxyacetic acids.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.004 µg/L0.00008 - 0.0047 µg/L[1]10 ng/mL (SIM mode)[2]
Limit of Quantification (LOQ) 0.01 µg/L0.01 - 0.05 µg/L[1]0.20 µg/mL (full-scan mode)[2]
Recovery 95.98 - 115%71 - 118%[1]Not explicitly stated for similar compounds
Precision (%RSD) < 15%< 13.6%[1]Not explicitly stated for similar compounds
Selectivity ModerateHighHigh
Sample Throughput HighHighModerate (requires derivatization)
Instrumentation Cost Low to ModerateHighModerate to High
Primary Application Routine analysis, quality controlTrace level analysis, complex matricesVolatile and semi-volatile analysis

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE)

  • Adjust the pH of a 4 mL aqueous sample to 2 using 0.02 M HCl.

  • Add 1 mL of acetonitrile and 5 mL of a 5% (w/v) sodium chloride solution.

  • Vortex for 3 minutes to ensure thorough mixing and phase separation.

  • Collect the organic phase for analysis.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 230 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • Column: C18 or similar reverse-phase column suitable for mass spectrometry.

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

1. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using an appropriate technique (e.g., LLE or SPE).

  • Evaporate the extract to dryness.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS or pentafluorobenzyl bromide) and heat to form a volatile derivative.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).

2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes discussed.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Evaluation cluster_documentation 4. Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards perform_exp Perform Experiments prep_standards->perform_exp collect_data Collect Raw Data perform_exp->collect_data process_data Process & Analyze Data collect_data->process_data assess_params Assess Validation Parameters process_data->assess_params compare_criteria Compare with Acceptance Criteria assess_params->compare_criteria prepare_report Prepare Validation Report compare_criteria->prepare_report review_approve Review & Approve prepare_report->review_approve implement Implement Method review_approve->implement

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree cluster_sensitivity Sensitivity Requirement cluster_matrix Sample Matrix Complexity cluster_volatility Analyte Volatility cluster_methods Recommended Method start Start: Need to Analyze This compound sensitivity High Sensitivity (Trace Levels)? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes hplcuv HPLC-UV sensitivity->hplcuv No volatility Is Derivatization Feasible/Desirable? matrix->volatility No lcmsms LC-MS/MS matrix->lcmsms Yes volatility->hplcuv No gcms GC-MS volatility->gcms Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(4-Phenoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of various synthetic methodologies for producing 2-(4-phenoxyphenoxy)acetic acid, a key intermediate in various chemical and pharmaceutical applications. The efficiency of three primary synthetic routes—the classical Williamson ether synthesis, the Ullmann condensation, and a modern microwave-assisted approach—are objectively compared. This comparison is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily involves the formation of an ether linkage between 4-phenoxyphenol and an acetic acid moiety. The choice of synthetic route can significantly impact yield, purity, reaction time, and overall cost-effectiveness. This guide evaluates three distinct pathways, each with its own set of advantages and disadvantages.

Data Summary

The following table summarizes the key quantitative data associated with the different synthetic routes to this compound. The data for the Williamson ether synthesis and Ullmann condensation are based on typical laboratory-scale reactions, while the microwave-assisted synthesis data is extrapolated from similar phenoxyacetic acid syntheses.[1]

ParameterWilliamson Ether SynthesisUllmann CondensationMicrowave-Assisted Synthesis
Overall Yield 75-85%40-60%85-95%
Purity High (after recrystallization)Moderate to HighHigh
Reaction Time 6-12 hours12-24 hours10-20 minutes
Reaction Temperature 80-120°C150-210°C100-150°C
Key Reagents 4-phenoxyphenol, ethyl chloroacetate, K₂CO₃, NaOH4-phenoxyphenol, chloroacetic acid, Cu catalyst, base4-phenoxyphenol, sodium chloroacetate
Solvent Acetone, DMF, EthanolDMF, NMP, NitrobenzeneSolvent-free or minimal solvent
Scalability Readily scalableChallenges with catalyst removal and high temperaturesScalable with appropriate microwave reactors
Environmental Impact Moderate (solvent usage)High (high energy, copper catalyst)Low (reduced energy and solvent)

Synthetic Pathways and Methodologies

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers.[2] This two-step process involves the formation of an ester intermediate, ethyl 2-(4-phenoxyphenoxy)acetate, followed by its hydrolysis to the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-phenoxyphenoxy)acetate

  • To a stirred solution of 4-phenoxyphenol (18.6 g, 0.1 mol) in dry acetone (200 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Reflux the mixture for 30 minutes.

  • Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the reaction mixture.

  • Continue refluxing for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-phenoxyphenoxy)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 2-(4-phenoxyphenoxy)acetate in ethanol (150 mL).

  • Add a 10% aqueous solution of sodium hydroxide (40 mL, 0.1 mol) and reflux the mixture for 2-3 hours.[3]

  • After cooling, evaporate the ethanol under reduced pressure.

  • Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and recrystallize from an ethanol-water mixture to obtain pure this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis A 4-Phenoxyphenol D Ethyl 2-(4-phenoxyphenoxy)acetate A->D Reflux B Ethyl Chloroacetate B->D C K₂CO₃, Acetone C->D F This compound D->F Reflux E NaOH, Ethanol/H₂O E->F F->F G HCl (acidification) G->F

Williamson Ether Synthesis Workflow
Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[1] This method typically requires higher temperatures and is often used when the Williamson ether synthesis is not effective.

  • In a round-bottom flask, combine 4-phenoxyphenol (18.6 g, 0.1 mol), chloroacetic acid (9.5 g, 0.1 mol), copper(I) iodide (1.9 g, 0.01 mol), and potassium carbonate (27.6 g, 0.2 mol) in N,N-dimethylformamide (DMF, 150 mL).

  • Heat the reaction mixture to 150-160°C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water (500 mL).

  • Acidify with concentrated hydrochloric acid to pH 2.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Ullmann_Condensation cluster_reaction Ullmann Condensation cluster_workup Workup & Purification A 4-Phenoxyphenol D This compound A->D Heat (150-160°C) B Chloroacetic Acid B->D C CuI, K₂CO₃, DMF C->D E Acidification & Extraction D->E F Purification E->F

Ullmann Condensation Workflow
Route 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry approach that can significantly reduce reaction times and improve yields.[1] This method is performed under solvent-free or minimal solvent conditions.

  • In a microwave-safe vessel, thoroughly mix 4-phenoxyphenol (18.6 g, 0.1 mol) and sodium chloroacetate (12.8 g, 0.11 mol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120-140°C for 10-15 minutes.

  • Monitor the reaction progress by TLC after cooling.

  • After completion, dissolve the cooled reaction mixture in warm water (100 mL).

  • Acidify with concentrated hydrochloric acid to pH 2 to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from an ethanol-water mixture to obtain the pure product.

Microwave_Synthesis cluster_reaction Microwave-Assisted Reaction cluster_workup Workup & Purification A 4-Phenoxyphenol D This compound A->D 120-140°C, 10-15 min B Sodium Chloroacetate B->D C Microwave Irradiation C->D E Dissolution & Acidification D->E F Purification E->F

Microwave-Assisted Synthesis Workflow

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher or organization.

  • The Williamson ether synthesis offers a reliable and high-yielding method that is well-established and easily scalable, making it suitable for both laboratory and industrial production.

  • The Ullmann condensation , while a viable alternative, is generally less efficient due to harsh reaction conditions and the need for a catalyst, which can complicate purification.

  • The microwave-assisted synthesis represents a significant advancement in terms of green chemistry, offering rapid reaction times, high yields, and minimal environmental impact.[1] This method is particularly advantageous for rapid library synthesis and process optimization in a research setting.

For large-scale production where cost and reliability are paramount, the Williamson ether synthesis remains a strong contender. However, for research and development where speed and environmental considerations are of high importance, the microwave-assisted approach presents a compelling and efficient alternative.

References

A Comparative Analysis of the Biological Efficacy of 2-(4-Phenoxyphenoxy)acetic Acid Analogs and Commercial PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of phenoxyacetic acid derivatives, with a focus on their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, against established commercial standards. PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them key therapeutic targets for metabolic diseases. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows to aid in research and development.

Introduction to 2-(4-Phenoxyphenoxy)acetic Acid and PPARs

The compound this compound and its analogs belong to a class of molecules that have garnered interest for their potential to modulate PPAR activity. PPARs exist in three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

  • PPARα , highly expressed in the liver, heart, and skeletal muscle, is a primary regulator of fatty acid catabolism. Activation of PPARα leads to a decrease in plasma triglycerides and is the target of fibrate drugs used to treat dyslipidemia.

  • PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis. Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are potent PPARγ agonists.

  • PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle.

The therapeutic potential of modulating these receptors has led to the development of various synthetic agonists. This guide compares a representative phenoxyacetic acid derivative with well-established commercial PPAR agonists.

Quantitative Comparison of PPAR Agonist Activity

To provide a clear comparison of biological efficacy, the following table summarizes the half-maximal effective concentrations (EC50) of a representative phenoxyacetic acid analog and key commercial standards for each PPAR isoform. The EC50 value represents the concentration of a compound that induces a response halfway between the baseline and maximum effect, with lower values indicating higher potency.

Due to the limited publicly available data for this compound itself, a closely related and studied analog, 2-(4-(naphthalen-2-yl)phenoxy)acetic acid , is used here as a representative of the phenoxyacetic acid class for its PPARα and PPARγ activity.

CompoundTarget PPAR IsoformEC50 (µM)Reference Compound Class
2-(4-(naphthalen-2-yl)phenoxy)acetic acid PPARα~5Phenoxyacetic Acid
PPARγ~2Phenoxyacetic Acid
Fenofibric Acid (active metabolite of Fenofibrate)PPARα9.47Fibrate
Rosiglitazone PPARγ0.060Thiazolidinedione (TZD)
GW501516 PPARβ/δ0.0012Thiazole

Note: The EC50 values for 2-(4-(naphthalen-2-yl)phenoxy)acetic acid are estimated based on reported activities of similar compounds in the literature and are intended for comparative purposes.

Experimental Protocols

The determination of a compound's efficacy as a PPAR agonist involves several key in vitro assays. The following are detailed methodologies for two standard experimental procedures.

PPAR Transactivation Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of a test compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).

Objective: To quantify the agonist activity of a test compound on PPARα, PPARγ, or PPARβ/δ.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable mammalian cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in 96-well plates.

    • Cells are co-transfected with two plasmids:

      • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of the human PPAR isoform of interest (α, γ, or δ) fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Compound Treatment:

    • After a 24-hour post-transfection recovery period, the culture medium is replaced with a medium containing the test compound at various concentrations.

    • Positive controls (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ) and a vehicle control (e.g., DMSO) are run in parallel.

  • Luciferase Activity Measurement:

    • Following an 18-24 hour incubation with the compounds, the cells are lysed.

    • A luciferase assay reagent containing the substrate luciferin is added to the cell lysate.

    • The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis:

    • The raw luminescence units are normalized to a control for transfection efficiency (e.g., co-transfection with a Renilla luciferase plasmid).

    • The fold activation is calculated relative to the vehicle control.

    • Dose-response curves are generated by plotting the fold activation against the logarithm of the compound concentration.

    • The EC50 value is determined from the dose-response curve using non-linear regression analysis.

Competitive Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay determines the ability of a test compound to bind to the PPAR LBD by measuring its competition with a known fluorescently labeled ligand.

Objective: To determine the binding affinity (IC50 or Ki) of a test compound for a specific PPAR isoform.

Methodology:

  • Assay Components:

    • Recombinant human PPAR LBD (e.g., GST-tagged).

    • A terbium (Tb)-labeled anti-GST antibody (FRET donor).

    • A fluorescently labeled PPAR ligand (Fluormone™, FRET acceptor).

    • Test compounds at various concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 384-well plate.

    • The PPAR LBD, Tb-anti-GST antibody, Fluormone™, and the test compound are incubated together in an assay buffer.

    • When the fluorescent ligand binds to the PPAR LBD, the terbium-labeled antibody and the fluorescent ligand are brought into close proximity, allowing for FRET to occur upon excitation of the terbium.

  • Signal Detection:

    • The plate is read on a microplate reader capable of TR-FRET measurements, exciting the terbium donor and measuring the emission from both the terbium and the fluorescent acceptor.

    • The TR-FRET signal is expressed as the ratio of the acceptor's emission to the donor's emission.

  • Data Analysis:

    • A high TR-FRET ratio indicates that the fluorescent ligand is bound to the PPAR LBD.

    • If the test compound competes with the fluorescent ligand for binding to the LBD, the TR-FRET signal will decrease.

    • Dose-response curves are generated by plotting the TR-FRET signal against the logarithm of the test compound concentration.

    • The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined from the curve.

Visualizing Biological Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Phenoxyacetic Acid) Receptor_inactive Inactive PPAR Agonist->Receptor_inactive Binds & Activates Receptor_active Active PPAR Receptor_inactive->Receptor_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer PPAR-RXR Heterodimer Receptor_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins for Lipid Metabolism & Glucose Homeostasis mRNA->Proteins Translation

Caption: The PPAR signaling pathway, illustrating ligand activation and gene transcription.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_downstream Downstream Cellular Effects Binding_Assay Competitive Binding Assay (TR-FRET) Determine_IC50 Determine IC50/Ki (Binding Affinity) Binding_Assay->Determine_IC50 Transactivation_Assay Transactivation Assay (Luciferase Reporter) Determine_EC50 Determine EC50 (Potency & Efficacy) Transactivation_Assay->Determine_EC50 Gene_Expression Gene Expression Analysis (qPCR) Determine_EC50->Gene_Expression Target_Gene_Modulation Modulation of PPAR Target Genes Gene_Expression->Target_Gene_Modulation start Test Compound (this compound analog) start->Binding_Assay start->Transactivation_Assay

Caption: Workflow for evaluating the biological efficacy of PPAR agonists.

Conclusion

The comparative analysis indicates that phenoxyacetic acid derivatives represent a class of compounds with the potential to act as PPAR agonists. While the representative analog shows moderate potency for both PPARα and PPARγ, established commercial standards like Rosiglitazone and GW501516 exhibit significantly higher potency for their respective targets. This suggests that while phenoxyacetic acids are a promising scaffold, further structural optimization may be necessary to achieve the potency and selectivity of currently marketed drugs. The detailed experimental protocols and visual aids provided in this guide offer a framework for the continued investigation and development of novel PPAR modulators for the treatment of metabolic diseases.

In Vitro vs. In Vivo Correlation of 2-(4-Phenoxyphenoxy)acetic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of the relationship between their activity in controlled laboratory settings (in vitro) and their effects within a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activity of 2-(4-phenoxyphenoxy)acetic acid and its derivatives, a class of molecules known for their potent activation of Peroxisome Proliferator-Activated Receptors (PPARs). A strong in vitro-in vivo correlation (IVIVC) is a critical factor in the successful translation of preclinical research to clinical applications.

Introduction to this compound Derivatives and PPARs

This compound derivatives are a class of synthetic compounds that have garnered significant interest as agonists of PPARs. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation. There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

  • PPARα: Primarily expressed in the liver, kidney, heart, and muscle, it is a key regulator of lipid catabolism. Activation of PPARα leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ: Highly expressed in adipose tissue, it plays a crucial role in adipogenesis, insulin sensitization, and glucose homeostasis.

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle.

The therapeutic potential of this compound derivatives as treatments for metabolic disorders such as dyslipidemia and type 2 diabetes is largely attributed to their ability to modulate PPAR activity.

Quantitative Data Presentation

The following tables summarize the quantitative data from representative in vitro and in vivo studies on this compound derivatives and other PPAR agonists.

Table 1: In Vitro Activity of PPAR Agonists

CompoundTargetAssay TypeCell LinePotency (EC50/IC50)SelectivityReference
MuraglitazarPPARα/γTransactivation-α: 320 nM (EC50), γ: 110 nM (EC50)Dual Agonist[1]
GW590735PPARαTransactivation-4 nM (EC50)>500-fold vs PPARδ/γ[2]
GW9578PPARαGAL4 TransactivationCV-18 nM (EC50)>250-fold vs PPARγ/δ[3]
GW0742PPARδGAL4 TransactivationCV-128 nM (EC50)>300-fold vs PPARα/γ[3]
Compound A-4PPARαGene Reporter-17.97 ± 0.58 μM (EC50)Selective for PPARα[4]
Psi-baptigeninPPARγTranscriptional FactorTHP-12.9 μM (EC50)-[5]
RosiglitazonePPARγTransactivationHG5LN718 nM (EC50)-[6]

Table 2: In Vivo Efficacy of PPAR Agonists in Animal Models

| Compound | Animal Model | Dosing | Key Findings | Reference | | :--- | :--- | :--- | :--- |[7] | | Novel 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives | High-fat-diet-induced hyperlipidemic rats | - | Significant antihyperlipidemic activity |[7] | | Fenofibrate (PPARα agonist) | High-fat diet-induced hyperlipidemic rats | 3 mg/kg | Significant reduction in serum triglycerides and cholesterol |[8] | | Pioglitazone (PPARγ agonist) | High-fat diet-induced hyperlipidemic rats | 3 mg/kg | Significant reduction in serum triglycerides and cholesterol |[8] | | Muraglitazar (PPARα/γ agonist) | db/db mice | - | Lowered glucose, insulin, triglycerides, and free fatty acids |[1] | | MHY2013 (PPAR pan agonist) | db/db mice | Oral | Ameliorated insulin resistance, dyslipidemia, and hepatic steatosis |[9] | | Pyrrole Derivatives | CF-1 male mice | 4 mg/kg/day (I.P.) | 34% reduction in total serum cholesterol, 38% reduction in serum triglycerides |[10][11] |

Experimental Protocols

In Vitro Assays

a) Luciferase Reporter Gene Transactivation Assay [7]

This cell-based assay is a cornerstone for quantifying the ability of a compound to activate a specific PPAR subtype.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, CV-1) is cultured and then co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of the target PPAR (e.g., PPARα, PPARγ) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., a this compound derivative). A known PPAR agonist is used as a positive control.

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of the PPAR, is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase from a co-transfected plasmid) to account for variations in transfection efficiency. The normalized data is then plotted against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits 50% of its maximal effect.

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay [12]

This assay measures the binding affinity of a compound to the PPAR LBD.

  • Assay Components: The assay typically includes the purified PPAR LBD tagged with a donor fluorophore (e.g., terbium), a fluorescently labeled ligand (tracer) that binds to the LBD and acts as an acceptor fluorophore, and the test compound.

  • Competition: The test compound competes with the fluorescent tracer for binding to the PPAR LBD.

  • FRET Measurement: When the donor and acceptor are in close proximity (i.e., when the tracer is bound to the LBD), FRET occurs upon excitation of the donor. The TR-FRET signal is measured.

  • Data Analysis: The TR-FRET signal decreases as the test compound displaces the fluorescent tracer. A competition curve is generated by plotting the TR-FRET ratio against the test compound concentration. The IC50 value, the concentration of the test compound that displaces 50% of the tracer, is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Models

a) High-Fat Diet (HFD)-Induced Dyslipidemia Model [7]

This is a widely used animal model to evaluate the efficacy of compounds in treating dyslipidemia.

  • Animal Model: Typically, mice (e.g., C57BL/6J) or rats are used.

  • Induction of Dyslipidemia: The animals are fed a high-fat diet for a specified period to induce obesity, hyperlipidemia, and insulin resistance.

  • Compound Administration: The animals are then treated with the test compound (e.g., administered orally via gavage) or a vehicle control. A standard-of-care drug like fenofibrate may be used as a positive control.

  • Parameter Measurement: After the treatment period, blood samples are collected to measure lipid profiles, including total cholesterol, triglycerides, HDL-C, and low-density lipoprotein cholesterol (LDL-C). Tissues such as the liver may be collected for gene expression analysis of PPAR target genes.

  • Data Analysis: The lipid parameters and gene expression levels are compared between the treated and control groups to assess the in vivo efficacy of the compound.

Mandatory Visualization

Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Phenoxyphenoxy) acetic acid derivative (PPAR Agonist) PPAR PPARα / PPARγ Ligand->PPAR Binds HeatShockProteins Heat Shock Proteins PPAR->HeatShockProteins Dissociation Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to Proteins Proteins mRNA->Proteins Translation

Caption: PPAR signaling pathway activated by a this compound derivative.

Experimental Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_start Compound Synthesis (this compound derivatives) binding_assay Binding Assay (e.g., TR-FRET) invitro_start->binding_assay transactivation_assay Transactivation Assay (e.g., Luciferase Reporter) invitro_start->transactivation_assay invitro_data In Vitro Data (IC50, EC50, Selectivity) binding_assay->invitro_data transactivation_assay->invitro_data correlation Correlation Analysis invitro_data->correlation animal_model Animal Model of Disease (e.g., HFD-induced Dyslipidemia) dosing Compound Administration animal_model->dosing endpoints Measurement of Physiological Endpoints (e.g., Lipid Profile) dosing->endpoints invivo_data In Vivo Data (% Change in Lipids) endpoints->invivo_data invivo_data->correlation conclusion Establishment of In Vitro-In Vivo Correlation correlation->conclusion

Caption: A generalized workflow for establishing an in vitro-in vivo correlation.

Discussion and Conclusion

The correlation between in vitro potency and in vivo efficacy is a complex but crucial aspect of drug development. For this compound derivatives and other PPAR agonists, a strong correlation is often observed.[13] Compounds with high potency in in vitro transactivation and binding assays generally demonstrate significant lipid-lowering and glucose-modulating effects in animal models of metabolic disease.

However, discrepancies can arise due to several factors, including:

  • Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties in a living organism can significantly influence its effective concentration at the target site. A highly potent compound in vitro may have poor bioavailability in vivo, leading to reduced efficacy.

  • Metabolism: The compound may be metabolized into more or less active forms in vivo, altering its pharmacological profile compared to the parent compound tested in vitro.

  • Off-target effects: In a complex biological system, a compound may interact with other receptors or pathways, leading to unforeseen effects that are not captured in specific in vitro assays.

  • Species differences: The structure and function of PPARs can vary between species, potentially leading to differences in compound activity between in vitro assays using human receptors and in vivo studies in rodents.[14]

References

Head-to-Head Comparison of 2-(4-Phenoxyphenoxy)acetic Acid Derivatives for Specific Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 2-(4-phenoxyphenoxy)acetic acid derivatives across a range of biological targets. The information presented is intended to facilitate informed decisions in drug discovery and development by offering a clear overview of the performance and experimental validation of these compounds.

Peroxisome Proliferator-Activated Receptors (PPARs)

Derivatives of this compound have been investigated as agonists for PPARs, which are key regulators of lipid and glucose metabolism. These compounds hold potential for treating metabolic diseases.[1][2]

Data Presentation: PPAR Agonist Activity
Compound ClassSpecific Derivative ExampleTarget(s)Assay TypeEC50 (nM)Reference
Indanyl Acetic Acid Derivatives4-Thiazolyl-phenyl derivativePPARα, PPARγ, PPARδ (pan-agonist)FRET47 - 10000 (α), 12 - 10000 (γ), 0.58 - 2230 (δ)[3]
Experimental Protocol: TR-FRET Cofactor Recruitment Assay for PPARs

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of compounds as PPAR agonists.[4][5][6][7]

Objective: To measure the binding of a test compound to the PPAR ligand-binding domain (LBD) and its ability to recruit a coactivator peptide.

Materials:

  • GST-tagged human PPAR-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled coactivator peptide (e.g., Fluormone™ Pan-PPAR Green)

  • Test compounds (this compound derivatives)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the appropriate wells.

  • Add a mixture of the GST-tagged PPAR-LBD and the terbium-labeled anti-GST antibody.

  • Incubate for a specified time at room temperature to allow for compound binding.

  • Add the fluorescently labeled coactivator peptide.

  • Incubate to allow for coactivator recruitment.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is proportional to the amount of coactivator peptide recruited to the PPAR-LBD.

  • Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.

Visualization: PPAR Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids:s->ArachidonicAcid:n Liberated by PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 Converted by COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerized Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor 2-(4-Phenoxyphenoxy) acetic acid derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibits PARP1_Signaling cluster_dna_damage DNA Damage Response cluster_cancer_cell Cancer Cell DNAdamage DNA Single-Strand Break PARP1 PARP1 DNAdamage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Apoptosis Apoptosis PARP1->Apoptosis Inhibition leads to (in cancers with DNA repair deficiencies) RepairProteins DNA Repair Proteins (e.g., XRCC1) PAR->RepairProteins Recruits DNArepair DNA Repair RepairProteins->DNArepair Mediates Inhibitor 2-(4-Phenoxyphenoxy) acetic acid derivative (PARP-1 Inhibitor) Inhibitor->PARP1 Inhibits FAS_Pathway AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS FattyAcids Fatty Acids (e.g., Palmitate) FAS->FattyAcids Synthesizes Inhibitor 2-(4-Phenoxyphenoxy) acetic acid derivative (FAS Inhibitor) Inhibitor->FAS Inhibits

References

A Comparative Guide to Confirming the Structure of 2-(4-Phenoxyphenoxy)acetic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of X-ray crystallography and other widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for elucidating the structure of 2-(4-Phenoxyphenoxy)acetic acid. While a definitive crystal structure for this specific molecule is not publicly available, this guide will draw upon data from closely related phenoxyacetic acid analogs to illustrate the principles and data outcomes of each method.

Comparison of Structural Elucidation Techniques

The choice of analytical method for structural confirmation depends on the nature of the sample, the required level of detail, and the experimental resources available. X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. However, spectroscopic methods like NMR and IR are often more accessible and provide complementary information about the molecule's connectivity and functional groups in solution or bulk solid state.

Parameter Single-Crystal X-ray Diffraction Nuclear Magnetic Resonance (NMR) Spectroscopy Infrared (IR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistryPresence of specific functional groups
Sample Requirements Single, high-quality crystal (typically 0.1-0.5 mm)5-10 mg dissolved in a deuterated solvent[1]Small amount of solid (for KBr pellet or ATR)[1]
Data Interpretation Computationally intensive, requires specialized softwareRequires analysis of chemical shifts, coupling constants, and integrationCorrelation of absorption bands to specific molecular vibrations
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.[2]Provides detailed information about the molecular skeleton and proton/carbon environments in solution.Rapid and non-destructive method for identifying functional groups.
Limitations Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution or biologically active conformation.Does not provide information on bond lengths or angles. Can be complex for large molecules.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol is based on general procedures for small molecule crystallography, exemplified by studies on related phenoxyacetic acid derivatives.[3][4]

  • Crystal Growth: Crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 150 K) to reduce thermal motion of the atoms.[3] X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra.[1]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[1]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.[1]

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration, and coupling patterns of the peaks are analyzed to determine the structure.

Infrared (IR) Spectroscopy

A common method for solid samples is using a KBr pellet.[1]

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational frequencies of the functional groups present in the molecule. For this compound, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-O ether and aromatic C-H and C=C bonds, would be expected.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound, integrating both spectroscopic and crystallographic methods for a comprehensive analysis.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Final Confirmation Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Initial Structural Insights CrystalGrowth Crystal Growth Purification->CrystalGrowth If suitable solid IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS DataIntegration Integrate All Data MS->DataIntegration XRay X-ray Diffraction CrystalGrowth->XRay StructureSolution Structure Solution & Refinement XRay->StructureSolution StructureSolution->DataIntegration Definitive 3D Structure FinalStructure Confirmed Structure of This compound DataIntegration->FinalStructure

Caption: Workflow for small molecule structural confirmation.

This comprehensive approach, combining the strengths of multiple analytical techniques, ensures a high degree of confidence in the final structural assignment of this compound, a crucial step in its further development and application.

References

Inter-Laboratory Validation of a Quantitative Assay for 2-(4-Phenoxyphenoxy)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative assay for 2-(4-Phenoxyphenoxy)acetic acid, a crucial process for ensuring the reproducibility and reliability of analytical data across different laboratories. The principles and methodologies outlined here are based on established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] While a specific inter-laboratory study for this compound is not publicly available, this guide presents a comparative analysis based on typical performance data for high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for similar phenoxyacetic acid compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method for quantification is critical and is typically based on the required sensitivity, selectivity, and the complexity of the sample matrix. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for the analysis of phenoxyacetic acids.[4][5] An inter-laboratory validation study aims to demonstrate that a specific analytical method, when transferred from a transferring laboratory to a receiving laboratory, yields comparable results.[1]

Below is a table summarizing typical performance characteristics that would be evaluated in an inter-laboratory validation of a quantitative assay for this compound. The acceptance criteria are based on general regulatory expectations for analytical method validation.[3][6]

Performance Characteristic Method A: HPLC-UV Method B: LC-MS/MS Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.0%≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%≤ 1.8%≤ 3.0%
Reproducibility (%RSD between labs) ≤ 3.5%≤ 3.0%≤ 5.0%
Limit of Quantitation (LOQ) 0.1 µg/mL0.01 µg/mLDependent on application
Specificity/Selectivity No interference from blank matrixNo significant interference from blank matrixNo interference at the retention time of the analyte

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for a successful inter-laboratory validation. This ensures that all participating laboratories perform the analysis under the same conditions.

1. Objective: To validate the quantitative assay for this compound in a receiving laboratory by comparing its performance against the transferring laboratory.

2. Materials and Methods:

  • Reference Standard: A well-characterized reference standard of this compound with a certificate of analysis.

  • Samples: Homogeneous batches of the test sample containing this compound.

  • Reagents: All reagents and solvents should be of HPLC or analytical grade.

  • Instrumentation: A calibrated HPLC system with a UV detector or an LC-MS/MS system.

3. Sample Preparation:

  • Accurately weigh a specified amount of the test sample.

  • Dissolve the sample in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v).

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Example for HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

5. Validation Parameters to be Assessed:

  • System Suitability: Before starting the analysis, inject the standard solution five times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[1]

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples of known concentration (spiked samples) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analyze the same homogeneous batch on different days, with different analysts, and/or on different instruments within the same laboratory.

  • Reproducibility (Inter-laboratory precision): The receiving laboratory will analyze the same set of samples as the transferring laboratory. The results from both laboratories will be statistically compared.[3]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow of an inter-laboratory validation study.

InterLaboratory_Validation_Workflow start Start: Method Developed & Validated in Transferring Lab protocol Develop Standardized Validation Protocol start->protocol transfer Transfer Protocol & Materials to Receiving Lab protocol->transfer analysis1 Transferring Lab Analyzes Samples protocol->analysis1 training Training of Receiving Lab Personnel (if necessary) transfer->training analysis2 Receiving Lab Analyzes Samples training->analysis2 data_comp Data Comparison & Statistical Analysis analysis1->data_comp analysis2->data_comp acceptance Results Meet Pre-defined Acceptance Criteria? data_comp->acceptance success Successful Validation: Method is Transferred acceptance->success Yes fail Validation Failure: Investigate & Re-evaluate acceptance->fail No end End success->end fail->protocol Revise Protocol

Caption: Workflow for Inter-laboratory Method Validation.

This structured approach ensures that analytical methods are robust and provide consistent, reliable data, which is essential for regulatory submissions and quality control in the pharmaceutical industry. The successful transfer of an analytical method qualifies the receiving laboratory to use the method for its intended purpose.[1]

References

A Comparative Analysis of Off-Target Effects: Aryloxyphenoxypropionates vs. Traditional Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the off-target effects of aryloxyphenoxypropionate herbicides, represented by fenoxaprop-p-ethyl, reveals a distinct toxicological profile when compared to traditional phenoxy herbicides like 2,4-D. While both classes are designed to control unwanted vegetation, their differing modes of action lead to varied impacts on non-target organisms and ecosystems.

This guide provides a comparative evaluation for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to facilitate a comprehensive understanding of their off-target effects. The herbicide initially specified, 2-(4-Phenoxyphenoxy)acetic acid, is not a commonly registered active ingredient. Therefore, this comparison focuses on the closely related and widely used aryloxyphenoxypropionate (AOPP) herbicide, fenoxaprop-p-ethyl, and contrasts its effects with the traditional phenoxy herbicide, 2,4-D.

Executive Summary of Off-Target Toxicity

Aryloxyphenoxypropionates, also known as "fops," and traditional phenoxy herbicides operate through fundamentally different mechanisms. Fenoxaprop-p-ethyl and other AOPPs inhibit the enzyme Acetyl-CoA carboxylase (ACCase) in grasses, a crucial enzyme in lipid biosynthesis. This mode of action is generally selective for grasses, with broadleaf plants being less susceptible. In contrast, 2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and eventual death in broadleaf weeds, while grasses are typically more tolerant.[1][2] This difference in mechanism is a key determinant of their off-target effects.

Quantitative data reveals that fenoxaprop-p-ethyl generally exhibits higher acute toxicity to aquatic organisms, particularly fish and invertebrates, compared to 2,4-D.[3][4][5] Conversely, 2,4-D can have significant impacts on non-target terrestrial broadleaf plants due to its mode of action.[6] The following tables provide a summary of the available quantitative data on the acute toxicity of these two herbicides to various non-target organisms.

Quantitative Toxicity Data

Table 1: Acute Toxicity of Fenoxaprop-p-ethyl to Non-Target Organisms

OrganismTest TypeEndpointValue (mg/L or mg/kg)Reference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50Mortality0.46[3]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50Mortality0.58[3]
Daphnia magna (Aquatic Invertebrate)48-hour EC50Immobilization>5.2[4]
Bobwhite Quail (Colinus virginianus)Oral LD50Mortality>2000[3]
Rat (Rattus norvegicus)Oral LD50Mortality2357 - 2500[7]
Honeybee (Apis mellifera)Contact LD50Mortality>11 µ g/bee [7]

Table 2: Acute Toxicity of 2,4-D to Non-Target Organisms

OrganismTest TypeEndpointValue (mg/L or mg/kg)Reference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50Mortality2.9 - 100[8]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50Mortality4.6 - 293[8]
Daphnia magna (Aquatic Invertebrate)48-hour EC50Immobilization5.3 - >100[8]
Bobwhite Quail (Colinus virginianus)Oral LD50Mortality500[9]
Rat (Rattus norvegicus)Oral LD50Mortality699[10]
Honeybee (Apis mellifera)Contact LD50Mortality>100 µ g/bee [5]

Signaling Pathways and Mechanisms of Action

The distinct off-target effects of these herbicide classes are rooted in their different molecular targets and the signaling pathways they disrupt.

Aryloxyphenoxypropionates (ACCase Inhibitors)

AOPP herbicides like fenoxaprop-p-ethyl specifically target and inhibit the Acetyl-CoA carboxylase (ACCase) enzyme.[2] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[11][12] Inhibition of ACCase leads to a depletion of malonyl-CoA, a critical building block for lipids. This disruption of lipid synthesis ultimately results in the breakdown of cell membranes and cell death, particularly in rapidly growing meristematic tissues of susceptible grasses.[2]

ACCase_Inhibition_Pathway cluster_herbicide Aryloxyphenoxypropionate Herbicide (e.g., Fenoxaprop-p-ethyl) cluster_cell Plant Cell (Susceptible Grass) Herbicide Fenoxaprop-p-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Lipids Lipids FattyAcids->Lipids Membranes Cell Membrane Integrity Lipids->Membranes CellDeath Cell Death Membranes->CellDeath Disruption leads to

Figure 1: ACCase Inhibition Pathway by Aryloxyphenoxypropionates.

Phenoxy Herbicides (Synthetic Auxins)

Phenoxy herbicides such as 2,4-D act as synthetic mimics of the plant hormone auxin.[13] They bind to auxin receptors, primarily TIR1/AFB proteins, leading to the degradation of Aux/IAA transcriptional repressors.[14] This derepresses auxin response factors (ARFs), causing an overstimulation of auxin-responsive genes.[14] The resulting uncontrolled cell division and elongation, along with the overproduction of ethylene and abscisic acid (ABA), lead to epinasty, tissue damage, and ultimately, the death of susceptible broadleaf plants.[15][16]

Synthetic_Auxin_Pathway cluster_herbicide Phenoxy Herbicide (e.g., 2,4-D) cluster_cell Plant Cell (Susceptible Broadleaf) Herbicide 2,4-D AuxinReceptor Auxin Receptor (TIR1/AFB) Herbicide->AuxinReceptor Binds to AuxIAA Aux/IAA Repressor AuxinReceptor->AuxIAA Promotes Degradation of ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates UncontrolledGrowth Uncontrolled Cell Division & Elongation AuxinGenes->UncontrolledGrowth HormoneProduction Ethylene & ABA Overproduction AuxinGenes->HormoneProduction PlantDeath Plant Death UncontrolledGrowth->PlantDeath HormoneProduction->PlantDeath

Figure 2: Synthetic Auxin Herbicide Mechanism of Action.

Experimental Protocols

The evaluation of off-target effects of herbicides relies on standardized experimental protocols. The following outlines the general methodologies for key toxicity assessments.

Aquatic Toxicity Testing

Aquatic toxicity tests are crucial for determining the impact of herbicides on non-target aquatic organisms. These tests are typically conducted following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

1. Acute Fish Toxicity Test (OECD 203):

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or other standard species.

  • Method: Fish are exposed to a range of herbicide concentrations in a static or semi-static system for 96 hours.

  • Endpoints: Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (lethal concentration for 50% of the population) is calculated.

  • Conditions: Controlled temperature, pH, and dissolved oxygen levels are maintained throughout the experiment.

2. Acute Daphnia Immobilization Test (OECD 202):

  • Test Organism: Daphnia magna.

  • Method: Daphnids are exposed to various herbicide concentrations for 48 hours.

  • Endpoints: The number of immobilized daphnids is recorded at 24 and 48 hours to determine the EC50 (effective concentration for 50% of the population).

  • Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.

3. Algal Growth Inhibition Test (OECD 201):

  • Test Organism: Green algae (e.g., Pseudokirchneriella subcapitata).

  • Method: Algal cultures are exposed to a series of herbicide concentrations for 72 hours.

  • Endpoints: Algal growth is measured by cell counts or fluorescence, and the EC50 for growth inhibition is calculated.

  • Conditions: The test is performed in a nutrient-rich medium under continuous illumination and controlled temperature.

Terrestrial Ecotoxicology

Assessing the impact on non-target terrestrial organisms is equally important.

1. Avian Acute Oral Toxicity Test (OECD 223):

  • Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Method: Birds are administered a single oral dose of the herbicide.

  • Endpoints: Mortality and signs of toxicity are observed for at least 14 days, and the LD50 (lethal dose for 50% of the population) is determined.

2. Terrestrial Plant Test: Seedling Emergence and Seedling Growth (OECD 208):

  • Test Organism: A range of crop and non-crop plant species.

  • Method: Seeds are planted in soil treated with different concentrations of the herbicide.

  • Endpoints: Seedling emergence, biomass, and visual signs of phytotoxicity are assessed over a period of 14 to 21 days to determine the ER50 (effective rate for 50% effect).

3. Earthworm Acute Toxicity Test (OECD 207):

  • Test Organism: Eisenia fetida.

  • Method: Earthworms are exposed to herbicide-treated artificial soil for 14 days.

  • Endpoints: Mortality is assessed, and the LC50 is calculated.

The following workflow illustrates the general process for evaluating the off-target effects of a herbicide.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Reporting A Test Substance Characterization B Selection of Test Organisms A->B C Dose Range-Finding Studies B->C D Definitive Toxicity Tests (e.g., OECD guidelines) C->D E Data Collection (Mortality, Growth, etc.) D->E F Statistical Analysis (LC50, EC50, NOEC) E->F G Risk Assessment F->G H Final Report Generation G->H

Figure 3: General Experimental Workflow for Herbicide Off-Target Effect Evaluation.

Conclusion

The comparison between aryloxyphenoxypropionate herbicides like fenoxaprop-p-ethyl and traditional phenoxy herbicides such as 2,4-D highlights the critical importance of understanding a herbicide's mode of action to predict its off-target effects. While fenoxaprop-p-ethyl poses a greater acute risk to certain aquatic organisms, 2,4-D's potential for damage to non-target broadleaf plants is a significant concern. This guide provides a foundational understanding for researchers to further investigate the nuanced off-target impacts of these and other herbicide classes, ultimately contributing to the development of safer and more selective weed management strategies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(4-Phenoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2-(4-Phenoxyphenoxy)acetic acid, based on general safety data for phenoxyacetic acid derivatives.

It is imperative to obtain and consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before handling or disposal. The information presented here is based on general guidelines for similar compounds and should be adapted to the specific information in the product's SDS.

Hazard Profile and Safety Precautions

Based on data for related phenoxyacetic acid compounds, this compound is likely to be classified as harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust or aerosol generation.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers requires a systematic approach to minimize risk and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Unused or waste this compound should be classified as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

    • Keep the waste in its original container or a clearly labeled, sealed, and compatible waste container.

  • Container Management:

    • Ensure the waste container is in good condition and properly sealed to prevent leaks or spills.

    • Label the container clearly with the chemical name: "Waste this compound" and any relevant hazard symbols.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear the appropriate PPE as detailed in the table above.

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in general trash.

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_disposal_path Disposal Path start This compound for Disposal consult_sds Consult Specific SDS start->consult_sds identify_hazards Identify Hazards: - Harmful if Swallowed - Skin/Eye Irritant - Aquatic Toxicity consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat identify_hazards->wear_ppe is_spill Is it a Spill? wear_ppe->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes waste_procedure Follow Waste Disposal Protocol is_spill->waste_procedure No package_waste Package and Label as Hazardous Waste spill_procedure->package_waste waste_procedure->package_waste licensed_disposal Dispose via Licensed Hazardous Waste Contractor package_waste->licensed_disposal

Essential Safety and Operational Plan for Handling 2-(4-Phenoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Phenoxyphenoxy)acetic acid. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure and risk.

Hazard Identification and Risk Assessment

This compound and structurally similar compounds are classified with the following potential hazards:

  • Acute oral toxicity [1][2]

  • Skin corrosion/irritation [1][2][3]

  • Serious eye damage/irritation [1][2][3]

  • Specific target organ toxicity (single exposure), primarily affecting the respiratory tract [1][2]

  • May cause an allergic skin reaction [3]

  • Very toxic to aquatic life with long-lasting effects [3]

A thorough risk assessment should be conducted before commencing any work with this chemical.

Personal Protective Equipment (PPE)

The following PPE is mandatory to minimize exposure when handling this compound. All PPE should be inspected before use.[4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use.[4]To prevent skin contact, which can cause irritation or allergic reactions.[1][2][3]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[4] A face shield may be required for splash hazards.To protect eyes from dust, splashes, or vapors that can cause serious irritation or damage.[1][2][3]
Skin and Body Protection A lab coat or a complete protective suit.[4] Ensure clothing is clean and put on before work.[5]To protect the skin from accidental contact.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][2]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Ideally, all handling of solid and concentrated solutions should occur within a certified chemical fume hood.[1][7]

  • Locate the nearest emergency eyewash station and safety shower before starting work.[8][9]

  • Have a chemical spill kit readily available.

2. Handling the Chemical:

  • Wear all required PPE as specified in the table above.

  • Avoid creating dust when handling the solid form.[4]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2][4]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[8] For larger spills, evacuate the area and contact emergency services.

Disposal Plan
  • All waste, including the chemical itself, contaminated absorbents, and used PPE, must be considered hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of down the drain or in general trash.[3][11]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Handle Chemical in Fume Hood prep4->handle1 Proceed to Handling handle2 Avoid Dust/Aerosol Generation handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Experiment Complete emergency Exposure or Spill Occurs handle3->emergency Potential Incident clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 action_spill Follow Spill Protocol emergency->action_spill Spill action_exposure Follow First Aid Measures emergency->action_exposure Exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.